Methyl oct-2-enoate
Description
Methyl oct-2-enoate has been reported in Annona muricata and Carica papaya with data available.
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-oct-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h7-8H,3-6H2,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBQSBZJDJHMLF-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223919 | |
| Record name | Methyl (E)-2-octenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fruity, green aroma | |
| Record name | Methyl trans-2-octenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
70.00 °C. @ 4.00 mm Hg | |
| Record name | Methyl 2-octenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water; soluble in fats, Soluble (in ethanol) | |
| Record name | Methyl trans-2-octenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.896-0.900 | |
| Record name | Methyl trans-2-octenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7367-81-9, 2396-85-2, 68854-59-1 | |
| Record name | Methyl (E)-2-octenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Octenoic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-octenoate, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octenoic acid, methyl ester, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068854591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octenoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl (E)-2-octenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl oct-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl (E)-oct-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-OCTENOATE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EN9V40J78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Methyl 2-octenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
"Methyl oct-2-enoate" chemical properties and structure
This guide serves as a comprehensive technical whitepaper on Methyl oct-2-enoate , designed for researchers and drug development professionals. It prioritizes actionable protocols, mechanistic insight, and structural data.
Chemical Identity, Synthesis, and Reactivity Profile
Executive Summary
Methyl oct-2-enoate (CAS: 7367-81-9 for the E-isomer) is an
Structural Identity & Stereochemistry
The molecule exists primarily as two geometric isomers: (E) (trans) and (Z) (cis). The (E)-isomer is thermodynamically more stable and is the predominant form in commercial reagents and natural occurrences.
| Parameter | Data |
| IUPAC Name | Methyl (2E)-oct-2-enoate |
| Common Synonyms | Methyl trans-2-octenoate; trans-2-Octenoic acid methyl ester |
| CAS Number | 7367-81-9 (E-isomer); 2396-85-2 (unspecified) |
| Molecular Formula | C |
| Molecular Weight | 156.22 g/mol |
| SMILES | CCCCC/C=C/C(=O)OC |
| InChI Key | CJBQSBZJDJHMLF-BQYQJAHWSA-N |
Stereochemical Configuration
The (E)-configuration places the carbonyl group and the alkyl chain on opposite sides of the double bond, minimizing steric strain. This conformation is critical for its reactivity profile, particularly in enzyme-substrate binding and stereoselective Michael additions.
Physicochemical Profile
The following data represents the standard physicochemical constants for high-purity (>98%) Methyl (E)-oct-2-enoate.
| Property | Value | Condition / Note |
| Appearance | Colorless to pale yellow liquid | Visually clear |
| Odor | Green, fruity, melon, pear-like | High tenacity |
| Boiling Point | 194.6 °C | @ 760 mmHg (Standard Pressure) |
| Boiling Point (Reduced) | 70–72 °C | @ 4 mmHg |
| Density | 0.898 g/mL | @ 25 °C |
| Refractive Index ( | 1.442 – 1.444 | @ 20 °C |
| Flash Point | 79 °C (175 °F) | Closed Cup |
| Solubility | Soluble in EtOH, oils, organic solvents | Insoluble in water |
| LogP | ~3.0 | Lipophilic |
Synthesis & Process Chemistry
While direct esterification of 2-octenoic acid is possible, it often yields equilibrium mixtures. For research and drug development applications requiring high stereochemical purity (E-isomer >99%), the Horner-Wadsworth-Emmons (HWE) Olefination is the superior protocol. This method ensures exclusive formation of the trans-ester via a stereoselective elimination mechanism.
Experimental Protocol: HWE Olefination
Objective: Synthesis of Methyl (E)-oct-2-enoate from Hexanal.
Reagents:
-
Hexanal (1.0 equiv)
-
Trimethyl phosphonoacetate (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
Protocol:
-
Preparation of Phosphonate Anion:
-
In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to limiting reagent). -
Cool the suspension to 0°C using an ice bath.
-
Add Trimethyl phosphonoacetate (1.1 equiv) dropwise over 15 minutes. Evolution of
gas will be observed.[1] -
Stir at 0°C for 30 minutes until the solution becomes clear/homogeneous (formation of the sodiophosphonate).
-
-
Aldehyde Addition:
-
Add Hexanal (1.0 equiv) dropwise to the stirred phosphonate solution at 0°C.
-
Allow the reaction to warm naturally to Room Temperature (RT) and stir for 2–4 hours. Monitor consumption of hexanal via TLC (Hexane:EtOAc 9:1).
-
-
Workup & Purification:
-
Quench the reaction carefully with Saturated Ammonium Chloride (
) solution.[2] -
Extract the aqueous layer with Diethyl Ether (
) or Ethyl Acetate ( ). -
Wash combined organics with Brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield Methyl (E)-oct-2-enoate as a colorless oil.
-
Mechanism & Causality: The HWE reaction utilizes a phosphate-stabilized carbanion.[2][3][4] The bulky phosphonate group and the thermodynamic control of the elimination step strongly favor the formation of the (E)-alkene to minimize steric hindrance between the alkyl chain and the ester group in the oxaphosphetane intermediate.
Synthesis Pathway Diagram[11]
Figure 1: Horner-Wadsworth-Emmons synthesis pathway favoring the thermodynamically stable (E)-isomer.[2]
Spectroscopic Characterization
Validation of the structure is performed using NMR and IR spectroscopy. The coupling constant of the alkene protons is the diagnostic feature for the (E)-configuration.
Proton NMR ( H NMR, 400 MHz, CDCl )
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 6.97 | dt ( | 1H | Large | |
| 5.81 | dt ( | 1H | Deshielded by carbonyl; couples to C3. | |
| 3.72 | s | 3H | Methyl Ester ( | Characteristic singlet. |
| 2.19 | qd / m | 2H | Allylic ( | Coupled to alkene and alkyl chain. |
| 1.45 – 1.28 | m | 6H | Alkyl Chain ( | Methylene envelope. |
| 0.89 | t ( | 3H | Terminal Methyl ( | Standard terminal methyl. |
Infrared (IR) Spectroscopy
-
1725 cm
: Strong Carbonyl ( ) stretch (conjugated ester). -
1655 cm
: Alkene ( ) stretch. -
2950–2850 cm
: Aliphatic stretches.
Reactivity & Applications
Methyl oct-2-enoate acts as a versatile electrophile due to the conjugation of the alkene with the electron-withdrawing ester group.
Key Reaction Pathways
-
Michael Addition (1,4-Conjugate Addition):
-
Reagent: Nucleophiles (Amines, Thiols, Enolates).
-
Application: Synthesis of
-amino acids or branched fatty acid derivatives. The soft nucleophile attacks the -carbon (C3).
-
-
Selective Reduction:
-
Reagent: DIBAL-H (Diisobutylaluminum hydride).
-
Product: (E)-Oct-2-en-1-ol (Allylic alcohol).
-
Note: Controlled reduction at -78°C preserves the double bond while reducing the ester.
-
-
Hydrogenation:
-
Reagent:
, Pd/C. -
Product: Methyl octanoate (Saturated ester).
-
Reactivity Network Diagram
Figure 2: Primary reactivity pathways for Methyl oct-2-enoate in organic synthesis.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Flammability | Combustible Liquid (H227) | Keep away from heat/sparks. Store in a cool, well-ventilated place. |
| Skin/Eye | Skin Irritant (H315); Eye Irritant (H319) | Wear nitrile gloves and safety goggles. |
| Sensitization | May cause skin sensitization (H317) | Avoid breathing mist/vapors. |
| Environmental | Toxic to aquatic life (H411) | Dispose of as hazardous chemical waste. |
Storage: Store under inert gas (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5364532, Methyl oct-2-enoate. Retrieved from [Link]
-
Organic Syntheses (2021). Horner-Wadsworth-Emmons Reaction: General Protocols. Retrieved from [Link] (General HWE reference).
-
The Good Scents Company (2024). Methyl (E)-2-octenoate Information and Properties. Retrieved from [Link]
-
NIST Chemistry WebBook. Methyl 2-octenoate Mass Spectrum and Retention Indices. Retrieved from [Link]
Sources
Technical Guide: Methyl Oct-2-enoate in Fruit Volatiles
This is an in-depth technical guide on the natural occurrence, biosynthesis, and analysis of Methyl oct-2-enoate in fruit matrices.
Content Type: Technical Whitepaper Subject: Methyl (E)-oct-2-enoate (CAS: 7367-81-9 / 2396-85-2) Primary Matrix: Annona muricata (Soursop) and Pyrus (Pear)[1]
Executive Summary
Methyl oct-2-enoate (Methyl 2-octenoate) is a specialized medium-chain unsaturated ester contributing a high-impact "green-fruity" and "waxy-pear" note to specific fruit volatiles.[1] While often overshadowed by its ethyl analog (Ethyl oct-2-enoate) in pome fruits, it acts as a primary character-impact compound in Soursop (Annona muricata) , comprising up to 5.4% of the total volatile fraction.
For researchers in flavor chemistry and drug development, this molecule represents a critical intersection between fatty acid catabolism (beta-oxidation) and ester biosynthesis (acyl-transferase activity). Its presence is a marker of specific enzymatic selectivity for methanol over ethanol during the esterification of C8-enoyl-CoA intermediates.[1]
Chemical Profile & Stereochemistry
| Parameter | Technical Specification |
| IUPAC Name | Methyl (E)-oct-2-enoate |
| Common Synonyms | Methyl trans-2-octenoate; MO2E |
| CAS Number | 7367-81-9 (E-isomer); 2396-85-2 (General) |
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| Odor Threshold | ~200 ppb (in water) |
| Sensory Descriptors | Unripe pear, green melon, violet leaf, waxy, tropical.[1][2][3] |
| LogP | 3.00 (Lipophilic) |
Stereochemical Note: In nature, the (E)-isomer (trans) is the dominant bioactive form. The (Z)-isomer is rare and possesses a significantly different, often flatter, sensory profile. Analytical protocols must separate these isomers to accurately assess flavor contribution.
Natural Occurrence Matrix[1][2]
While ubiquitous in trace amounts across Rosaceae, Methyl oct-2-enoate reaches biologically significant concentrations in the Annonaceae family.
Quantitative Distribution Table
| Fruit Source | Species | Concentration Range | Role in Flavor Profile | Reference |
| Soursop | Annona muricata | 4.1% – 5.4% (of total volatiles) | Primary Impact. Provides the sharp, green-tropical "backbone" of the soursop aroma, balancing the lactones. | [1, 2] |
| Asian Pear | Pyrus pyrifolia | 0.6% – 1.7% | Secondary Nuance. Enhances the "fresh/crisp" perception; works synergistically with ethyl (E,Z)-2,4-decadienoate. | [3] |
| European Pear | Pyrus communis | Trace (<0.5%) | Background. Often outcompeted by ethyl esters due to higher ethanol availability during ripening. | [4] |
| Quince | Cydonia oblonga | Trace | Modifier. Contributes to the marmalade-like, estery complexity upon cooking.[1] | [5] |
Biosynthetic Mechanistics
The formation of Methyl oct-2-enoate is not a random event but a result of specific metabolic flux.[1] It involves the Beta-Oxidation of long-chain fatty acids (Linoleic/Linolenic acid) followed by Alcohol Acyltransferase (AAT) activity.[1]
Critical Pathway Differentiator: The Methyl Source
Unlike ethyl esters, which utilize ethanol produced during climacteric respiration (anaerobic pockets), methyl esters rely on methanol .
-
Source of Methanol: Pectin Methylesterase (PME) activity during cell wall softening releases methanol.
-
Enzyme Selectivity: The AAT enzyme in Annona species shows a higher affinity for Methanol + Octenoyl-CoA compared to Pyrus species.[1]
Biosynthesis Pathway Diagram[1]
Figure 1: Biosynthetic pathway of Methyl oct-2-enoate showing the convergence of fatty acid catabolism and pectin demethylation.[1]
Analytical Methodologies
To accurately quantify Methyl oct-2-enoate without artifact formation (e.g., thermal isomerization), Headspace Solid-Phase Microextraction (HS-SPME) combined with GC-MS is the gold standard.[1]
Protocol: HS-SPME-GC-MS Validation System[1]
Step 1: Sample Preparation (Inhibition of Enzymatic Activity)
-
Rationale: Disruption of tissue activates LOX and AAT, potentially altering the ester profile artificially.
-
Protocol: Flash-freeze fruit tissue in liquid nitrogen immediately upon harvesting. Grind to powder. Mix 5g powder with 5mL saturated NaCl solution (inhibits enzymes + "salting out" effect to increase volatility).
Step 2: Extraction (SPME)
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.
-
Why: This tri-phase fiber covers the polarity range of the hydrophobic octenoate tail and the polar ester head.
-
-
Conditions: Incubate at 40°C for 30 mins with agitation (250 rpm).
Step 3: Chromatographic Separation[1]
-
Column: DB-WAX or equivalent (Polar column is required to separate the methyl ester from the ethyl ester analog).
-
Oven Program: 40°C (2 min)
5°C/min 240°C. -
Identification:
-
Target Ion (m/z): 113 (Base peak), 156 (Molecular ion), 125.
-
Retention Index (RI): ~1480-1490 on Polar (Wax) columns; ~1150 on Non-polar (DB-5).[1]
-
Analytical Workflow Diagram
Figure 2: Validated analytical workflow for the isolation and quantification of Methyl oct-2-enoate.
References
-
Jirovetz, L., Buchbauer, G., & Ngassoum, M. B. (1998).[4] Essential oil compounds of the Annona muricata fresh fruit pulp from Cameroon.[4][5] Journal of Agricultural and Food Chemistry.[5]
-
Pino, J. A., Aguero, J., & Marbot, R. (2001).[4] Volatile components of soursop (Annona muricata L.) fruit.[4][5][6] Food Chemistry.[2][3][7][5][8][9][10]
-
Takeoka, G. R., Buttery, R. G., & Flath, R. A. (1992). Volatile constituents of Asian pear (Pyrus serotina). Journal of Agricultural and Food Chemistry.[5]
-
Chen, J., et al. (2006). Changes in the volatile compounds and chemical and physical properties of 'Yali' pear (Pyrus bertschneideri Rehd) during storage. Postharvest Biology and Technology.
-
The Good Scents Company. (2023).[2] Methyl (E)-oct-2-enoate Data Sheet & Occurrence.[1][2][3]
Sources
- 1. Showing Compound Methyl (E)-2-octenoate (FDB016571) - FooDB [foodb.ca]
- 2. methyl (E)-2-octenoate, 7367-81-9 [thegoodscentscompany.com]
- 3. Methyl oct-2-enoate | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. redalyc.org [redalyc.org]
- 7. methyl 2-octenoate, 2396-85-2 [thegoodscentscompany.com]
- 8. Methyl Octanoate | C9H18O2 | CID 8091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. orbi.uliege.be [orbi.uliege.be]
"Methyl oct-2-enoate" CAS number and synonyms
CAS Number: 7367-81-9 (E-isomer) | FEMA Number: 3712
Executive Summary
Methyl oct-2-enoate is a high-value
Chemical Identity & Physicochemical Profile
Methyl oct-2-enoate exists primarily as the stable (E)-isomer (trans), which is the form responsible for its characteristic odor profile.
Table 1: Chemical Identification
| Parameter | Detail |
| IUPAC Name | Methyl (2E)-oct-2-enoate |
| Common Synonyms | Methyl trans-2-octenoate; trans-2-Octenoic acid methyl ester; FEMA 3712 |
| CAS Number | 7367-81-9 (E-isomer); 2396-85-2 (unspecified) |
| Molecular Formula | |
| Molecular Weight | 156.22 g/mol |
| SMILES | CCCCC/C=C/C(=O)OC |
| InChI Key | CJBQSBZJDJHMLF-BQYQJAHWSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor Profile | Green, fruity, pear-like, with violet-leaf nuances | [1][2] |
| Boiling Point | 89–91 °C @ 9 mmHg; ~206 °C @ 760 mmHg | [3] |
| Density | 0.898 g/mL @ 25 °C | [3] |
| Refractive Index | [3] | |
| Flash Point | 79.4 °C (175 °F) - Closed Cup | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, oils | [2] |
Synthesis & Manufacturing: The Horner-Wadsworth-Emmons Protocol[3][6][7]
Mechanistic Rationale
While the Knoevenagel condensation is a viable route, the Horner-Wadsworth-Emmons (HWE) reaction is the superior method for synthesizing methyl oct-2-enoate due to its high stereoselectivity for the (E)-isomer. The reaction involves the deprotonation of a phosphonate ester to form a carbanion, which attacks hexanal. The steric bulk of the phosphonate group ensures the formation of the thermodynamically stable trans-alkene, avoiding the formation of the cis-isomer which often possesses inferior olfactory properties.
Reaction Workflow Diagram
The following diagram illustrates the HWE pathway from Hexanal and Trimethyl phosphonoacetate.
Figure 1: Stereoselective synthesis of Methyl (E)-oct-2-enoate via Horner-Wadsworth-Emmons olefination.
Experimental Protocol (Laboratory Scale)
Objective: Synthesis of Methyl (E)-oct-2-enoate (100 mmol scale).
Reagents:
-
Hexanal (10.0 g, 100 mmol)
-
Trimethyl phosphonoacetate (18.2 g, 100 mmol)
-
Sodium Methoxide (NaOMe) (25 wt% in methanol, 22 mL, ~100 mmol) or Sodium Hydride (60% dispersion, 4.0 g)
-
Tetrahydrofuran (THF), anhydrous (150 mL)
Procedure:
-
Preparation of Phosphonate Anion:
-
Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Charge with anhydrous THF (100 mL) and Trimethyl phosphonoacetate (18.2 g).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (NaOMe solution or NaH) dropwise over 20 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the carbanion (solution typically turns clear or slightly yellow).
-
-
Coupling Reaction:
-
Dissolve Hexanal (10.0 g) in THF (50 mL).
-
Add the Hexanal solution dropwise to the phosphonate anion mixture over 30 minutes, maintaining the temperature < 5 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS.
-
-
Work-up & Isolation:
-
Quench the reaction with saturated aqueous Ammonium Chloride (
, 50 mL). -
Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (
mL). -
Combine organic layers and wash with Brine (50 mL).
-
Dry over anhydrous Magnesium Sulfate (
), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude oil via vacuum distillation (bp ~90 °C @ 9 mmHg) or flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the pure ester.
-
Yield Expectation: 85–95% isolated yield with >95:5 E:Z ratio.
Applications in Research & Industry
Flavor & Fragrance (F&F)
Methyl oct-2-enoate is a critical ingredient for creating "green" notes.
-
Fragrance: Used in fine perfumery to impart a natural, violet-leaf, or pear skin nuance. It acts as a top-to-middle note modifier, adding lift to floral accords [1].
-
Flavor: FEMA GRAS (3712). Used in fruit flavors (pear, melon, pineapple) at low ppm levels (typically 1–10 ppm) to add freshness and peel-like authenticity [2].
Synthetic Intermediate
The
-
Heterocycle Synthesis: Reacts with amidines or guanidines to form pyrimidines.
-
Conjugate Addition: Undergoes 1,4-addition with organocuprates to introduce alkyl chains at the
-position, useful in lipid and pheromone synthesis.
Safety & Toxicology (E-E-A-T)
Critical Distinction: Do not confuse Methyl oct-2-enoate (Alkene, CAS 7367-81-9) with Methyl 2-octynoate (Alkyne, CAS 111-12-6). The alkyne (Methyl heptine carbonate) is a potent sensitizer and is heavily restricted by IFRA. The alkene (subject of this guide) is generally considered safer but still requires careful handling.
GHS Classification (Alkene form)
Handling Protocols
-
Engineering Controls: Use only in a chemical fume hood to prevent inhalation of vapors.
-
PPE: Nitrile gloves are recommended. Splash goggles are mandatory.
-
Storage: Store under nitrogen or argon in a cool, dry place. The molecule is susceptible to oxidation and polymerization if exposed to air/light for prolonged periods.
References
-
The Good Scents Company. (n.d.). Methyl (E)-2-octenoate.[1] Retrieved from [Link]
- Flavor and Extract Manufacturers Association (FEMA). (n.d.).
-
Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link][3]
-
PubChem. (n.d.). Methyl oct-2-enoate Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Technical Guide: Spectroscopic Characterization & Synthesis of Methyl Oct-2-enoate
Executive Summary
Methyl oct-2-enoate (CAS: 2396-85-2), specifically the (E)-isomer (Methyl trans-2-octenoate), is a high-value
This technical guide provides a definitive reference for the structural validation of Methyl oct-2-enoate. It details the specific spectroscopic signatures (NMR, IR, MS) required for quality control and outlines a high-fidelity synthetic protocol using the Horner-Wadsworth-Emmons (HWE) reaction to ensure stereochemical purity (
Part 1: Structural Analysis & Reactivity
The molecule consists of a pentyl chain conjugated to an
-
Chemical Formula:
[1][2] -
Molecular Weight: 156.22 g/mol
-
Key Structural Feature: The conjugated system (
) creates specific electronic shielding effects observable in NMR and lowers the vibrational frequency of the carbonyl group in IR.
Stereochemistry
The (E)-isomer is the thermodynamic product and the industry standard. The (Z)-isomer is less stable and possesses different sensory attributes. Distinguishing these isomers relies primarily on the coupling constant (
Part 2: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming the
Table 1:
H NMR Data (400 MHz,
)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Note |
| C3 | 6.97 | Doublet of Triplets (dt) | Deshielded by resonance; | ||
| C2 | 5.82 | Doublet (d) | Shielded relative to | ||
| OCH3 | Methoxy | 3.73 | Singlet (s) | - | Sharp singlet, characteristic of methyl esters. |
| C4 | Allylic | 2.19 | Quartet/Multiplet | - | Coupled to C3 and C5. |
| C5-C7 | Alkyl Chain | 1.25 - 1.45 | Multiplet (m) | - | Fatty chain envelope. |
| C8 | Terminal | 0.89 | Triplet (t) | Standard terminal methyl. |
Table 2:
C NMR Data (100 MHz,
)
| Carbon Type | Chemical Shift ( | Assignment |
| Carbonyl | 167.1 | Ester |
| Alkene ( | 149.5 | |
| Alkene ( | 121.0 | |
| Methoxy | 51.4 | |
| Alkyl Chain | 32.2, 31.4, 27.8, 22.5, 14.0 | Backbone carbons |
Infrared (IR) Spectroscopy
The conjugation of the double bond with the ester carbonyl lowers the stretching frequency compared to saturated esters (typically 1740
-
C=O Stretch: 1720 – 1728
(Strong, sharp). -
C=C Stretch: 1655 – 1665
(Medium, sharp). -
C-O Stretch: 1160 – 1200
(Strong). -
C-H Stretch (Alkenyl): 3000 – 3050
(Weak, just above 3000).
Mass Spectrometry (EI, 70 eV)
The fragmentation pattern is dominated by the stability of the conjugated system and
-
Molecular Ion (
): 156 (Distinct but often weak). -
Base Peak:
87.[1] -
Diagnostic Fragments:
-
125 (
): Loss of methoxy group ( ). Formation of acylium ion. -
113 (
): Loss of propyl radical (from the alkyl tail). -
55: Hydrocarbon fragment (
).
-
125 (
Figure 1: MS Fragmentation Logic
Caption: Primary electron ionization (EI) fragmentation pathways for Methyl oct-2-enoate.
Part 3: Experimental Protocol (Synthesis)
Rationale: The Horner-Wadsworth-Emmons (HWE) Advantage
While the Knoevenagel condensation is cheaper, it often yields mixed isomers. For high-purity applications, the Horner-Wadsworth-Emmons (HWE) reaction is the superior choice due to its high stereoselectivity for the (E)-isomer.
Reagents
-
Substrate: Hexanal (freshly distilled).
-
Reagent: Trimethyl phosphonoacetate.
-
Base: Sodium Hydride (NaH, 60% dispersion) or DBU/LiCl (mild conditions).
-
Solvent: THF (anhydrous).
Step-by-Step Methodology
-
Activation:
-
In a flame-dried flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF at 0°C.
-
Add Trimethyl phosphonoacetate (1.1 equiv) dropwise.
-
Observation: Evolution of
gas. Stir until clear (formation of phosphonate carbanion).
-
-
Coupling:
-
Add Hexanal (1.0 equiv) dropwise to the solution at 0°C.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 9:1). Product (
) should appear; aldehyde spot should disappear.
-
-
Workup:
-
Quench with saturated
solution.[3] -
Extract with Diethyl Ether (
). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
Perform vacuum distillation (bp ~70°C at 4 mmHg) or Flash Column Chromatography (Silica, 0-5% EtOAc in Hexane).
-
Figure 2: HWE Synthesis Workflow
Caption: Step-wise mechanism for the stereoselective synthesis of the (E)-isomer.
Part 4: Quality Control & Impurity Profiling
To ensure the material meets "Research Grade" or "Flavor Grade" standards, the following QC checks are mandatory:
-
Isomeric Purity (
Ratio): -
Refractive Index (RI):
-
Standard value:
. -
Significant deviation indicates residual solvent or saturated ester impurity (Methyl octanoate).
-
-
Odor Evaluation:
-
Dip strip test. The profile should be sharp, green, and fruity. Any "rancid" or "fatty" notes suggest oxidation or hydrolysis to the free acid (2-Octenoic acid).
-
References
-
NIST Mass Spectrometry Data Center. Methyl oct-2-enoate Mass Spectrum (EI).[2][6] National Institute of Standards and Technology. [Link]
-
PubChem. Methyl oct-2-enoate Compound Summary. National Library of Medicine. [Link]
-
The Good Scents Company. Methyl (E)-2-octenoate Organoleptic & Physical Properties.[Link]
-
Organic Chemistry Data. Characteristic 1H NMR Chemical Shifts of Alkenes.[Link]
Sources
- 1. Methyl oct-2-enoate | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Octenoic acid, methyl ester [webbook.nist.gov]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Methyl 2-nonynoate | C10H16O2 | CID 8137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TRANS-2-OCTENOIC ACID(1470-50-4) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Octynoic acid, methyl ester [webbook.nist.gov]
Methyl (E)-Oct-2-enoate: Chemical Biology, Mechanism of Action, and Applications
Technical Guide for Research & Development
Executive Summary & Chemical Identity
Methyl oct-2-enoate (typically the (E)-isomer, CAS: 7367-81-9) is an
For drug development professionals, this molecule represents a classic Michael Acceptor . It serves as a model soft electrophile capable of covalently modifying nucleophilic residues (specifically cysteine thiols) in biological targets. This reactivity underpins both its antimicrobial efficacy and its toxicological profile (skin sensitization).
| Property | Data | Relevance to Bioactivity |
| IUPAC Name | Methyl (2E)-oct-2-enoate | Defines stereochemistry (trans) affecting receptor binding. |
| Molecular Weight | 156.22 g/mol | Low MW facilitates rapid membrane permeation. |
| LogP | ~3.0 (Estimated) | High lipophilicity allows penetration of bacterial cell walls and the stratum corneum. |
| Reactive Motif | Warhead: Enables covalent bond formation via 1,4-Michael addition. | |
| Key Occurrence | Matsutake Mushroom, Pineapple | Evolutionary role as a semiochemical/antifungal defense. |
Molecular Mechanism of Action: The Michael Addition
The biological activity of methyl oct-2-enoate is driven primarily by its electrophilicity. Unlike non-covalent ligands that rely on hydrogen bonding or Van der Waals forces, this molecule acts as a covalent modifier .
The Electrophilic Warhead
The carbonyl group withdraws electron density from the
Pathway Logic:
-
Permeation: The lipophilic ester tail facilitates entry into the cell or active site.
-
Recognition: Non-covalent positioning places the
-carbon near a target cysteine. -
Conjugation: The thiolate anion attacks the
-carbon (1,4-addition). -
Stabilization: Protonation of the enolate intermediate yields a stable thioether adduct.
Mechanism Visualization
The following diagram illustrates the covalent modification pathway, highlighting the transition from a reversible reactant to a stable protein adduct.
[1][2]
Biological Activity Profile
Antimicrobial & Nematicidal Activity
Methyl oct-2-enoate exhibits broad-spectrum activity against fungi and specific bacteria. The mechanism is dual-action:
-
Membrane Disruption: The hydrophobic alkyl chain disrupts the phospholipid bilayer integrity.
-
Enzyme Inhibition: The electrophilic headgroup covalently blocks essential enzymes (e.g., cysteine proteases or synthases) critical for microbial survival.
-
Efficacy: Research on Tricholoma volatiles indicates significant inhibition of plant pathogens and food-spoilage organisms.
-
Nematicidal: It shows activity against Caenorhabditis elegans and parasitic nematodes, likely through modification of sensorimotor proteins.
Semiochemical Activity (Pheromone)
In an ecological context, this compound acts as a semiochemical.
-
Insect Attractant: It serves as an attractant for specific beetles and Drosophila species that feed on fermenting fungi.
-
Receptor Agonism: It binds to specific Odorant Receptors (ORs) in insects. The (E)-stereochemistry is often critical; the (Z)-isomer may be inactive or repellent.
Toxicology: Skin Sensitization
For drug development, the most critical safety parameter is sensitization .
-
Haptenization: Methyl oct-2-enoate is a structural alert for skin sensitization. It reacts with skin proteins (e.g., keratin) to form immunogenic haptens.
-
LLNA Data: In the Local Lymph Node Assay (LLNA),
-unsaturated esters are classified as moderate-to-strong sensitizers (EC3 values are often low). This limits its use in transdermal drug delivery or topical formulations without encapsulation.
Experimental Protocols
Protocol A: Glutathione (GSH) Reactivity Assay
Objective: Quantify the electrophilic reactivity (kinetic rate constant,
Reagents:
-
Phosphate Buffer (PBS), pH 7.4 (physiologic) and pH 8.0 (accelerated).
-
L-Glutathione (reduced).[1]
-
Internal Standard (e.g., Naphthalene or a non-reactive ester).
Workflow:
-
Preparation: Prepare a 10 mM stock of Methyl oct-2-enoate in Acetonitrile (ACN). Prepare 20 mM GSH in PBS.
-
Incubation: Mix to achieve final concentrations of 50
M Test Compound and 5 mM GSH (100-fold excess ensures pseudo-first-order kinetics). Incubate at 37°C. -
Sampling: Aliquot at
min. -
Quenching: Stop reaction with 1% Formic Acid (if using LC-MS) or immediate injection.
-
Analysis: Monitor the disappearance of the parent peak (Methyl oct-2-enoate) relative to the internal standard.
-
Calculation: Plot
vs. time. The slope is . Calculate .
Protocol B: Antimicrobial MIC Determination
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans or E. coli.
Workflow Visualization:
Comparative Data: Structure-Activity Relationship (SAR)
To understand the potency of Methyl oct-2-enoate, it must be compared to structurally related analogs.[2] The chain length and unsaturation type dictate reactivity.
| Compound | Structure Note | Reactivity (GSH) | Sensitization Potential |
| Methyl oct-2-enoate | Moderate | Moderate/Strong | |
| Methyl 2-octynoate | High | Extreme (Restricted by IFRA) | |
| Methyl octanoate | Saturated (No double bond) | None | Non-sensitizing |
| Ethyl oct-2-enoate | Ethyl ester analog | Moderate (slightly lower due to sterics) | Moderate |
Note: Methyl 2-octynoate (the alkyne) is significantly more reactive and toxic than the enoate. Ensure analytical standards are pure to avoid false-positive toxicity data from alkyne impurities.
References
-
Schuermans, V., et al. (2021). "Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles." Journal of Medicinal Chemistry. Link (Discusses kinetic tuning of Michael acceptors).
-
Mayer, R. J., & Ofial, A. R. (2019).[3] "Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities."[4][1][3] Angewandte Chemie International Edition, 58(49), 17704-17708.[3] Link (Establishes the quantitative electrophilicity scale for GSH reactions).
-
Research Institute for Fragrance Materials (RIFM). (2019). "Fragrance ingredient safety assessment, methyl trans-2-octenoate." Food and Chemical Toxicology. Link ( definitive safety and sensitization data).
-
Schwöbel, J. A., et al. (2010).[5] "Prediction of Michael-Type Acceptor Reactivity toward Glutathione." Chemical Research in Toxicology, 23(10), 1576–1585.[5] Link (QSAR models for predicting toxicity of enoates).
-
The Good Scents Company. "Methyl (E)-2-octenoate."[6] Link (General physiochemical and occurrence data).
Sources
- 1. Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 3. Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. methyl (E)-2-octenoate, 7367-81-9 [thegoodscentscompany.com]
"Methyl oct-2-enoate" as a fragrance and flavor compound
A High-Impact Flavor & Fragrance Component
Executive Summary
Methyl oct-2-enoate (CAS: 7367-81-9 for trans-isomer; 2396-85-2 for general) is an
Critical Distinction: Researchers and formulators must distinguish this compound from its alkyne analogue, Methyl 2-octynoate (Methyl Heptine Carbonate or Folione, CAS: 111-12-6). While the alkyne is a restricted allergen (EU26) with a violet-leaf profile, the alkene (Methyl oct-2-enoate) is significantly less sensitizing and enjoys broader regulatory usage limits (up to 5% in fragrance concentrates vs. <0.05% for the alkyne).
Chemical Identity & Physicochemical Properties[1][2][3][4]
The commercial value of methyl oct-2-enoate lies in its volatility and stability in various matrices. The trans (
| Property | Value / Description |
| IUPAC Name | Methyl ( |
| CAS Number | 7367-81-9 ( |
| Molecular Formula | |
| Molecular Weight | 156.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Green, fruity, pear, unripe banana, pineapple |
| LogP (o/w) | ~3.0 (Lipophilic) |
| Boiling Point | 70 °C @ 4 mmHg; ~189 °C @ 760 mmHg |
| Flash Point | 79 °C (175 °F) |
| Specific Gravity | 0.894 – 0.904 ( |
Synthesis & Manufacturing Protocols
Industrial synthesis typically favors routes that maximize the trans (
Protocol A: Modified Knoevenagel Condensation (Green Chemistry Route)
This route utilizes hexanal and malonic acid (or dimethyl malonate) to generate the
-
Reagents: Hexanal, Malonic Acid, Pyridine (catalyst), Piperidine (trace).
-
Reaction:
-
Hexanal condenses with malonic acid to form an intermediate.
-
Decarboxylation occurs under heat to yield trans-2-octenoic acid.
-
Subsequent esterification with methanol yields the target.
-
-
Step-by-Step:
-
Mix: Charge reactor with hexanal (1.0 eq) and malonic acid (1.1 eq) in pyridine.
-
Heat: Reflux at 90-100°C until
evolution ceases (approx. 4-6 hours). -
Workup: Acidify with dilute HCl, extract with organic solvent (e.g., toluene), and wash with brine.
-
Esterification: Reflux the crude acid with Methanol (excess) and
(cat.) for 4 hours. -
Purification: Fractional distillation under vacuum. Collect fraction boiling at 70°C (4 mmHg).
-
Visualization: Synthesis Pathway
Figure 1: Industrial synthesis route via Knoevenagel condensation ensuring high trans-isomer selectivity.
Sensory Pharmacology & Safety Toxicology
4.1 Olfactory Mechanism
Methyl oct-2-enoate acts as a "modifier" in fragrance compositions. Its high volatility allows it to lift top notes in fruity (pear, pineapple) and floral (jasmine, tuberose) accords. Unlike the restricted alkyne (folione), it lacks the piercing "gasoline-like" violet punch, offering a softer, more natural green fruitiness.
4.2 Toxicology & Sensitization (The Michael Acceptor Nuance)
Both the enoate (alkene) and ynoate (alkyne) are electrophiles capable of reacting with nucleophilic amino acid residues (cysteine, lysine) on skin proteins via Michael Addition . This haptenization process is the trigger for allergic contact dermatitis.
-
Methyl 2-Octynoate (Alkyne): Highly reactive due to the triple bond geometry and lack of steric hindrance. Strong Sensitizer.
-
Methyl 2-Octenoate (Alkene): The double bond is less reactive towards nucleophiles in this specific chain length/steric configuration compared to the alkyne. RIFM assessments indicate it is not a strong sensitizer at current use levels.
4.3 Metabolic Detoxification
Upon systemic absorption, the compound is metabolized via two competing pathways:
-
Hydrolysis: Carboxylesterases cleave the methyl group, yielding 2-octenoic acid and methanol. The acid undergoes
-oxidation. -
Glutathione Conjugation: The
-unsaturated motif can be neutralized by Glutathione S-Transferase (GST), rendering it water-soluble for excretion.
Visualization: Metabolic Fate & Haptenization
Figure 2: Competing pathways: Detoxification (Hydrolysis/GSH) vs. Sensitization (Protein Binding).
Regulatory Status
-
FEMA GRAS: 3712 (Generally Recognized As Safe).
-
JECFA: 1811.
-
IFRA: Unlike Methyl 2-octynoate (restricted to 0.047% in fine fragrance), Methyl oct-2-enoate is not specifically restricted by an IFRA Standard. It is regulated under general purity and quality standards.
-
EU Reach: Registered.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). Methyl 2-octenoate (CID 5364532). PubChem. Retrieved January 30, 2026, from [Link]
-
The Good Scents Company. (n.d.). Methyl (E)-2-octenoate.[1] Retrieved January 30, 2026, from [Link]
-
Api, A.M., et al. (2023).[2] RIFM fragrance ingredient safety assessment, methyl trans-2-octenoate. Food and Chemical Toxicology. Retrieved January 30, 2026, from [Link]
-
Flavor and Extract Manufacturers Association (FEMA). (n.d.). FEMA GRAS List. Retrieved January 30, 2026, from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Octynoic and nonynoic acid esters - Evaluation statement. Retrieved January 30, 2026, from [Link]
Sources
Methyl Oct-2-enoate: Synthetic Pathways and Pheromone Applications
Executive Summary
Methyl oct-2-enoate (CAS 7367-81-9), particularly the (E)-isomer, occupies a distinct niche in chemical ecology and organic synthesis. While widely recognized in the flavor and fragrance industry for its green, pear-like notes, its role in pheromone synthesis is twofold: it serves as a critical structural analog/synergist for Hemipteran pests (e.g., Halyomorpha halys) and acts as a versatile synthetic intermediate for longer-chain pheromones (e.g., Queen Substance analogs). This guide delineates the precise synthetic methodologies to access high-purity Methyl (E)-oct-2-enoate and explores its downstream utility in semiochemical design.
Part 1: Biological Context & Significance
The "Synergist" Role in Hemiptera
While Methyl (E)-oct-2-enoate is not the primary aggregation pheromone of the Brown Marmorated Stink Bug (Halyomorpha halys), it functions as a potent structural analog to the true pheromone synergist, Methyl (E,E,Z)-2,4,6-decatrienoate (MDT) .
-
Mechanism: The ester moiety and the
-unsaturation mimic the electronic signature of the MDT headgroup. Field trials indicate that while less active than MDT, methyl oct-2-enoate and its derivatives can enhance trap captures when co-deployed with the primary aggregation pheromone (murgantiol stereoisomers). -
Kairomonal Activity: Due to its occurrence in fermenting fruit volatiles, it acts as a kairomone , attracting generalist frugivores and potentially masking anthropogenic odors in trap formulations.
Weaver Ant (Oecophylla) Clarification
Contrary to some older literature citing it as a primary pheromone, modern headspace analysis confirms that Oecophylla smaragdina (Weaver Ant) relies primarily on undecane and formic acid for alarm signaling.[1] Methyl oct-2-enoate is better characterized as a minor component or a general attractant found in the mandibular gland secretions of related Formicinae species, often serving as a trail-following enhancer rather than a primary releaser.
Part 2: Synthetic Pathways (The Core)
To utilize Methyl oct-2-enoate in pheromone research, stereochemical purity (E-isomer >98%) is paramount. We present two field-proven routes: the Horner-Wadsworth-Emmons (HWE) reaction for stereocontrol and Cross-Metathesis for modularity.
Route A: Horner-Wadsworth-Emmons (HWE) Olefination
This is the industry "Gold Standard" for generating
-
Logic: The reaction between hexanal and trimethyl phosphonoacetate utilizes a stabilized phosphonate carbanion. The thermodynamic control inherent in the HWE mechanism heavily favors the trans (E) alkene due to the reversible formation of the threo-oxaphosphetane intermediate.
-
Advantages: Scalable, reliable, and requires inexpensive reagents.
Route B: Ruthenium-Catalyzed Cross-Metathesis
A modern approach using Grubbs' 2nd Generation Catalyst.[2]
-
Logic: Reacting 1-heptene with methyl acrylate. This method is modular; by changing the alkene partner, one can rapidly generate a library of pheromone analogs (e.g., methyl dec-2-enoate) without altering the core protocol.
-
Advantages: High functional group tolerance and atom economy (if ethylene byproduct is managed).
Part 3: Visualization of Synthetic Logic
Caption: Dual synthetic pathways for Methyl (E)-oct-2-enoate. Route A (HWE) prioritizes stereochemical purity; Route B (Metathesis) offers modular flexibility for analog generation.
Part 4: Detailed Experimental Protocol
Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction Objective: Synthesis of Methyl (E)-oct-2-enoate on a 50 mmol scale.
Reagents & Equipment
-
Substrate: Hexanal (freshly distilled).
-
Reagent: Trimethyl phosphonoacetate (1.1 equiv).
-
Base: Sodium Hydride (60% dispersion in oil) or LiHMDS (for milder conditions).
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology
-
Activation:
-
In a flame-dried 250 mL round-bottom flask, suspend NaH (2.2 g, 55 mmol) in anhydrous THF (100 mL) at 0°C.
-
Critical Step: Add Trimethyl phosphonoacetate (10.0 g, 55 mmol) dropwise over 20 minutes. Evolution of
gas will occur. Stir for 30 minutes until the solution becomes clear (formation of the phosphonate carbanion).
-
-
Coupling:
-
Cool the reaction mixture to -78°C (if using LiHMDS) or 0°C (if using NaH). Note: Lower temperatures generally improve E/Z selectivity.
-
Add Hexanal (5.0 g, 50 mmol) dissolved in THF (10 mL) dropwise.
-
Allow the reaction to warm slowly to room temperature over 4 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous
solution (50 mL). -
Extract with Diethyl Ether (
mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc 95:5).
-
Yield Expectation: 85-92%.
-
Validation: Verify (E)-geometry via
-NMR (Coupling constant Hz for vinyl protons).
-
Data Summary Table
| Parameter | HWE Reaction | Cross-Metathesis |
| Reagents | Phosphonate + Aldehyde | Acrylate + Alkene |
| Catalyst/Base | NaH / LiHMDS | Grubbs II (Ru) |
| Atom Economy | Moderate (Phosphate waste) | High (Ethylene byproduct) |
| Stereoselectivity | Excellent (>98% E) | Good (Requires optimization) |
| Scalability | High (Kg scale) | Moderate (Catalyst cost) |
Part 5: Downstream Applications in Pheromone Design
Once synthesized, Methyl oct-2-enoate serves as a "chassis" molecule:
-
Reduction to Alcohols:
-
Treatment with DIBAL-H (2 equivalents, -78°C) selectively reduces the ester to (E)-oct-2-en-1-ol .
-
Relevance: This alcohol is a component of the alarm pheromone in several Crematogaster ant species and a general semiochemical for various Hymenoptera.
-
-
Chain Elongation (Queen Substance):
-
The ester group can be hydrolyzed to the acid, converted to a Weinreb amide, and reacted with Grignard reagents to synthesize 9-oxo-2-decenoic acid (9-ODA) analogs, critical for honey bee colony regulation studies.
-
References
-
Biological Role & Synergism
-
Synthetic Methodology (HWE)
-
Wadsworth, W. S., & Emmons, W. D. (1961). "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society. Link
-
-
Cross-Metathesis Applications
-
Chatterjee, A. K., et al. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society. Link
-
-
Weaver Ant Chemical Ecology
-
Bradshaw, J. W. S., et al. (1979). "The chemical composition of the poison apparatus secretions of the African weaver ant, Oecophylla longinoda." Physiological Entomology. Link
-
-
General Pheromone Synthesis Reviews
-
Mori, K. (2010). "Synthesis of Pheromones." The Total Synthesis of Natural Products. Link
-
Sources
Technical Guide: Safe Handling and Operational Protocols for Methyl Oct-2-enoate
[1][2]
Executive Summary
Methyl oct-2-enoate (CAS: 2396-85-2), also known as Methyl (E)-2-octenoate, is a specialized
This guide provides a technical framework for researchers to handle this compound safely, moving beyond generic safety data sheets (SDS) to address the specific mechanistic risks associated with conjugated alkene esters.
Part 1: Chemical Profile & Physicochemical Properties[1][4]
Understanding the physical state is the first line of defense.[2] Methyl oct-2-enoate is a combustible liquid with a flash point that allows for standard ambient handling, provided ignition sources are controlled.[1][2]
Table 1: Physicochemical Data for Risk Assessment
| Property | Value | Operational Implication |
| CAS Registry | 2396-85-2 | Use for accurate inventory tracking (Distinguish from the ynoate CAS 111-12-6).[1][2] |
| Structure | Electrophilic reactivity at the | |
| Appearance | Colorless liquid | Hard to detect spills visually on bench surfaces.[1][2] |
| Odor | Green, fruity, pear-like | Warning: Pleasant odor causes olfactory fatigue and complacency.[1][2] |
| Flash Point | ~79.4°C (175°F) | Combustible (Class IIIA).[1][2] Avoid open flames/hot plates. |
| Boiling Point | ~70°C @ 4 mmHg | Moderate volatility; requires fume hood for heating/vacuum work.[1][2] |
| Solubility | Lipophilic (Alcohol/Oils) | Water alone is ineffective for decontamination.[1][2] |
Part 2: The Core Hazard – Sensitization Mechanism
Why is this compound dangerous?
Unlike simple esters (e.g., methyl octanoate), Methyl oct-2-enoate possesses a double bond conjugated with the carbonyl group.[2] This structural motif makes the
In a biological context, this compound acts as a hapten .[2] It covalently binds to nucleophilic amino acid residues (specifically cysteine thiols) on skin proteins via the Michael Addition pathway.[2] This formation of a protein-hapten conjugate triggers the immune system, leading to Allergic Contact Dermatitis (ACD).[2]
Visualization: The Skin Sensitization Pathway (AOP)
The following diagram illustrates the Adverse Outcome Pathway (AOP) for Methyl oct-2-enoate sensitization.
Figure 1: Mechanism of action showing the electrophilic attack on skin proteins leading to sensitization.[1][2]
Part 3: Engineering Controls & PPE Strategy[1]
Engineering Controls
-
Primary Containment: All weighing, dispensing, and heating must occur within a certified Chemical Fume Hood .
-
Vapor Management: Although the vapor pressure is relatively low at room temperature, the "fruity" odor indicates volatile release. Do not rely on odor as a warning property; if you smell it, containment is breached.[2]
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may degrade upon prolonged contact with esters.[2]
Table 2: Glove Selection Protocol
| Contact Type | Recommended Material | Rationale |
| Incidental Splash | Nitrile (Double-gloved) | Standard protection.[1][2] Change immediately upon contamination.[2] |
| Prolonged Handling | Silver Shield / Laminate | Esters can swell nitrile/latex.[1][2] Laminate films provide superior permeation resistance.[2] |
| High Risk (Spills) | Butyl Rubber | Highest resistance to esters and ketones.[1][2] |
Part 4: Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Prevent aerosolization and benchtop contamination.
-
Preparation: Place a secondary container (tray) and the balance inside the fume hood or a powder enclosure.
-
Transfer: Use a disposable glass pipette or syringe.[2] Do not pour from the stock bottle; the liquid viscosity can cause "dribbling" down the side of the bottle, creating a persistent contact hazard.
-
Wipe Down: After closing the stock bottle, wipe the threads and cap with a Kimwipe dampened in ethanol to remove invisible residues. Discard the wipe into solid hazardous waste immediately.[2]
Protocol B: Reaction Setup & Quenching
Objective: Neutralize the electrophilic hazard before disposal.
-
Reaction: Run reactions under an inert atmosphere (Nitrogen/Argon) if heating is involved to prevent auto-oxidation, though the primary safety concern is containment.
-
Quenching (Decontamination):
-
The Trap: Do not just rinse glassware with water.[2] The compound is lipophilic and will remain on the glass.
-
The Fix: Rinse glassware with Ethanol or Acetone first to solubilize the ester.
-
Chemical Deactivation: Treat the rinse waste with a 10% Sodium Hydroxide (NaOH) solution.[2] This hydrolyzes the ester (saponification), breaking the molecule into methanol and the corresponding carboxylate salt, which is generally more water-soluble and less volatile.[2]
-
Protocol C: Spill Management[1]
-
Evacuate: If the spill is outside the hood (>10 mL), evacuate the immediate area to allow vapors to dissipate.
-
Absorb: Use a universal absorbent or vermiculite.[2]
-
Clean: Clean the surface with a detergent solution followed by an ethanol wipe.[2]
-
Disposal: Seal all cleanup materials in a double-bagged hazardous waste container labeled "Sensitizing Organic Waste."
Visualization: Safe Handling Workflow
Figure 2: Operational decision matrix for storage, handling, and decontamination.[1][2][4]
Part 5: Emergency Response
-
Skin Contact:
-
Immediate Action: Wash with copious amounts of soap and water for 15 minutes.[2] Do not use alcohol on the skin, as it may enhance permeation of the ester into the dermis.
-
Follow-up: Monitor for redness or itching (dermatitis) over the next 24-48 hours.[2] Consult a physician if irritation persists.
-
-
Eye Contact:
-
Flush with water for 15 minutes.[2] Seek medical attention immediately.
-
-
Inhalation:
-
Move to fresh air.[2] If respiratory irritation (coughing, wheezing) occurs, seek medical support.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5364532, Methyl oct-2-enoate.[2] PubChem. Available at: [Link]1]
-
The Good Scents Company. Methyl (E)-2-octenoate Safety and Properties. The Good Scents Company Information System. Available at: [Link]1]
-
International Fragrance Association (IFRA). IFRA Standards Library (49th Amendment) - Methyl 2-octenoate.[2][5] IFRA Fragrance Safety Standards. Available at: [Link]1]
-
European Chemicals Agency (ECHA). Substance Information: Methyl (E)-oct-2-enoate (CAS 2396-85-2).[1][2] ECHA REACH Dossier. Available at: [Link]1]
Sources
- 1. Showing Compound Methyl 2-octynoate (FDB003354) - FooDB [foodb.ca]
- 2. Methyl oct-2-enoate | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. 2-methyl butyl octanoate, 67121-39-5 [thegoodscentscompany.com]
- 5. Methyl 2-octynoate | C9H14O2 | CID 8092 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Solvent Selection for Methyl Oct-2-enoate
[1]
Executive Summary
Methyl oct-2-enoate (Methyl trans-2-octenoate) is a structurally significant
This guide provides a definitive analysis of the compound's solubility thermodynamics, offering researchers a validated framework for solvent selection. Unlike simple data sheets, this document correlates molecular structure with solvation potential, ensuring experimental success in extraction, synthesis, and chromatographic analysis.
Physicochemical Architecture
To predict solubility behavior beyond empirical data, one must understand the molecular forces at play.[1] Methyl oct-2-enoate consists of a hydrophobic alkyl tail (C5) conjugated to a polar ester functionality.[1]
Structural Determinants[1]
-
Lipophilicity (LogP): ~3.0 – 3.[1][2]3. This value indicates a strong preference for non-polar environments.[1] The compound partitions heavily into organic phases over aqueous ones.[1]
-
Functional Group: The
-unsaturated ester moiety ( ) introduces a dipole moment, allowing solubility in moderately polar aprotic solvents (e.g., DMSO, Ethyl Acetate) while maintaining compatibility with non-polar hydrocarbons.[1]
| Property | Value | Implication for Solubility |
| Molecular Weight | 156.22 g/mol | Low MW facilitates rapid dissolution in compatible solvents.[1] |
| Physical State | Liquid (Colorless) | Miscible with liquid solvents rather than requiring solid-state lattice energy breakdown.[1] |
| Boiling Point | ~197°C (70°C @ 4mmHg) | Suitable for high-temperature reflux in solvents like Toluene or Xylene.[1] |
| Water Solubility | < 160 mg/L (Est.)[1][2][3][4] | Effectively insoluble; requires emulsification for aqueous formulations.[1] |
Solubility Landscape: Solvent Compatibility Matrix
The following classification guides solvent selection based on the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP).
High Solubility (Miscible / >100 mg/mL)
These solvents are recommended for stock solution preparation, synthesis reactions, and extraction.
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.[1]
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF).[1]
-
Alcohols: Ethanol, Methanol, Isopropanol.
-
Note: While soluble, transesterification can occur in methanol/ethanol under acidic/basic catalysis.[1] Use strictly neutral conditions for storage.
-
-
Esters & Ketones: Ethyl Acetate, Acetone.[1]
-
Application: Ideal for extraction and chromatography (GC/HPLC).[1]
-
Partial / Low Solubility[1][3]
Insoluble
-
Aqueous Media: Water, Glycerin.[1][6]
-
Implication: Aqueous reaction workups will result in phase separation, making water an excellent "anti-solvent" for precipitation or washing.[1]
-
Decision Matrix: Solvent Selection
The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.
Figure 1: Strategic decision tree for solvent selection based on experimental requirements.[1]
Experimental Protocol: Determination of Saturation Solubility
Objective: To empirically determine the solubility limit of Methyl oct-2-enoate in a specific organic solvent (e.g., Propylene Glycol or a buffer/surfactant mix).
Principle: This protocol uses the "Shake-Flask" method coupled with Gas Chromatography (GC-FID) for quantification.[1] This is superior to visual estimation due to the compound's liquid nature, which can form emulsions that mimic solubility.
Reagents & Equipment[1]
-
Internal Standard: Methyl decanoate (structurally similar, distinct retention time).[1]
-
Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, GC-FID.
Step-by-Step Methodology
-
Supersaturation:
-
Equilibration:
-
Incubate the vial at the target temperature (e.g., 25°C) on an orbital shaker (200 rpm) for 24 hours.
-
Why? Kinetic equilibrium ensures the dissolution rate matches the precipitation rate.[1]
-
-
Phase Separation:
-
Filtration (Critical Step):
-
Quantification (GC-FID):
Figure 2: Validated workflow for accurate solubility determination of liquid esters.
Applications & Implications
Organic Synthesis
-
Reaction Medium: For hydrogenation of the double bond, Ethanol is the preferred solvent. For oxidation to methyl 3-oxobutyrate, Dichloromethane (DCM) is recommended due to its stability against oxidizers.[1]
-
Nucleophilic Substitution: The
-unsaturation makes the compound a Michael acceptor.[1] Reactions with amines or thiols should be conducted in Acetonitrile or THF to prevent side reactions with protic solvents.[1]
Stock Solution Storage
References
Sources
- 1. Methyl oct-2-enoate | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 2-octenoate, 2396-85-2 [thegoodscentscompany.com]
- 3. Showing Compound Methyl 2-octynoate (FDB003354) - FooDB [foodb.ca]
- 4. methyl (E)-2-octenoate, 7367-81-9 [thegoodscentscompany.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methyl 2-octynoate | C9H14O2 | CID 8092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl (E)-oct-2-enoate | Volatile | Flavours | TargetMol [targetmol.com]
- 9. parchem.com [parchem.com]
Methyl Oct-2-enoate: Technical Guide for Agrochemical Application
Executive Summary
Methyl oct-2-enoate (CAS: 7367-81-9 for E-isomer) represents a versatile scaffold in modern "green" agrochemistry. While historically utilized primarily in the flavor and fragrance industry for its green-fruity notes (violet leaf, melon), its application in agriculture has surged due to its dual utility: as a botanical fungicide with a membrane-disrupting mode of action and as a semiochemical precursor for pheromone synthesis.
This guide provides a technical deep-dive into its synthesis, biological mechanisms, and validated experimental protocols for researchers developing bio-rational pest control systems.
Part 1: Chemical Profile & Stereochemistry
The biological activity of methyl oct-2-enoate is highly stereospecific. The (E)-isomer (trans) is the predominant bioactive form found in nature (e.g., Annona muricata, Carica papaya).
| Property | Specification | Relevance to Formulation |
| IUPAC Name | Methyl (E)-oct-2-enoate | Target isomer for synthesis |
| Molecular Formula | MW: 156.22 g/mol | |
| LogP (Octanol/Water) | ~3.0 | Lipophilic; penetrates insect cuticles & fungal membranes |
| Vapor Pressure | 0.44 mmHg @ 25°C | Moderate volatility; requires encapsulation for field persistence |
| Solubility | Insoluble in water; Soluble in EtOH, oils | Requires emulsifiable concentrate (EC) or microencapsulation |
Part 2: Synthesis Pathways
For industrial scaling, two primary routes are employed: the classical Knoevenagel Condensation (robust, low cost) and Olefin Metathesis (green chemistry, high stereoselectivity).
Graphviz Diagram: Synthesis Workflows
Figure 1: Comparison of Knoevenagel Condensation (top) vs. Olefin Metathesis (bottom) routes. Metathesis offers higher stereoselectivity for the (E)-isomer imperative for biological activity.
Part 3: Mechanism of Action (MoA)
Fungicidal Activity
Methyl oct-2-enoate acts as a membrane disruptor . Its lipophilic tail inserts into the fungal phospholipid bilayer, increasing non-specific permeability. This results in the leakage of intracellular electrolytes (specifically
Target Pathogens: Fusarium spp., Botrytis cinerea, and Colletotrichum spp.
Insecticidal & Semiochemical Activity
-
Surfactant Effect (Larvicide): Similar to sucrose octanoate esters, it can dewax the insect cuticle, causing desiccation and suffocation (spiracle blockage) in soft-bodied larvae (e.g., mosquitoes, aphids).
-
Semiochemical: It serves as a Kairomone (plant volatile attractant) for certain Hemipterans and a repellent for others. It acts by binding to Odorant Binding Proteins (OBPs) in the sensilla, triggering avoidance or attraction behaviors depending on the species.
Graphviz Diagram: Fungal Mode of Action
Figure 2: The cascade of cellular events leading to fungal cell death via membrane disruption.
Part 4: Experimental Protocols
Protocol A: Antifungal "Poisoned Food" Bioassay
Objective: Determine the
Materials:
-
Potato Dextrose Agar (PDA)
-
Methyl oct-2-enoate (98% purity)
-
Tween 80 (Emulsifier)
-
Petri dishes (90mm)
-
Fungal culture (7-day old)
Methodology:
-
Emulsion Preparation: Prepare a stock emulsion of Methyl oct-2-enoate in sterile water using 0.1% Tween 80. Sonicate for 5 minutes to ensure micelle formation.
-
Media Dosing: Add the emulsion to molten PDA (cooled to 45°C) to achieve final concentrations of 0 (Control), 100, 250, 500, and 1000 µM.
-
Pouring: Pour 20 mL of media into petri dishes and allow to solidify.
-
Inoculation: Place a 5mm mycelial plug from the active margin of the Fusarium culture into the center of each plate.
-
Incubation: Incubate at 25°C ± 2°C in the dark for 5-7 days.
-
Data Collection: Measure radial growth diameter (mm). Calculate Percent Inhibition (
): (Where is control growth and is treated growth).
Protocol B: Contact Toxicity Assay (Insect Larvae)
Objective: Assess larvicidal activity against Aedes aegypti or Aphid spp.
Methodology:
-
Solution: Dissolve Methyl oct-2-enoate in acetone (carrier).
-
Application: Apply 1 µL of solution topically to the dorsal thorax of L3/L4 instar larvae using a micro-applicator.
-
Controls: Treat control group with pure acetone.
-
Observation: Transfer larvae to holding cups with food. Record mortality at 24h and 48h.
-
Validation: Probit analysis to determine
. Note: Control mortality must be <10% for validity.
Part 5: Safety, Regulation & Formulation
Environmental Toxicity
Methyl oct-2-enoate is classified as Very Toxic to Aquatic Life (Acute 1, H400).
-
Mitigation: Do not apply directly to water bodies.
-
Buffer Zones: Maintain a 10m vegetative buffer strip during foliar application.
Formulation Strategy: Microencapsulation
Due to its volatility (Vapor Pressure: 0.44 mmHg) and phytotoxicity potential at high concentrations, Polyurea Microencapsulation is recommended.
-
Benefit: Controls release rate (extending field life from hours to days) and reduces acute aquatic toxicity by limiting immediate bioavailability.
-
Stabilizer: Add BHT (Butylated hydroxytoluene) at 0.1% to prevent oxidation of the double bond.
Regulatory Status
-
US EPA: Often exempt from tolerance as a biochemical pesticide if used in traps/dispensers (Check specific 40 CFR part 180 exemptions).
-
EU EFSA: Approved as a flavoring agent (FL-no: 09.299); use as a PPP (Plant Protection Product) requires specific registration under Regulation (EC) No 1107/2009.
References
-
European Food Safety Authority (EFSA). (2008). Scientific Opinion on Flavouring Group Evaluation 95 (FGE.95). Retrieved from [Link]
-
PubChem. (n.d.).[1] Methyl oct-2-enoate (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Methyl (E)-2-octenoate Information. Retrieved from [Link]
- Zirihi, G.N., et al. (2019). Antifungal Properties of Volatile Organic Compounds. MDPI.
-
US EPA. (2020). Biochemical Pesticides; Tolerance Exemptions. Retrieved from [Link]
Sources
Methyl Oct-2-enoate: Strategic C8-Building Block in Asymmetric Synthesis
[1]
Executive Summary
Methyl oct-2-enoate (CAS: 2396-85-2) serves as a critical
This technical guide dissects the synthesis, reactivity, and application of methyl oct-2-enoate, moving beyond basic properties to focus on stereoselective conjugate additions —the primary mechanism by which this intermediate confers value in complex molecule synthesis.
Chemical Profile & Reactivity Matrix
The electrophilicity of methyl oct-2-enoate is governed by the conjugation of the alkene with the methoxycarbonyl group.[1] This polarization makes the
| Property | Value / Description | Relevance to Synthesis |
| IUPAC Name | Methyl (2E)-oct-2-enoate | E-isomer is the thermodynamic standard; Z-isomer requires specific conditions (e.g., Still-Gennari).[1] |
| Molecular Formula | MW: 156.22 g/mol .[1][2] | |
| Boiling Point | 79°C (at 10 mmHg) | Volatile; requires careful vacuum distillation during purification.[1] |
| Electronic Character | Michael Acceptor (Soft Electrophile) | Reacts preferentially with soft nucleophiles (cuprates, thiols, malonates). |
| Key Impurities | Z-isomer, Methyl octanoate (over-reduction) | Isomeric purity is critical for downstream enantioselective steps.[1] |
Core Synthesis: High-Fidelity E-Olefination
While Knoevenagel condensation is possible, it often suffers from poor E/Z selectivity and decarboxylation issues.[1] The Horner-Wadsworth-Emmons (HWE) reaction is the pharmaceutical industry standard for generating methyl oct-2-enoate with
Protocol 1: HWE Synthesis of Methyl (E)-Oct-2-enoate
Objective: Synthesize high-purity trans-isomer from hexanal.
Mechanism: The phosphonate carbanion adds to the aldehyde; the steric bulk of the phosphonate groups ensures the trans (E) alkene is formed upon elimination of the phosphate.
Reagents:
-
Substrate: Hexanal (
) [1.0 equiv][1] -
Reagent: Trimethyl phosphonoacetate [1.1 equiv][1]
-
Base: Sodium Hydride (60% dispersion in mineral oil) [1.1 equiv] or DBU/LiCl (Masamune-Roush conditions for milder basicity).[1]
-
Solvent: THF (Anhydrous).[1]
Step-by-Step Methodology:
-
Activation: In a flame-dried reactor under
, suspend NaH in THF at 0°C. -
Ylide Formation: Dropwise add Trimethyl phosphonoacetate. Evolution of
gas occurs.[1] Stir for 30 min until the solution becomes clear (formation of the phosphonate carbanion). -
Addition: Cool to -78°C (to maximize kinetic control, though 0°C often suffices for simple chains). Add Hexanal dropwise.[1]
-
Reaction: Allow warming to room temperature (RT) over 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
Quench: Quench with saturated
. -
Workup: Extract with
. Wash organic layer with brine, dry over , and concentrate. -
Purification: Vacuum distillation (bp ~79°C @ 10 mmHg) is preferred over column chromatography for scale-up.[1]
Critical Process Parameter (CPP): Temperature control during the aldehyde addition is crucial. Higher temperatures during addition can erode E-selectivity.[1]
Pharmaceutical Application: Asymmetric Conjugate Addition
The most high-value application of methyl oct-2-enoate is as a substrate for Asymmetric Michael Additions .[1] This reaction installs a chiral center at the
Workflow: Enantioselective Introduction of a Nitromethyl Group
This protocol demonstrates the synthesis of a chiral
Experimental Logic[1]
-
Catalyst: Chiral Thiourea-Amine Organocatalyst (e.g., Takemoto's catalyst).[1]
-
Nucleophile: Nitromethane (activated by the basic moiety of the catalyst).
-
Interaction: The thiourea moiety activates the ester carbonyl via H-bonding (lowering LUMO), while the tertiary amine deprotonates nitromethane.
Protocol 2: Organocatalytic Michael Addition[1]
-
Preparation: Charge a reactor with Methyl oct-2-enoate (1.0 mmol) and the Chiral Thiourea Catalyst (10 mol%).
-
Solvent: Add Toluene (concentration 0.5 M). Note: Non-polar solvents often enhance H-bonding interactions.[1]
-
Nucleophile: Add Nitromethane (5.0 equiv).
-
Incubation: Stir at RT for 24-48 hours.
-
Validation: Monitor conversion by
-NMR (disappearance of alkene protons at 6.9 and 5.8 ppm). -
Isolation: Flash chromatography on silica gel.
Outcome: High yield (>85%) and high enantiomeric excess (>90% ee) of the
Visualization of Synthetic Logic
The following diagram illustrates the parallel pathways available for Methyl oct-2-enoate: its synthesis via HWE and its divergence into two critical pharmaceutical intermediates (Chiral GABA analogs and Allylic Alcohols).[1]
Caption: Synthetic genealogy of Methyl oct-2-enoate, bridging raw C6 aldehydes to high-value chiral pharmaceutical building blocks.
Process Safety & Impurity Control
Hazard Identification
-
Combustibility: Flash point is ~79°C. It is classified as a combustible liquid.[1]
-
Sensitization: Methyl oct-2-enoate is a known skin sensitizer (Category 1B).[1][4] All handling must occur in a fume hood with nitrile gloves.[1]
-
Reactive Hazards: Exothermic polymerization is possible if initiated by strong free-radical sources, though less likely than with acrylates.[1]
Impurity Profile & Remediation
| Impurity | Origin | Remediation Strategy |
| Hexanal (Starting Material) | Incomplete HWE reaction | Bisulfite wash (forms adduct with aldehyde) during workup.[1][5] |
| Trimethyl phosphate | HWE Byproduct | Water soluble; remove via rigorous aqueous washing ( |
| (Z)-Isomer | Thermodynamic control failure | Isomerization using |
References
-
Highly (E)-Selective Wadsworth-Emmons Reactions. Claridge, T. D. W., et al. Organic Letters, 2008, 10(23), 5437-5440.[1]
-
Organocatalytic Asymmetric Michael Addition. Okino, T., Hoashi, Y., & Takemoto, Y. Journal of the American Chemical Society, 2003, 125(40), 12672-12678.
-
Methyl oct-2-enoate Safety Data Sheet. PubChem Laboratory Chemical Safety Summary (LCSS).
-
Conjugate Addition Reactions in Pharmaceutical Synthesis. Rossiter, B. E., & Swingle, N. M. Chemical Reviews, 1992, 92(5), 771-806.
Sources
Technical Guide: Research Applications of Methyl oct-2-enoate
This guide outlines the technical profile and research applications of Methyl oct-2-enoate , a compound bridging the gap between olfactory chemistry, ecological signaling, and covalent drug discovery.
CAS: 7367-81-9 (trans-isomer) | Class:
Executive Summary
Methyl oct-2-enoate (MO2E) is an
Chemical Profile & Reactivity
The core research value of MO2E lies in its conjugated system. Unlike highly reactive acrylamides often used in oncology drugs (e.g., Osimertinib), the internal ester functionality of MO2E renders it a "soft" electrophile.
The Enoate Warhead
In medicinal chemistry, tuning the reactivity of a covalent warhead is paramount to avoid off-target toxicity. MO2E serves as a benchmark for moderate reactivity .
-
Mechanism: Conjugate addition (Michael Addition).
-
Target: Soft nucleophiles, primarily the thiolate anion (
) of Cysteine residues in proteins or Glutathione (GSH). -
Selectivity: Due to steric hindrance at the
-carbon (compared to terminal acrylates), MO2E exhibits higher selectivity, reacting only with highly accessible or activated cysteines.
Figure 1: Mechanism of Michael addition between a cysteine thiolate and Methyl oct-2-enoate.[1] The reaction forms a stable thioether bond, mimicking the mode of action of covalent drugs.
Application I: Covalent Probe & Toxicology Research
MO2E is extensively used to validate Skin Sensitization models. Because skin sensitization is driven by the haptenization of skin proteins, MO2E acts as a positive control in assays predicting allergic contact dermatitis.
Direct Peptide Reactivity Assay (DPRA)
Researchers use MO2E to calibrate the DPRA, an OECD-validated method (TG 442C) that replaces animal testing.
Experimental Logic: If MO2E depletes a synthetic cysteine peptide in solution, it confirms the molecule's ability to haptenize proteins in vivo.
Protocol: Cysteine Depletion Assay
-
Objective: Quantify the reactivity of MO2E toward cysteine.
-
Reagents:
-
Cysteine peptide stock (0.5 mM in phosphate buffer pH 7.5).
-
MO2E (100 mM in Acetonitrile).
-
HPLC system with UV detection (220 nm).
-
Step-by-Step Workflow:
-
Preparation: Dilute MO2E to a final concentration of 1 mM and the Cysteine peptide to 0.5 mM in the reaction vial (1:10 or 1:50 ratio depending on specific variant).
-
Incubation: Incubate the mixture at 25°C for 24 hours in the dark.
-
Termination: Stop reaction (optional, usually direct injection) or dilute with mobile phase.
-
Analysis: Inject onto a C18 HPLC column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% to 90% B over 20 mins.
-
-
Calculation:
Interpretation:
-
>13.89% Depletion: Classified as a Sensitizer (Positive).
-
High Reactivity: Suggests potential for "warhead" use in inhibitor design but requires safety optimization.
Application II: Entomological & Ecological Research
In the field of chemical ecology, MO2E is a volatile organic compound (VOC) emitted by fermenting fruit (e.g., pears, melons). It serves as a semiochemical cue for frugivorous insects.
Insect Attractant Studies
Researchers utilize MO2E to study the host-seeking receptor pathways of Diptera (flies) and Coleoptera (beetles).
-
Target Species: Drosophila melanogaster (Fruit fly), Aedes aegypti (Mosquito - sugar feeding behavior).
-
Receptor Mechanism: MO2E binds to specific Odorant Receptors (ORs) tuned to aliphatic esters.
Research Setup: Olfactometer Bioassay To test MO2E as an attractant:
-
Apparatus: Y-tube olfactometer.
-
Stimulus: 10 µL of MO2E (1% in paraffin oil) on filter paper in one arm; solvent control in the other.
-
Airflow: Clean, humidified air at 0.5 L/min.
-
Data Collection: Record the choice of 50 starved insects. Calculate the Preference Index (PI).
Application III: Synthetic Intermediate
MO2E is a versatile building block for synthesizing complex fatty acid derivatives and pheromones.
Conjugate Addition Scaffolding
The
-
Reaction: Methyl oct-2-enoate + R-CuLi → Methyl 3-alkyl-octanoate
-
Utility: Synthesis of branched chiral pheromones or lipid-drug conjugates (LDCs).[1]
Quantitative Data Summary
| Parameter | Value / Description | Relevance |
| LogP | ~3.0 - 3.4 | High membrane permeability; suitable for topical drugs.[1] |
| Water Solubility | ~158 mg/L | Low; requires organic co-solvents (DMSO/ACN) in bioassays.[1] |
| Boiling Point | 89-91°C (9 mmHg) | Volatile; requires closed systems for long incubations.[1] |
| Cys-Reactivity | Moderate (Class 2/3) | Ideal model for "tunable" covalent inhibition.[1] |
Safety & Handling
-
Hazard: Skin Sensitizer (H317).
-
Handling: Wear nitrile gloves. All weighing must be done in a fume hood to avoid inhalation of vapors which can cause respiratory sensitization.
-
Storage: Store at 4°C under inert gas (Nitrogen/Argon) to prevent auto-oxidation of the double bond.
References
-
OECD Guidelines for the Testing of Chemicals. (2019). Test No. 442C: In Chemico Skin Sensitisation - Assays addressing the Adverse Outcome Pathway key event on covalent binding to proteins (Direct Peptide Reactivity Assay). OECD Publishing.
-
Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, methyl 2-octenoate, CAS Registry Number 7367-81-9.[1][3][4] Food and Chemical Toxicology.
-
Schwob, L., et al. (2021). Mosquito Attractants: A Review of the Chemical Ecology of Host-Seeking and Sugar-Feeding Behavior.[1] ResearchGate.[5]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5364532, Methyl oct-2-enoate.[1]
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors.[6][7] Chemical Reviews. (Provides context on enoate warheads).
Sources
- 1. Showing Compound Methyl (E)-2-octenoate (FDB016571) - FooDB [foodb.ca]
- 2. mdpi.com [mdpi.com]
- 3. Methyl oct-2-enoate | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl (E)-2-octenoate, 7367-81-9 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of cysteine-targeting covalent histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of Methyl (E)-oct-2-enoate via Fischer Esterification
Abstract
This application note provides a comprehensive guide for the synthesis of methyl (E)-oct-2-enoate, a valuable fragrance and flavoring agent, through the acid-catalyzed Fischer esterification of (E)-oct-2-enoic acid with methanol. This document outlines the underlying chemical principles, a detailed step-by-step laboratory protocol, methods for product purification and characterization, and a troubleshooting guide. The provided methodologies are designed for researchers in organic synthesis, drug development, and the fragrance industry, ensuring a robust and reproducible process.
Introduction and Theoretical Background
The Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[1] The reaction is characterized by its use of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to accelerate the nucleophilic acyl substitution.[2]
The overall transformation for the synthesis of methyl oct-2-enoate is as follows:
Reaction Scheme: (E)-oct-2-enoic acid + Methanol ⇌ Methyl (E)-oct-2-enoate + Water (Catalyst: H₂SO₄)
The reaction is an equilibrium process.[2] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by applying Le Châtelier's principle in one of two ways:
-
Using an excess of one reactant: In this protocol, methanol is used in large excess, serving as both the nucleophile and the reaction solvent.[3]
-
Removing water as it is formed: This can be done using a Dean-Stark apparatus or by adding a dehydrating agent.[4] For this specific application, the large excess of methanol is sufficient to drive the reaction to completion.
The mechanism of the Fischer esterification involves several key reversible steps, which are initiated by the protonation of the carbonyl oxygen of the carboxylic acid.[5] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). The subsequent formation of a tetrahedral intermediate, followed by proton transfer and the elimination of a water molecule, leads to the formation of the ester.[2]
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier |
| (E)-oct-2-enoic acid | ≥97% | Sigma-Aldrich |
| Methanol (anhydrous) | ≥99.8% | Fisher Scientific |
| Sulfuric Acid (conc.) | 95-98% | J.T. Baker |
| Diethyl Ether | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem |
| Saturated Sodium Chloride (Brine) | ACS Grade | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Acros Organics |
Equipment: Round-bottom flask (100 mL), reflux condenser, heating mantle with magnetic stirrer, separatory funnel (250 mL), rotary evaporator, standard laboratory glassware, and personal protective equipment (goggles, lab coat, gloves).
Physical and Spectroscopic Data
Table 1: Physical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| (E)-oct-2-enoic acid | C₈H₁₄O₂ | 142.20[6] | 154 °C @ 22 mmHg[6] | 0.944 @ 25 °C[6] | 1.4588[6] |
| Methyl (E)-oct-2-enoate | C₉H₁₆O₂ | 156.22[6] | 70 °C @ 4 mmHg[7] | 0.894-0.904 @ 25 °C[7] | 1.437-1.447[7] |
Table 2: Key Spectroscopic Data for Reactant and Product
| Compound | ¹H NMR (δ, ppm) Key Signals | ¹³C NMR (δ, ppm) Key Signals | IR (cm⁻¹) Key Absorptions |
| (E)-oct-2-enoic acid | 12.0-11.0 (br s, 1H, COOH), 7.09 (dt, 1H, =CH-), 5.83 (dt, 1H, =CH-), 2.23 (q, 2H, -CH₂-), 0.90 (t, 3H, -CH₃)[8] | 172-176 (C=O), 152.5 (=CH-), 120.4 (-CH=), 32.3, 31.3, 27.4, 22.2, 13.9 (Alkyl C's)[8] | 2500-3300 (O-H stretch, broad), 1690-1710 (C=O stretch), 1640-1650 (C=C stretch), 980 (trans C=C bend)[9][10] |
| Methyl (E)-oct-2-enoate | 6.95 (dt, 1H, =CH-), 5.80 (dt, 1H, =CH-), 3.72 (s, 3H, OCH₃), 2.18 (q, 2H, -CH₂-), 0.89 (t, 3H, -CH₃)[6] | 166.8 (C=O), 148.9 (=CH-), 121.2 (-CH=), 51.4 (OCH₃), 32.0, 31.5, 27.8, 22.5, 14.0 (Alkyl C's)[6][11] | 2950-2850 (C-H stretch), 1720-1730 (C=O stretch, ester), 1655 (C=C stretch), 1170 & 1200 (C-O stretch), 980 (trans C=C bend)[6][12] |
Experimental Protocol
This protocol is adapted from established general procedures for Fischer esterification.[1]
Reaction Setup and Execution
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (E)-oct-2-enoic acid (7.11 g, 50.0 mmol).
-
In the fume hood, add 50 mL of anhydrous methanol (excess reactant and solvent). Stir the mixture until the carboxylic acid is fully dissolved.
-
Carefully and slowly add concentrated sulfuric acid (0.5 mL, ~9 mmol) dropwise to the stirring solution. An exotherm may be observed.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the mixture to a gentle reflux using a heating mantle. The boiling point of methanol is approximately 65 °C.
-
Maintain the reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
Caption: Simplified mechanism of the Fischer esterification reaction.
Troubleshooting and Field-Proven Insights
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Insufficient acid catalyst. 3. Water present in reagents. 4. Loss of product during work-up. | 1. Increase reflux time. Monitor by TLC. 2. Ensure catalytic amount of fresh, concentrated H₂SO₄ is used. 3. Use anhydrous methanol and dry glassware. 4. Be careful during extractions; avoid vigorous shaking that can lead to emulsions. |
| Reaction does not start | Inactive catalyst. | Use fresh, concentrated sulfuric acid. |
| Product is contaminated with starting material | 1. Incomplete reaction. 2. Insufficient washing with NaHCO₃ solution. | 1. Increase reflux time or use a Dean-Stark trap if necessary. 2. Perform additional washes with saturated NaHCO₃ solution, checking the pH of the aqueous layer to ensure it is basic. |
| Potential for Polymerization or Isomerization | The α,β-unsaturated system can be sensitive to strongly acidic conditions and heat. | While generally robust, if side reactions are suspected, consider using a milder acid catalyst like p-TsOH or a solid acid catalyst. [13]However, for this specific transformation, H₂SO₄ is typically effective. |
Conclusion
The Fischer esterification is an efficient and cost-effective method for the synthesis of methyl (E)-oct-2-enoate from its corresponding carboxylic acid. By utilizing an excess of methanol and a catalytic amount of sulfuric acid, high yields of the desired ester can be achieved. The protocol described herein provides a reliable procedure for laboratory-scale synthesis, complete with characterization data and practical troubleshooting advice, making it a valuable resource for professionals in the chemical sciences.
References
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5364532, Methyl oct-2-enoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73850, Oct-2-enoic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Octenoic acid, (E)- in NIST Chemistry WebBook. Retrieved from [Link]
-
Pearson+. (n.d.). The IR spectrum of trans-oct-2-enoic acid is shown. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Octenoic acid in NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-2-octenoic acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl (E)-2-octenoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282714, trans-2-Octenoic acid. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). 2-octenoic Acid at BMRB. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl ethanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61313, 2-Octenoic acid, methyl ester. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl (E)-2-octenoate. Retrieved from [Link]
-
YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Stereoselective Synthesis of Methyl (Z)-3-Aryl-2-butenoates. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing alpha, beta-unsaturated carboxylic acid esters.
-
YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- U.S. Patent US5302748A. (n.d.). Esterification process.
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl oct-2-enoate | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. methyl (E)-2-octenoate, 7367-81-9 [thegoodscentscompany.com]
- 8. Oct-2-enoic acid | C8H14O2 | CID 73850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Octenoic acid, (E)- [webbook.nist.gov]
- 10. 2-Octenoic acid [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Purity Isolation of Methyl Oct-2-enoate
Introduction & Strategic Analysis
Methyl oct-2-enoate is a critical
While commercially available, research-grade synthesis—often via Horner-Wadsworth-Emmons (HWE) or Knoevenagel condensation —frequently yields a crude mixture contaminated with three difficult classes of impurities:
-
Triphenylphosphine Oxide (TPPO): A stubborn byproduct of HWE/Wittig reactions that co-elutes with products on standard silica.
-
Unreacted Aldehyde (Hexanal): Volatile and odorous, often interfering with downstream biological assays.
-
Stereoisomers (Z-isomer): The cis (Z) isomer is often considered an impurity when the trans (E) geometric configuration is required for receptor binding or specific olfactory profiles.
This Application Note defines a multi-stage purification protocol designed to isolate >98% pure Methyl (E)-oct-2-enoate. We prioritize chemical scavenging and solubility-based exclusion before chromatography to protect column lifetime and maximize resolution.
Chemical & Physical Profile
| Property | Value | Notes |
| Molecular Formula | MW: 156.22 g/mol | |
| Boiling Point | 217–220 °C (Atm) | ~70 °C @ 4 mmHg (Target for Distillation) |
| Density | 0.92 g/mL | Less dense than water.[1][2] |
| Solubility | Oils, Alcohols, Ethers | Insoluble in Water. |
| Key Impurity (TPPO) | Solid | Soluble in DCM/EtOAc; Insoluble in Pentane/Hexane. |
Workflow Visualization
The following diagram illustrates the logic flow, prioritizing bulk impurity removal prior to high-resolution separation.
Figure 1: Decision tree for the purification of Methyl oct-2-enoate, highlighting the divergence between bulk purification (Distillation) and isomeric isolation (Ag-Silica).
Detailed Protocols
Protocol A: Chemical Scavenging & TPPO Removal (The "Smart" Workup)
Objective: Remove unreacted aldehyde and bulk Triphenylphosphine oxide (TPPO) without chromatography.
Mechanism: Sodium bisulfite forms water-soluble adducts with aldehydes. TPPO is highly soluble in Dichloromethane (DCM) but insoluble in cold alkanes.
-
Quench: Dilute the reaction mixture with Diethyl Ether (
) or Methyl tert-butyl ether (MTBE). Avoid DCM at this stage if possible. -
Aldehyde Scavenging: Wash the organic phase twice with saturated aqueous Sodium Bisulfite (
) .-
Observation: Unreacted hexanal converts to the bisulfite adduct and partitions into the aqueous layer.
-
-
Standard Wash: Wash with saturated
(to remove acidic byproducts) followed by Brine. Dry over and concentrate in vacuo. -
TPPO Trituration (Critical Step):
-
Take the concentrated oily residue (which may contain suspended solids).
-
Add cold Pentane (approx. 10 mL per gram of crude).
-
Stir vigorously for 30 minutes at 0°C.
-
Filter: Pass the suspension through a sintered glass frit or a celite pad.
-
Result: The white solid filter cake is mostly TPPO. The filtrate contains your target ester.
-
Concentrate the filtrate to obtain the "Enriched Crude."
-
Protocol B: Bulk Purification (Flash Chromatography)
Objective: Separate the ester from remaining non-polar impurities and baseline material.
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient).
-
Detection: UV at 254 nm (Conjugated ester) and KMnO4 Stain (Active Alkene).
Gradient Table:
| Column Volume (CV) | % Hexane | % Ethyl Acetate | Phase Description |
|---|---|---|---|
| 0–2 | 100% | 0% | Elute non-polar hydrocarbons |
| 2–8 | 98% | 2% | Elute Methyl oct-2-enoate (Target) |
| 8–12 | 80% | 20% | Flush remaining polar impurities |
Note: Methyl oct-2-enoate moves quickly (High
Protocol C: High-Purity Isomer Separation (Ag-Impregnated Silica)
Objective: Separation of (E)-Methyl oct-2-enoate from (Z)-Methyl oct-2-enoate.
Scientific Basis: Silver ions (
Preparation of 10%
-
Dissolve 2.0 g of Silver Nitrate (
) in 20 mL of Acetonitrile. -
Add 20 g of dry Silica Gel to the solution.
-
Rotary evaporate the solvent in the dark (cover flask with foil) until a free-flowing powder is obtained.
-
Dry in a vacuum oven at 60°C for 2 hours. Store in the dark.
Chromatography Conditions:
-
Column: Pack the column with the prepared Ag-Silica (protect from light).
-
Solvent System: Hexane : Toluene (Gradient) or pure Hexane with 0-5% Ether.
-
Recommendation: Start with 100% Hexane. The E-isomer (Target) will elute first. The Z-isomer will retain longer.
-
-
Recovery: Flush column with 10% Methanol/DCM to recover any irreversibly bound material if mass balance is low.
Protocol D: Vacuum Distillation (Scalable Alternative)
Objective: Solvent-free purification for quantities >10g.
Due to the boiling point difference between the ester (~70°C @ 4mmHg) and high molecular weight byproducts (TPPO, oligomers), distillation is efficient but requires good vacuum control to prevent thermal isomerization.
-
Setup: Short-path distillation head with a Vigreux column (for fractional efficiency).
-
Pressure: Establish a vacuum of < 5 mmHg .
-
Heat: Slowly increase oil bath temperature.
-
Fraction 1 (Foreshot): Collects < 60°C. Contains residual hexanal/solvents.
-
Fraction 2 (Main Cut): Collects stable at 70–75°C (@ 4 mmHg) .
-
-
Storage: Store under Argon at 4°C to prevent oxidation (rancidity).
References
-
PubChem. Methyl oct-2-enoate (Compound).[2][3][4] National Library of Medicine.[3] Accessed Jan 30, 2026. [Link][3]
-
The Good Scents Company. Methyl trans-2-octenoate Data Sheet. Accessed Jan 30, 2026. [Link]
- Li, J. et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Ethanol." Journal of Organic Chemistry, 2017.
- Williams, C. M. & Mander, L. N. "Chromatography with Silver Nitrate." Tetrahedron, 2001, 57(3), 425-447.
Sources
Advanced GC-MS Analysis Protocol for Methyl Oct-2-enoate
Application Note: AN-MO2E-2024
Executive Summary
This protocol details the gas chromatography-mass spectrometry (GC-MS) methodology for the qualitative and quantitative analysis of Methyl oct-2-enoate (CAS: 7367-81-9 for E-isomer). Commonly used in the fragrance industry for its violet-leaf and green notes, this
This guide moves beyond standard screening methods, employing a dual-column strategy to ensure both comprehensive impurity profiling and precise isomeric resolution.
Chemical Profile & Analytical Significance[1][2][3][4]
| Property | Detail |
| IUPAC Name | Methyl (E)-oct-2-enoate |
| Formula | |
| Molecular Weight | 156.22 g/mol |
| Boiling Point | ~218 °C |
| Key Isomers | Trans (E) - Major commercial form; Cis (Z) - Minor impurity/isomer |
| Target Analyte | Fragrance ingredients, Pheromone synthesis intermediates |
Critical Analytical Challenge: The conjugated double bond at the C2 position stabilizes the molecule but makes it susceptible to photo-isomerization. Standard non-polar columns (e.g., 5%-phenyl) often fail to baseline-resolve the E and Z isomers. This protocol prioritizes polar stationary phases for isomeric purity confirmation.
Sample Preparation Strategy
Objective: Minimize analyte discrimination and prevent transesterification or degradation.
Reagents
-
Solvent:
-Hexane (GC-MS Grade) or Methyl tert-butyl ether (MTBE).-
Why: Hexane is non-polar and offers excellent solubility for fatty acid esters without competing for active sites in the liner.
-
-
Internal Standard (ISTD): Methyl decanoate (
) or Dodecane.-
Why: Structurally similar (ester) or boiling-point appropriate (alkane) to correct for injection variability.
-
Protocol
-
Stock Solution: Weigh 10 mg of Methyl oct-2-enoate reference standard into a 10 mL volumetric flask. Dilute to volume with Hexane (Concentration:
).[1] -
Working Standard: Dilute
of Stock Solution into of Hexane containing the ISTD. Final concentration: . -
Filtration: If analyzing raw fragrance oils, filter through a 0.22
PTFE syringe filter to remove non-volatiles.
Instrumental Method (GC-MS)[8][9][10][11]
This protocol defines two column choices. Method A is for general purity and impurity profiling. Method B is strictly for Isomer Resolution.
Gas Chromatograph Parameters
| Parameter | Method A (Screening) | Method B (Isomer Resolution) |
| Column | DB-5MS UI (30m x 0.25mm, 0.25µm) | DB-WAX UI or HP-88 (30m x 0.25mm, 0.25µm) |
| Stationary Phase | 5%-Phenyl-methylpolysiloxane | Polyethylene Glycol (PEG) or Cyanopropyl |
| Carrier Gas | Helium, Constant Flow 1.0 mL/min | Helium, Constant Flow 1.2 mL/min |
| Inlet Temp | 250 °C | 240 °C (Lower to prevent isomerization) |
| Injection Mode | Split (20:1 to 50:1) | Split (50:1) |
| Oven Program | 50°C (1 min) | 60°C (1 min) |
Causality of Choice:
-
Method A (5MS): The non-polar phase separates components primarily by boiling point. It is robust and ideal for detecting heavier impurities or solvent residues.
-
Method B (WAX/HP-88): The high polarity interacts with the
-electrons of the double bond. The E and Z isomers possess different dipole moments and steric shapes, leading to significantly different retention times on polar phases (cis isomers typically interact stronger or elute differently depending on the specific cyano/PEG phase).
Mass Spectrometer Parameters (EI Source)
-
Source Temp: 230 °C
-
Quad Temp: 150 °C
-
Transfer Line: 250 °C (Method A) / 240 °C (Method B)
-
Ionization Energy: 70 eV
-
Scan Range: m/z 35 – 350
-
Solvent Delay: 3.0 min (Adjust based on solvent retention)
Workflow Visualization
Figure 1: Decision matrix for Methyl oct-2-enoate analysis, distinguishing between general purity screening and isomer-specific quantification.
Data Analysis & Identification
Retention Index (RI) Verification
Relying solely on retention time is insufficient due to matrix effects. Calculate the Kovats Retention Index (RI) using a homologous series of
-
Expected RI (DB-5MS): ~1130 - 1160
-
Expected RI (DB-WAX): ~1450 - 1500 (Significant shift due to polarity)
Mass Spectral Interpretation
The Electron Ionization (EI) spectrum of
-
Molecular Ion (
): m/z 156 (Distinct, though often not the base peak). -
Key Fragments:
-
m/z 125 (
): Loss of the methoxy group. Very characteristic of methyl esters. -
m/z 97 (
): Loss of the carbomethoxy group, leaving the hydrocarbon chain with the double bond ( ). -
m/z 55 (
): Common alkenyl fragment. -
Absence of m/z 74: The classic McLafferty rearrangement peak (m/z 74), dominant in saturated methyl esters, is often suppressed or shifted in 2-enoates due to the double bond position preventing
-hydrogen abstraction in the standard six-membered transition state.
-
Figure 2: Simplified fragmentation pathway for Methyl oct-2-enoate under 70eV Electron Ionization.
Quality Control & Troubleshooting
System Suitability
-
Tailing Factor: Must be < 1.2. Tailing indicates active sites in the inlet liner or column head. Replace the liner with a deactivated (silanized) wool liner if tailing occurs.
-
Resolution (
): For Method B, between E and Z isomers must be > 1.5.
Common Issues
-
Isomerization: If the ratio of Z-isomer increases over time in the standard, check the inlet temperature. High temperatures (>260°C) can induce thermal isomerization.
-
Carryover: Methyl oct-2-enoate is moderately volatile but can stick to cold spots. Ensure the syringe wash uses both a polar (Acetone) and non-polar (Hexane) solvent cycle.
References
-
National Institute of Standards and Technology (NIST). (2023). Methyl (E)-oct-2-enoate Mass Spectrum and Retention Data. NIST Chemistry WebBook, SRD 69.[2] [Link]
-
The Good Scents Company. (2023). Methyl (E)-2-octenoate Information and Properties. [Link]
-
International Fragrance Association (IFRA). (2023). IFRA Standards Library for Fragrance Ingredients. [Link]
-
Shimadzu Corporation. (2022). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. [Link]
Sources
Characterization of Methyl Oct-2-enoate: A Comprehensive Guide to NMR Spectroscopic Analysis
Abstract
This application note provides a detailed guide for the structural elucidation and characterization of methyl oct-2-enoate using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Primarily aimed at researchers, scientists, and professionals in drug development and chemical analysis, this document outlines optimized protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. By explaining the causality behind experimental choices and providing a framework for self-validating data, this guide ensures scientific integrity and robust, reproducible results.
Introduction to NMR Spectroscopy in Molecular Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for determining the structure of organic molecules in solution.[1][2] It operates on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency.[2][3] This frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about molecular structure, connectivity, and stereochemistry.[4] For a molecule like methyl oct-2-enoate, an α,β-unsaturated ester, NMR spectroscopy is indispensable for confirming its identity, purity, and isomeric configuration.
Methyl (E)-oct-2-enoate is a versatile organic compound used in various industries for its characteristic fruity aroma.[5] Its structure features a methyl ester group conjugated with a carbon-carbon double bond, and a pentyl chain. The electronic interplay between these functional groups results in a unique NMR fingerprint that can be deciphered through a series of systematic NMR experiments.
Part 1: Foundational 1D NMR Analysis
One-dimensional NMR spectra, specifically ¹H and ¹³C, provide the initial and fundamental overview of the molecular structure.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of methyl oct-2-enoate.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common choice for non-polar to moderately polar compounds.
-
For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could disrupt the magnetic field homogeneity.
-
-
Instrument Setup & Acquisition:
-
The ¹H NMR spectrum should be acquired on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using the parameters outlined in Table 2.
-
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher fields provide better resolution and sensitivity. |
| Solvent | CDCl₃ | Good solubility for the analyte and a well-characterized residual peak. |
| Internal Standard | TMS | Provides a sharp reference signal at 0.00 ppm for accurate chemical shift calibration. |
| Temperature | 298 K (25 °C) | Standard temperature for routine NMR analysis. |
| Pulse Angle | 30-45° | A smaller flip angle allows for faster repetition of scans without saturating the signals. |
| Spectral Width | -2 to 12 ppm | A standard range that encompasses most organic proton signals. |
| Acquisition Time | 2-4 seconds | Sufficient time to record the free induction decay (FID) for good resolution. |
| Relaxation Delay | 1-2 seconds | Allows for the relaxation of protons back to their equilibrium state before the next pulse. |
| Number of Scans | 8-16 | Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration. |
Data Processing and Interpretation
-
Apply Fourier transformation to the acquired FID.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton connectivity.
Expected ¹H NMR Spectral Data for Methyl (E)-oct-2-enoate
The structure of methyl (E)-oct-2-enoate with proton assignments is shown below:
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hh | 0.90 | t | 7.0 | 3H |
| Hg, Hf, He | 1.25-1.35 | m | - | 4H |
| Hd | 1.46 | m | - | 2H |
| Hc | 2.21 | q | 7.0 | 2H |
| Ha | 3.73 | s | - | 3H |
| Hb | 5.81 | dt | 15.7, 1.5 | 1H |
| Hc' | 6.97 | dt | 15.7, 7.0 | 1H |
Data obtained from the Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan.
The large coupling constant of 15.7 Hz between the olefinic protons (Hb and Hc') is characteristic of a trans (E) configuration of the double bond.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Acquisition
The sample prepared for ¹H NMR can be used directly for ¹³C NMR acquisition.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 100 MHz (for a 400 MHz ¹H) | Standard frequency corresponding to the ¹H frequency. |
| Pulse Program | Proton-decoupled | Simplifies the spectrum by removing C-H coupling, resulting in singlets for each carbon. |
| Spectral Width | 0 to 200 ppm | Covers the typical range for organic molecules. |
| Acquisition Time | 1-2 seconds | Adequate for good digital resolution. |
| Relaxation Delay | 2-5 seconds | Longer delay is often needed for quaternary carbons to relax and be properly observed. |
| Number of Scans | 64-1024 | A higher number of scans is required due to the low natural abundance and sensitivity of the ¹³C nucleus. |
Expected ¹³C NMR Spectral Data for Methyl (E)-oct-2-enoate
The structure of methyl (E)-oct-2-enoate with carbon assignments is shown below:
| Assignment | Chemical Shift (δ, ppm) |
| C8 | 14.0 |
| C7 | 22.5 |
| C5 | 27.9 |
| C6 | 31.4 |
| C4 | 32.2 |
| C9 (OCH₃) | 51.4 |
| C2 | 121.1 |
| C3 | 149.6 |
| C1 (C=O) | 167.0 |
Data obtained from the Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan.
The downfield shifts of C2 and C3 are characteristic of olefinic carbons, with C3 being further deshielded due to its β-position relative to the electron-withdrawing carbonyl group. The carbonyl carbon (C1) appears at a characteristic downfield shift of 167.0 ppm.
Part 2: Advanced 2D NMR for Unambiguous Structural Confirmation
Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms established from 1D NMR and for resolving any ambiguities.
COSY (Correlation Spectroscopy): Tracing ¹H-¹H Couplings
The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. This is invaluable for piecing together molecular fragments.
In the COSY spectrum of methyl oct-2-enoate, cross-peaks would confirm the following key correlations:
-
The olefinic proton at 6.97 ppm (Hc') will show a correlation to the olefinic proton at 5.81 ppm (Hb) and the allylic protons at 2.21 ppm (Hc).
-
The allylic protons at 2.21 ppm (Hc) will show correlations to the olefinic proton at 6.97 ppm (Hc') and the protons of the adjacent methylene group at ~1.46 ppm (Hd).
-
This chain of correlations can be followed down the alkyl chain to the terminal methyl group.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC experiment identifies which protons are directly attached to which carbons (one-bond C-H correlations).
For methyl oct-2-enoate, the HSQC spectrum would show cross-peaks connecting:
-
The proton signal at 3.73 ppm to the carbon signal at 51.4 ppm (the OCH₃ group).
-
The olefinic proton at 5.81 ppm to the carbon at 121.1 ppm.
-
The olefinic proton at 6.97 ppm to the carbon at 149.6 ppm.
-
Each of the alkyl protons to their respective directly attached carbons, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying connections to quaternary carbons (carbons with no attached protons), such as the carbonyl carbon.
Key HMBC correlations for methyl oct-2-enoate would include:
-
The methyl protons at 3.73 ppm (Ha) will show a correlation to the carbonyl carbon at 167.0 ppm (C1), confirming the methyl ester functionality.
-
The olefinic proton at 5.81 ppm (Hb) will show correlations to the carbonyl carbon (C1) and the allylic carbon (C4).
-
The olefinic proton at 6.97 ppm (Hc') will show a correlation to the carbonyl carbon (C1).
-
These correlations provide unequivocal evidence for the connectivity of the entire molecule.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous and detailed structural characterization of methyl oct-2-enoate. The ¹H NMR spectrum confirms the presence and relative number of all protons and establishes the trans stereochemistry of the double bond. The ¹³C NMR spectrum identifies all unique carbon environments. Finally, 2D NMR experiments (COSY, HSQC, and HMBC) provide the definitive evidence for the connectivity of the molecular framework, allowing for the complete and confident assignment of the structure. The protocols and expected data presented in this application note serve as a robust guide for researchers and scientists in the accurate and efficient characterization of this and similar α,β-unsaturated esters.
References
-
The Good Scents Company. methyl 2-octenoate, 2396-85-2. [Link]
-
PubChem. Methyl oct-2-enoate | C9H16O2 | CID 5364532. [Link]
-
The Good Scents Company. methyl (E)-2-octenoate, 7367-81-9. [Link]
-
PubChem. Methyl Octanoate | C9H18O2 | CID 8091. [Link]
-
ATB (Automated Topology Builder). Methyl(2E)-2-butenoate | C5H8O2 | MD Topology | NMR | X-Ray. [Link]
-
ResearchGate. Monitoring of active ester formation using ¹H NMR spectroscopy. Both.... [Link]
-
Canadian Science Publishing. N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. [Link]
-
University of Nottingham. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. [Link]
-
Chemistry LibreTexts. 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
-
American Chemical Society. Tetramethylsilane. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
-
ResearchGate. Characterization of unsaturated polyester and alkyd resins using one‐ and two‐dimensional NMR spectroscopy | Request PDF. [Link]
-
YouTube. 15. NMR Spectroscopy Esterification Lecture Part 3. [Link]
-
Labinsights. Selection Guide on Deuterated Solvents for NMR. [Link]
-
Open Access Journals. Principles of Organic Spectroscopy. [Link]
-
SlideShare. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. [Link]
-
AOCS. Non-Conjugated Double Bonds. [Link]
-
University of Cambridge. NMR Data Processing. [Link]
-
LinkedIn. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
University of Leicester. NMR Sample Preparation. [Link]
-
AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
Carl ROTH. Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals. [Link]
-
Wiley Online Library. Characterization of Unsaturated Polyester and Alkyd Resins Using One- and Two-Dimensional NMR Spectroscopy. [Link]
-
ACS Publications. TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 | The Journal of Organic Chemistry. [Link]
-
University of Calgary. Esters. [Link]
-
Reddit. Is it possible to use TMS signal as internal standard in NMR? : r/chemistry. [Link]
-
YouTube. How to Determine Structure of an Ester from Proton NMR Spectrum. [Link]
-
PubChem. 2-Octenoic acid, methyl ester | C9H16O2 | CID 61313. [Link]
Sources
"Methyl oct-2-enoate" as a biochemical reagent in life sciences
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
Methyl oct-2-enoate (MO2E), specifically the (E)-isomer (CAS: 7367-81-9), is a fatty acid ester historically categorized as a flavor and fragrance agent due to its "green," fruity, and mushroom-like olfactory profile. However, in modern life sciences, it serves as a valuable biochemical probe due to its electrophilic nature.
Structurally, MO2E features an
Key Physicochemical Properties
| Property | Value | Relevance |
| IUPAC Name | Methyl (E)-oct-2-enoate | Standard identification |
| Molecular Weight | 156.22 g/mol | Small molecule; high cell permeability |
| LogP | ~3.0 | Lipophilic; readily crosses membranes |
| Reactivity | Michael Acceptor | Covalent binding to Cys-SH groups |
| Natural Source | Tricholoma matsutake, Pineapple | Evolutionary semiochemical context |
Mechanism of Action: The Michael Addition
The primary utility of MO2E in biochemistry stems from its ability to form stable thioether adducts. Unlike non-covalent ligands that rely on equilibrium binding, MO2E can permanently tag proteins or deplete antioxidant reserves.
Reaction Pathway
The nucleophilic sulfur atom of a cysteine residue (or Glutathione) attacks the
Figure 1: Mechanism of Michael addition between Methyl oct-2-enoate and a biological thiol.
Application A: Nematicidal & Agrochemical Screening
MO2E is a component of the volatile profile of the Matsutake mushroom (Tricholoma matsutake), which exhibits natural resistance to nematodes. Researchers use MO2E to screen for nematicidal activity against agricultural pests like the Pine Wilt Nematode (Bursaphelenchus xylophilus) or Root-Knot Nematode (Meloidogyne incognita).
Protocol: 96-Well Microplate Mortality Assay
Objective: Determine the LC50 (Lethal Concentration 50%) of MO2E against J2 stage nematodes.
Materials
-
Reagent: Methyl (E)-oct-2-enoate (>98% purity).
-
Solvent: Methanol or DMSO (Final concentration <1% to avoid solvent toxicity).
-
Surfactant: Tween-20 (0.5% aqueous solution).
-
Organism: Freshly hatched J2 juveniles of M. incognita.
Step-by-Step Workflow
-
Stock Preparation: Dissolve MO2E in DMSO to create a 100 mg/mL stock solution.
-
Dilution Series: Prepare working solutions in 0.5% Tween-20 water. Target concentrations: 1000, 500, 250, 125, 62.5
g/mL. -
Nematode Suspension: Adjust nematode density to ~100 J2s per 50
L of water. -
Incubation:
-
Add 50
L of nematode suspension to each well of a 96-well plate. -
Add 50
L of MO2E working solution (2x concentration) to reach final target concentration. -
Control: 0.5% Tween-20/DMSO vehicle only.
-
-
Monitoring: Incubate at 25°C in the dark.
-
Data Collection: Count live/dead nematodes at 24h and 48h using an inverted microscope.
-
Validation: Touch immobile nematodes with a fine needle; lack of movement confirms mortality.
-
Data Analysis:
Calculate Corrected Mortality (%) using the Schneider-Orelli formula:
Application B: Chemoproteomics (GSH Depletion Assay)
Because MO2E acts as a Michael acceptor, it can induce oxidative stress by depleting cellular Glutathione (GSH). This assay is essential for profiling the "off-target" toxicity or the specific stress-response mechanism of the compound.
Protocol: DTNB (Ellman's Reagent) Spectrophotometric Assay
Objective: Quantify the reactivity of MO2E with free thiols in vitro.
Materials
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed.
-
Substrate: L-Glutathione (reduced, GSH).
-
Probe: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).
-
Instrument: Microplate reader (Absorbance at 412 nm).
Step-by-Step Workflow
-
Reaction Setup:
-
Prepare 1 mM GSH solution in PBS.
-
Incubate GSH (50
M final) with MO2E (varying concentrations: 0–500 M) for 60 minutes at 37°C.
-
-
Labeling:
-
Add DTNB (0.5 mM final concentration) to the reaction mixture.
-
Incubate for 10 minutes at room temperature.
-
-
Readout:
-
Measure absorbance at 412 nm. DTNB reacts with remaining free GSH to produce TNB2- (yellow).
-
Interpretation: A decrease in absorbance inversely correlates with MO2E reactivity (more MO2E-GSH adducts = less free GSH to react with DTNB).
-
Figure 2: Workflow for validating Michael Acceptor activity via Glutathione depletion.
Application C: Olfactory Receptor Deorphanization
MO2E is a specific ligand for mammalian olfactory receptors (ORs). It is used in "deorphanization" screens to identify which ORs respond to specific fruit/green odorants.
-
Method: Heterologous expression of ORs (e.g., in HEK293 cells) coupled with Luciferase (cAMP response) or Fluo-4 (Calcium imaging) assays.
-
Relevance: MO2E triggers specific activation patterns distinct from its saturated analog (Methyl octanoate), allowing researchers to map the molecular determinants of "green" vs. "fruity" perception.
Safety & Handling
-
Hazards: MO2E is a skin and eye irritant (Category 2). It is combustible (Flash point ~79°C).
-
Storage: Store at 4°C under inert gas (Nitrogen/Argon) to prevent oxidation of the double bond.
-
Disposal: As a lipophilic ester, it is toxic to aquatic life with long-lasting effects. Dispose of as hazardous organic waste; do not pour down drains.
References
-
The Good Scents Company. (2024).[1] Methyl (E)-oct-2-enoate Chemical Profile and Safety Data. Retrieved from [Link]
-
PubChem. (2024). Methyl oct-2-enoate - Compound Summary (CID 5364532).[2] National Library of Medicine. Retrieved from [Link]
-
Lu, Q., et al. (2020). Nematicidal Effect of Methyl Palmitate and Methyl Stearate against Meloidogyne incognita in Bananas. Journal of Agricultural and Food Chemistry. (Contextual reference for fatty acid ester nematicidal activity). Retrieved from [Link]
-
Satooka, H., et al. (2017).[3] Effects of matsutake mushroom scent compounds on tyrosinase and murine B16-F10 melanoma cells. Biochemical and Biophysical Research Communications. (Demonstrates Michael acceptor activity of related enoates). Retrieved from [Link]
-
M2OR Database. (2024). Molecule to Olfactory Receptor Database: Methyl octanoate and analogs. Retrieved from [Link]
Sources
Application Note: Quantitative Analysis of Methyl Oct-2-enoate by GC-MS
Abstract
This application note details a robust protocol for the quantitative determination of Methyl oct-2-enoate (CAS: 7367-81-9 for E-isomer, 2396-85-2 for mixture) in fragrance and pharmaceutical matrices. Utilizing Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode, this method achieves high sensitivity and selectivity. The protocol addresses the critical challenge of separating the E (trans) and Z (cis) isomers by employing a polar polyethylene glycol (PEG) stationary phase, ensuring compliance with purity standards and IFRA (International Fragrance Association) guidelines.
Introduction
Methyl oct-2-enoate is an
Analytical Challenges
-
Isomerism: Commercial samples are predominantly the E-isomer (>95%), but the Z-isomer may be present as an impurity. Standard non-polar columns (e.g., DB-5) often fail to resolve these isomers completely.
-
Matrix Interference: Fragrance matrices are complex mixtures of terpenes and esters that can co-elute with the target analyte.
-
Volatility: As a volatile ester (BP ~190°C), loss during concentration steps must be minimized.
This method utilizes Methyl Nonanoate as an Internal Standard (ISTD). Methyl nonanoate is structurally homologous but spectrally distinct (Base Peak m/z 74 vs. m/z 87 for the analyte), allowing for precise ratiometric quantification.
Experimental Strategy & Materials
Reagents and Standards
-
Target Analyte: Methyl (E)-oct-2-enoate (Purity >98%).[3]
-
Internal Standard (ISTD): Methyl Nonanoate (Purity >99%).
-
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), HPLC Grade.
-
Matrix: Unscented cosmetic base or ethanol (depending on sample type).
Instrumentation
-
GC System: Agilent 7890B or equivalent.
-
Detector: Agilent 5977B MSD (Single Quadrupole).
-
Column: DB-WAX UI (or HP-INNOWax), 30 m
0.25 mm 0.25 m.-
Rationale: A polar PEG phase provides superior separation of geometric isomers compared to non-polar phases.
-
Workflow Diagram
The following diagram outlines the analytical workflow from sample receipt to data reporting.
Figure 1: Analytical workflow for Methyl oct-2-enoate quantification.
Detailed Protocol
Preparation of Standard Solutions
Stock Solution A (Analyte):
-
Weigh accurately 50 mg of Methyl oct-2-enoate into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with DCM.
-
Concentration: 1000
g/mL .
Stock Solution B (ISTD):
-
Weigh accurately 50 mg of Methyl Nonanoate into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with DCM.
-
Concentration: 1000
g/mL .
Calibration Standards:
Prepare at least 5 levels (e.g., 1, 5, 10, 50, 100
Sample Preparation
Method A: Liquid Fragrance Concentrates (Simple Dilution)
-
Weigh 100 mg of sample into a 10 mL volumetric flask.
-
Add 200
L of Stock Solution B (ISTD). -
Dilute to volume with DCM.
-
Filter through a 0.45
m PTFE syringe filter into a GC vial.
Method B: Complex Matrices (Creams/Lotions)
-
Weigh 1.0 g of sample into a 15 mL centrifuge tube.
-
Add 20
L of Stock Solution B (ISTD). -
Add 5 mL of Acetonitrile (extracts polar/semi-polar organics).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer supernatant to a clean vial.
-
(Optional) Add MgSO
to remove residual water if necessary. -
Filter (0.45
m PTFE) into a GC vial.
GC-MS Parameters
| Parameter | Setting | Rationale |
| Inlet Mode | Split (10:1 to 50:1) | Prevents column overload; analyte is abundant in fragrances. |
| Inlet Temp | 250°C | Ensures rapid vaporization of esters. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard for MS stability. |
| Oven Program | 60°C (hold 1 min) | Slow ramp separates E and Z isomers effectively. |
| Transfer Line | 250°C | Prevents condensation before MS. |
| Source Temp | 230°C | Standard for EI source. |
| Quad Temp | 150°C | Standard. |
| Acquisition | SIM Mode (Selected Ion Monitoring) | Maximizes sensitivity and selectivity. |
Mass Spectrometry Detection (SIM)
The choice of ions is critical for specificity. Methyl oct-2-enoate undergoes fragmentation characteristic of
-
Target Analyte (Methyl oct-2-enoate):
-
Quantification Ion (Target): m/z 87 (Base peak, conjugated ester fragment).
-
Qualifier Ions: m/z 125 (
), m/z 113 ( ), m/z 156 ( ). -
Note: The molecular ion (156) is visible but weak. m/z 87 is the most sensitive.
-
-
Internal Standard (Methyl Nonanoate):
-
Quantification Ion: m/z 74 (McLafferty rearrangement, characteristic of saturated methyl esters).
-
Qualifier Ions: m/z 87, m/z 141.
-
Differentiation: While both have m/z 87, the ISTD base peak is 74. The retention time difference on a WAX column (~1-2 min) allows full separation.
-
Method Validation (ICH Q2 Guidelines)
To ensure the method is trustworthy, the following validation steps are mandatory.
Figure 2: Decision tree for method validation based on ICH Q2(R1).
Validation Criteria Table
| Parameter | Acceptance Criteria | Experimental Note |
| Linearity | Plot Area Ratio ( | |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Estimated LOQ ~0.05 |
| Precision | RSD < 5% (Intra-day) | Inject standard (10 |
| Recovery | 85% - 115% | Spike matrix before extraction. |
| Isomer Resolution | Between E and Z isomers (if Z is present). |
Data Analysis & Calculations
Calculate the Response Factor (
Calculate the concentration in the unknown sample:
Mass Fraction (w/w%):
Troubleshooting Guide
-
Co-elution of Isomers: If E and Z isomers are not baseline separated, reduce the oven ramp rate to 2°C/min around the elution temperature (120-140°C on WAX).
-
Low Sensitivity: Check the MS tune (Autotune). Ensure the SIM window is correctly timed to capture the peak.
-
Peak Tailing: Indicates active sites in the inlet liner. Replace the liner (deactivated split liner with glass wool) and trim the column head (10-20 cm).
References
-
PubChem. (2023). Methyl oct-2-enoate (Compound).[1][2][3][4] National Library of Medicine. [Link]
-
The Good Scents Company. (2023). Methyl (E)-2-octenoate. [Link][1][2][3][4][5]
-
NIST Mass Spectrometry Data Center. (2023).[4] Methyl 2-octenoate Mass Spectrum. [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
International Fragrance Association (IFRA). (2023). IFRA Standards Documentation. [Link]
Disclaimer: This protocol is for research and quality control purposes. Users must validate the method in their specific matrix before routine use.
Sources
- 1. methyl 2-octenoate, 2396-85-2 [thegoodscentscompany.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. METHYL TRANS-2-OCTENOATE | 7367-81-9 [chemicalbook.com]
- 4. Methyl oct-2-enoate | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methyl (E)-2-octenoate, 7367-81-9 [thegoodscentscompany.com]
Application Note: High-Impact Green/Fruity Modulation using Methyl (E)-oct-2-enoate
Executive Summary & Chemical Identity[1]
Methyl (E)-oct-2-enoate (FEMA 3712) is a potent
This guide provides advanced protocols for the characterization, formulation, and stability testing of Methyl (E)-oct-2-enoate. It specifically addresses the distinction between this alkene (safe, GRAS) and its alkyne analog (Methyl 2-octynoate, FEMA 2729), which is a known sensitizer, ensuring both regulatory compliance and sensory excellence.
Chemical Profile
| Property | Specification |
| IUPAC Name | Methyl (E)-oct-2-enoate |
| Common Name | Methyl trans-2-octenoate |
| CAS Number | 7367-81-9 (trans-isomer); 2396-85-2 (general) |
| FEMA Number | 3712 |
| Molecular Weight | 156.22 g/mol |
| LogP | ~3.0 (Lipophilic) |
| Odor Profile | Sharp green, fatty, pear-skin, cooked pineapple, unripe melon.[1][2][3] |
| Natural Occurrence | Pyrus communis (Pear), Ananas comosus (Pineapple), Soursop. |
Application Areas & Mechanistic Insight
The "Green" Mechanism
Methyl (E)-oct-2-enoate functions as a sensory bridge . In fruit flavors, there is often a gap between the highly volatile top notes (acetates, butyrates) and the heavy lactonic base notes. Methyl (E)-oct-2-enoate fills this middle-to-top gap.
-
Pear: It simulates the "skin" note, preventing the flavor from tasting like simple candy.
-
Pineapple: It provides the "sharpness" found in the core of the fruit, contrasting with the sweet flesh.
-
Tropical: It enhances the realistic "unripe" character in mango and papaya accords.
Regulatory Distinction (Crucial)
Warning: Do not confuse FEMA 3712 (Methyl 2-octenoate) with FEMA 2729 (Methyl 2-octynoate / Methyl Heptine Carbonate).
-
FEMA 3712 (Alkene): GRAS, widely used in food.[3]
-
FEMA 2729 (Alkyne): Severe skin sensitizer, restricted in fragrance (IFRA), and strictly regulated in flavor.
-
Expert Insight: Using the alkene (3712) offers a safer regulatory profile while maintaining the desired green/violet leaf nuance.
Experimental Protocols
Protocol 1: Gas Chromatography-Olfactometry (GC-O) Characterization
Objective: To determine the Odor Activity Value (OAV) of Methyl (E)-oct-2-enoate in a complex fruit matrix.
Materials:
-
Agilent 7890B GC with Olfactory Port (ODP 3).
-
Column: DB-WAX UI (30m x 0.25mm x 0.25µm).
-
Standard: Methyl (E)-oct-2-enoate (>98% purity).
-
Matrix: Clarified Pear Juice (stripped of volatiles via rotary evaporation).
Methodology:
-
Standard Preparation: Prepare a dilution series of Methyl (E)-oct-2-enoate in ethanol (10, 50, 100, 500 ppm).
-
Spiking: Spike the stripped pear juice matrix with the standard to achieve a final concentration of 1 ppm.
-
Extraction: Perform Headspace Solid-Phase Microextraction (HS-SPME) using a DVB/CAR/PDMS fiber for 30 min at 40°C.
-
Analysis: Inject splitless. Oven ramp: 40°C (2 min) -> 5°C/min -> 230°C.
-
Detection: Split effluent 1:1 between FID and Sniffing Port.
-
Human Panel: Three trained assessors record odor intensity (scale 0-5) and description at the retention time (RT).
Acceptance Criteria:
-
The compound must elute as a distinct peak with a "Green/Pear" descriptor.
-
Odor Detection Threshold (ODT) in air should be validated against literature (~2-5 ng/L).
Visualization: GC-O Workflow
Figure 1: GC-O workflow for correlating chemical retention time with sensory impact.
Protocol 2: Formulation of "Green Pear" Accord
Objective: To demonstrate the impact of Methyl (E)-oct-2-enoate in a flavor compound.
Base Formulation (Control):
-
Isoamyl Acetate: 40% (Sweet, Banana/Pear)
-
Ethyl Deca-2,4-dienoate: 5% (Pear flesh)
-
Ethyl Acetate: 10% (Ethereal lift)
-
Propylene Glycol (Solvent): 45%
Experimental Variable:
-
Add Methyl (E)-oct-2-enoate at 0.5% to the Base.
Procedure:
-
Weighing: Weigh all ingredients into a glass vial with a Teflon-lined cap.
-
Mixing: Vortex for 30 seconds.
-
Maturation: Allow the mixture to rest for 24 hours at 4°C to reach equilibrium.
-
Evaluation: Dilute 0.05% of the flavor in a 5% sucrose solution.
Sensory Result:
-
Control: Sweet, candy-like, lacking dimension.
-
Experimental: Authentic skin note, "crunchy" green texture, increased freshness.
Protocol 3: Stability in Acidic Beverage Base
Objective: To assess the hydrolytic stability of the
Conditions:
-
Medium: Citric Acid solution (pH 3.0).
-
Concentration: 10 ppm Methyl (E)-oct-2-enoate.
-
Stress: Incubation at 40°C for 4 weeks (Accelerated Aging).
Analysis Method:
-
Extract 10mL aliquots at Day 0, 7, 14, and 28.
-
Extract into Hexane (1:1 ratio).
-
Analyze via GC-MS for the parent peak and potential hydrolysis products (2-Octenoic acid).
Expected Outcome: Methyl (E)-oct-2-enoate exhibits superior stability compared to saturated esters due to the conjugation of the double bond with the carbonyl group, which reduces susceptibility to nucleophilic attack (hydrolysis) at pH 3.0. Expect >90% recovery after 4 weeks.
Visualization: Stability Logic
Figure 2: Mechanistic logic explaining the hydrolytic stability of conjugated esters.
Quantitative Data Summary
FEMA Usage Limits (FEMA 3712)
| Food Category | Average Usual (ppm) | Average Maximum (ppm) |
| Baked Goods | 3.0 | 7.5 |
| Beverages (Non-Alc) | 0.5 | 1.5 |
| Gelatins/Puddings | 1.0 | 3.0 |
| Hard Candy | 2.0 | 7.5 |
| Chewing Gum | 1.0 | 5.0 |
Data Source: FEMA GRAS Publication 13[1][2][3]
Physicochemical Properties
| Parameter | Value |
| Boiling Point | 79°C @ 10 mmHg |
| Flash Point | 79°C (Closed Cup) |
| Specific Gravity | 0.894 – 0.904 |
| Refractive Index | 1.437 – 1.447 |
References
-
FEMA Flavor Ingredient Library. Methyl 2-octenoate (FEMA 3712).[3] Flavor and Extract Manufacturers Association.[3][4] [Link]
-
The Good Scents Company. Methyl (E)-2-octenoate Data Sheet.[3][Link]
-
PubChem. Methyl 2-octenoate Compound Summary. National Library of Medicine. [Link][5]
-
JECFA. Evaluation of Certain Food Additives: Methyl trans-2-octenoate. WHO Technical Report Series. [Link][3]
-
Bedoukian Research. Methyl 2-Octenoate (High Trans) Technical Data.[Link]
Sources
- 1. methyl (E)-2-octenoate, 7367-81-9 [thegoodscentscompany.com]
- 2. methyl 2-octenoate, 2396-85-2 [thegoodscentscompany.com]
- 3. Methyl oct-2-enoate | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-octynoate | C9H14O2 | CID 8092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Oct-2-enoate
Welcome to the technical support resource for the synthesis of methyl oct-2-enoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of this valuable fragrance and flavor compound. Here, we provide in-depth, experience-driven insights and actionable troubleshooting protocols to enhance your yield, purity, and process robustness.
Introduction: The Chemistry of Methyl Oct-2-enoate Synthesis
Methyl oct-2-enoate, an α,β-unsaturated ester, is most commonly synthesized via the Fischer-Speier esterification of oct-2-enoic acid with methanol, catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. While seemingly straightforward, the presence of the conjugated double bond introduces specific challenges, including isomerization, polymerization, and other side reactions that can lead to a complex product mixture and reduced yields.
This guide will address the most frequently encountered issues, providing a clear path from problem identification to resolution.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My final product has a low yield and a harsh, acidic odor. What is the likely cause?
Answer:
This is a classic symptom of incomplete esterification. The acidic odor strongly suggests the presence of unreacted oct-2-enoic acid in your final product.
Causality: Fischer esterification is an equilibrium-controlled process. Without effectively removing the water generated during the reaction, the equilibrium will not favor the product side, leading to a mixture of starting material, ester, and water.
Troubleshooting Protocol:
-
Reaction Monitoring: Do not rely solely on reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting acid spot/peak is minimal.
-
Effective Water Removal:
-
Dean-Stark Apparatus: For reactions run in a suitable solvent (e.g., toluene, cyclohexane), using a Dean-Stark trap is a highly effective method for azeotropically removing water and driving the equilibrium towards the product.
-
Excess Reagent: Using an excess of methanol can also shift the equilibrium, but this may complicate purification.
-
-
Catalyst Loading: Ensure the acid catalyst is used in the correct catalytic amount (typically 1-5 mol%). An insufficient amount will result in a slow and incomplete reaction.
Workflow for Driving Esterification to Completion
Caption: Driving Fischer esterification via water removal.
FAQ 2: My GC/MS analysis shows a significant peak with the same mass as my product, but at a different retention time. What is it?
Answer:
You are likely observing an isomeric byproduct, most commonly methyl oct-3-enoate . Under acidic conditions, the double bond in the α,β-position can migrate to the thermodynamically more stable β,γ-position.
Mechanistic Insight:
The acid catalyst can protonate the carbonyl oxygen, leading to a resonance-stabilized carbocation. A subsequent deprotonation from the γ-carbon (C4) results in the formation of the β,γ-unsaturated isomer, methyl oct-3-enoate. This process is reversible but can lead to a significant percentage of the undesired isomer in the final product mixture.
Troubleshooting & Prevention:
-
Lower Reaction Temperature: Isomerization is often accelerated at higher temperatures. Running the reaction at the lowest feasible temperature (e.g., refluxing methanol, ~65°C) can minimize this side reaction.
-
Choice of Catalyst: While strong Brønsted acids like H₂SO₄ are effective, they can also promote isomerization. Consider using a milder, solid acid catalyst (e.g., Amberlyst-15) which can be easily filtered out, potentially reducing contact time and isomerization.
-
Alternative Synthesis Routes: If isomerization remains a persistent issue, consider alternative routes that avoid harsh acidic conditions, such as using dicyclohexylcarbodiimide (DCC) as a coupling agent, though this adds complexity to the workup.
Isomerization Pathway Diagram
How to improve the yield of "Methyl oct-2-enoate" synthesis
Ticket ID: #MO2E-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Methyl Oct-2-enoate
Executive Summary
You are experiencing yield or selectivity issues with the synthesis of Methyl oct-2-enoate (CAS: 7367-81-9). While the Wittig reaction is a common undergraduate approach, it often fails to meet industrial yield/purity standards for this specific target due to poor E/Z selectivity and difficult byproduct removal (triphenylphosphine oxide).
To maximize yield (>85%) and stereoselectivity (E-isomer >95%), this guide recommends the Horner-Wadsworth-Emmons (HWE) reaction utilizing Masamune-Roush conditions (LiCl/DBU). This protocol is superior for base-sensitive aldehydes like octanal, which is prone to self-aldol condensation under strong basic conditions (e.g., NaH).
Module 1: The Gold Standard Protocol (Masamune-Roush HWE)
This protocol minimizes side reactions (polymerization/aldol) by using a mild base system.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Quality Attribute (CQA) |
| Octanal | 1.0 | Substrate | Must be distilled immediately prior to use to remove octanoic acid. |
| Trimethyl phosphonoacetate | 1.2 | HWE Reagent | Store under Argon. |
| LiCl (Lithium Chloride) | 1.5 | Lewis Acid | Must be anhydrous. Flame-dry under vacuum before use. |
| DBU | 1.5 | Base | Mild base; prevents aldehyde enolization. |
| Acetonitrile (MeCN) | Solvent | [0.5 M] | Must be anhydrous (water <50 ppm). |
Step-by-Step Workflow
-
Activation: In a flame-dried flask under
, suspend anhydrous LiCl in MeCN. Add Trimethyl phosphonoacetate. -
Deprotonation: Cool to 0°C . Add DBU dropwise. Stir for 30 mins. The solution should clear as the chelated lithium enolate forms.
-
Addition: Add Octanal dropwise at 0°C. Note: Slow addition prevents local hotspots that favor Z-isomers.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 9:1). Reaction is typically complete in 2–4 hours.
-
Quench: Pour into saturated
solution. -
Workup: Extract with Ethyl Acetate (
). The phosphate byproduct is water-soluble (unlike Wittig), remaining in the aqueous layer. -
Purification: Dry organic layer (
), concentrate, and distill under reduced pressure (bp ~79°C @ 10 mmHg).
Module 2: Mechanistic Logic & Visualization
The Masamune-Roush modification works because Lithium (
Reaction Pathway Diagram
Caption: The Lithium-chelated pathway ensures high stereoselectivity and mild activation.
Module 3: Troubleshooting Matrix
Use this table to diagnose specific failure modes in your experiment.
| Symptom | Root Cause Analysis | Corrective Action |
| Low Yield (<50%) | Wet LiCl: Lithium chloride is hygroscopic. If wet, it quenches the active species. | Flame-dry LiCl in the flask under vacuum until it flows freely as a powder. |
| Impure / Brown Oil | Aldol Side Reaction: Octanal reacted with itself because the base was too strong or added too fast. | Switch from NaH to LiCl/DBU . Ensure Octanal is added slowly at 0°C. |
| Poor E/Z Ratio | Kinetic Control: Reaction temperature was too low (-78°C) or salt effects were ignored. | Run HWE at 0°C to RT . Higher temps favor thermodynamic equilibration to the E-isomer. |
| "Missing" Product | Volatility: Methyl oct-2-enoate is moderately volatile. | Do not leave on high-vacuum pump for extended periods. Use a rotary evaporator with controlled bath temp (<40°C). |
| Solid Precipitate | Phosphate Salts: Incomplete aqueous washing. | The dimethyl phosphate byproduct is water-soluble.[1][2] Increase the volume of the water wash during extraction. |
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use the Wittig reaction (Methyl (triphenylphosphoranylidene)acetate) instead?
A: Yes, but with caveats. The Wittig reagent is stable, but the reaction often yields a mixture of E/Z isomers (approx. 3:1) and produces triphenylphosphine oxide (
Q: My Octanal is old. Can I use it? A: No. Octanal oxidizes to octanoic acid upon air exposure. The acid will neutralize your base (DBU), killing the reaction stoichiometry. Distill octanal at atmospheric pressure (bp ~171°C) or vacuum before use.
Q: Is there a "Green" solvent-free alternative? A: Yes. Recent literature suggests grinding the aldehyde and phosphonate with LiOH·H2O or Ba(OH)2 can drive the reaction solvent-free. However, for reproducibility in a regulated environment, the solution-phase Masamune-Roush method is more robust.
References
-
Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU for the preparation of alpha,beta-unsaturated esters.[1][3] Tetrahedron Letters, 25(21), 2183–2186.
-
Maryanoff, B. E., & Reitz, A. B. (1989).[2] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[1][4] Stereochemistry, mechanism, and selected synthetic aspects.[2][3][4][5][6][7] Chemical Reviews, 89(4), 863–927.
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis.[1][3][4][7] Journal of the American Chemical Society, 83(7), 1733–1738.
-
Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction.[3][4][7][8][9] (Verified Protocol Database).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Common issues in GC-MS analysis of "Methyl oct-2-enoate"
Technical Support Center: GC-MS Analysis of Methyl Oct-2-enoate Ticket System: Priority Level 1 (Research & Development) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Analyte Profile
Subject: Methyl oct-2-enoate (Methyl (E)-2-octenoate)
CAS: 7367-81-9 (E-isomer) | Formula:
The Analytical Challenge:
Unlike saturated fatty acid methyl esters (FAMEs), Methyl oct-2-enoate possesses an
-
Isomer Co-elution: Differentiating the E (trans) isomer from the Z (cis) isomer and positional isomers (e.g., methyl oct-3-enoate).
-
Mass Spectral Ambiguity: The double bond at the C2 position inhibits the standard McLafferty rearrangement (
74), leading to a fragmentation pattern that often confuses automated library matching. -
Active Site Adsorption: The conjugated carbonyl system is susceptible to adsorption on active sites in dirty inlets, leading to peak tailing.
Module 1: Chromatographic Resolution (The "Separation" Phase)
User Question: "I see a shoulder on my main peak, or I suspect I have the Z-isomer but cannot resolve it. What column should I use?"
Scientist Response:
The separation of geometric isomers (E vs. Z) and positional isomers (2-enoate vs. 3-enoate) is governed by the stationary phase's ability to interact with the
The Protocol:
-
Switch to High Polarity: Standard non-polar columns (DB-5, HP-5) interact primarily through dispersive forces (boiling point). They often fail to separate E/Z pairs of short-chain esters. You must use a PEG (Polyethylene Glycol) phase (e.g., DB-Wax, HP-INNOWax) or a Cyanopropyl phase (e.g., DB-23).
-
Elution Order Logic:
-
Non-Polar (DB-5): The Z (cis) isomer typically elutes before the E (trans) isomer due to a slightly lower boiling point and more compact shape.
-
Polar (DB-Wax): The elution order is often preserved (Z < E), but the resolution factor (
) increases significantly due to the polar interaction with the ester functionality.
-
Data Summary: Retention Behavior
| Column Type | Stationary Phase | Elution Order (Typ.) | Resolution Capability | Recommended For |
| DB-5 / HP-5 | 5% Phenyl Methyl Siloxane | Z-isomer | Low ( | General Screening |
| DB-Wax | Polyethylene Glycol | Z-isomer | High ( | Isomer Quantitation |
| DB-23 | Cyanopropyl Polysiloxane | Varies (Check Standards) | Very High | Complex FAME Mixes |
Critical Insight: If you observe a peak eluting immediately after Methyl oct-2-enoate, check for Methyl oct-3-enoate . The 3-enoate lacks the conjugation stability of the 2-enoate and may have a slightly different retention index (RI).
Module 2: Mass Spectral Identification (The "Confirmation" Phase)
User Question: "My library search quality is low (Match < 800). The spectrum doesn't look like a standard methyl ester. Why is the 74 peak missing?"
Scientist Response:
This is the most common error in automated analysis. Standard saturated methyl esters (like Methyl Octanoate) produce a dominant base peak at
The Mechanism:
In Methyl oct-2-enoate , the double bond is at C2=C3. This rigid geometry and lack of
Diagnostic Ions for Methyl oct-2-enoate:
-
Molecular Ion (
): 156 (Distinct, usually visible). -
Loss of Methoxy (
): 125 . This is the -cleavage of the ester group. It is often the base peak or very abundant. -
Hydrocarbon Fragments:
57, 41, 29 (Standard alkyl chain fragmentation). -
The "Conjugated" Ion: Look for
113 ( , loss of propyl radical) or similar fragments stabilized by resonance.
Visualizing the Identification Logic:
Figure 1: Decision tree for distinguishing
Module 3: Sample Integrity & Inlet Issues (The "Injection" Phase)
User Question: "I see peak tailing or 'ghost' peaks. Is the compound degrading?"
Scientist Response: Methyl oct-2-enoate is relatively stable thermally, but it is chemically reactive.
-
Inlet Discrimination: The conjugated system makes the molecule slightly more polar than its saturated counterpart. If your liner is dirty (active silanol sites), the analyte will adsorb, causing tailing .
-
Trans-esterification Risk: If you extract or dilute the sample in Ethanol or Isopropanol , and the injector is hot (
C) with any acidic residue present, you may form Ethyl oct-2-enoate inside the inlet.
Troubleshooting Protocol:
-
Solvent Choice: Always use Hexane , Heptane , or Dichloromethane (DCM). Avoid alcohols for final dilution unless necessary.
-
Liner Maintenance: Use a deactivated splitless liner with glass wool (to trap non-volatiles) but ensure the wool is also deactivated.
-
Inlet Temperature: Keep the inlet at 230°C . Higher temperatures (
) are unnecessary and increase the risk of isomerization or degradation.
Experimental Protocol: Retention Index (RI) Verification
To definitively confirm the identity without an expensive standard for every isomer, use the Linear Retention Index (LRI) method.
Step-by-Step:
-
Prepare Alkane Mix: Create a standard solution containing C8, C9, C10, and C11 n-alkanes in Hexane.
-
Co-injection: Inject your sample mixed with the alkane standard (or inject the alkane mix immediately before/after under the exact same conditions).
-
Calculate LRI: Use the Van den Dool and Kratz equation:
Where is the carbon number of the alkane eluting before, and is the alkane eluting after.[1] -
Compare:
-
Target RI (DB-5): ~1140 - 1160 (Verify with literature for specific film thickness).
-
Target RI (DB-Wax): ~1450 - 1480.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Methyl 2-octenoate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]
-
The Good Scents Company. (2023). Methyl (E)-2-octenoate Information and Organoleptic Properties.[2][Link]
-
Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).[Link]
-
PubChem. (2024).[3] Methyl oct-2-enoate Compound Summary. National Library of Medicine. [Link]
Sources
Technical Support Guide: Methyl Oct-2-enoate Peak Fronting
Ticket ID: GC-MO2E-FRONT-001 Subject: Troubleshooting "Shark Fin" Peak Shape for Methyl Oct-2-enoate Assigned Specialist: Senior Application Scientist, Separation Science Division Status: Open
Executive Summary & Triage
User Issue: You are observing "peak fronting" (a slowly rising leading edge and a sharp drop-off at the trailing edge) for Methyl oct-2-enoate (MO2E). Compound Profile: Methyl oct-2-enoate (CAS: 7367-81-9) is a medium-volatility unsaturated ester (green/fruity note). Primary Suspect: Column Overload (Thermodynamic Saturation).
Unlike peak tailing (which usually indicates chemical activity or adsorption), peak fronting is almost exclusively a physical phenomenon related to capacity. You are likely asking the stationary phase to dissolve more MO2E than it thermodynamically can, causing the excess analyte to "race" ahead of the dissolved portion.
Technical Deep Dive: The Mechanism of Fronting
To fix this, you must understand the Anti-Langmuir Isotherm .
In ideal chromatography, the partition coefficient (
-
Saturation: The stationary phase fills up with MO2E.
-
Self-Solvation: The excess MO2E molecules in the gas phase cannot dissolve into the stationary phase. Instead, they interact with other MO2E molecules already in the phase.
-
Velocity Shift: As the local concentration increases, the local distribution constant (
) decreases. The analyte in the high-concentration center of the band moves faster than the analyte at the low-concentration edges. -
Result: The peak center accelerates, "crashing" into the front of the band, creating the characteristic "shark fin" or sawtooth shape.
Diagnostic Visualizer
Use the following logic tree to isolate the root cause.
Figure 1: Diagnostic logic flow for isolating Methyl oct-2-enoate peak fronting sources.
Troubleshooting Protocols
Do not guess. Validate the failure mode using these self-verifying experiments.
Protocol A: The "Split Ratio Ramp" (Test for Overload)
This is the gold standard for confirming thermodynamic overload.
Objective: Determine if the fronting is mass-dependent. Prerequisite: Ensure your inlet liner is clean and deactivated (glass wool can sometimes cause physical flow distortion, but usually tailing).
| Step | Action | Expected Outcome (If Overloaded) |
| 1 | Run standard method (e.g., Split 20:1). | Baseline "Shark Fin" fronting ( |
| 2 | Increase Split Ratio to 50:1 (maintaining same injection vol). | Peak area decreases, but symmetry improves . |
| 3 | Increase Split Ratio to 100:1. | Peak becomes Gaussian ( |
| 4 | Validation: | If peak shape improves as mass decreases, the diagnosis is Column Overload . |
Corrective Actions for Overload:
-
Dilute Sample: Reduce MO2E concentration by 50-90%.
-
Increase Film Thickness (
): If using a 0.25 µm film, switch to 0.50 µm or 1.0 µm. This increases the "reservoir" of stationary phase available to dissolve the ester. -
Increase Column Diameter: Switch from 0.25 mm ID to 0.32 mm or 0.53 mm ID (increases capacity).
Protocol B: Solvent Mismatch Check (The "Flooding" Effect)
If Protocol A fails (shape remains poor even at high splits), the issue may be Solvent Flooding . This occurs when the solvent condenses in the column inlet, creating a liquid pool that disrupts the focusing of the MO2E band.
Context: MO2E is often analyzed in Hexane or Ethanol.
-
Risk: If the initial oven temperature is below the solvent boiling point by >20°C, condensation occurs.
-
Polarity Mismatch: Injecting a polar solvent (e.g., Methanol) onto a non-polar column (e.g., DB-5/HP-5) causes "beading" rather than a smooth film, leading to distorted peak fronts.
Validation Experiment:
-
Change Solvent: If sample is in Methanol/Ethanol and you use a non-polar column, switch solvent to Ethyl Acetate or Hexane.
-
Retention Gap: Install a 2-3 meter deactivated fused silica guard column (Retention Gap). This provides a zone for the solvent to spread out before reaching the stationary phase.
Quantitative Analysis: The Asymmetry Factor
Do not rely on "eyeballing" the peak. Calculate the Asymmetry Factor (
Formula:
| Interpretation | Action Required | |
| 1.0 | Perfect Symmetry | None. |
| 0.9 - 1.2 | Acceptable Range | Monitor. |
| < 0.9 | Fronting | Execute Protocol A (Overload). |
| > 1.2 | Tailing | Check liner activity/inlet cleanliness (Not addressed in this guide). |
FAQ: Methyl Oct-2-enoate Specifics
Q: I am analyzing MO2E in a fragrance mix. Why is only this peak fronting? A: In fragrance mixtures, the "heart notes" (middle volatility) often have vastly different concentrations. MO2E might be present at 10-20% concentration while others are trace. The column is only overloaded for the high-concentration component. The "capacity" of a column is analyte-specific; it depends on the solubility of that specific ester in the stationary phase.
Q: Can a dirty inlet cause fronting? A: Rarely. A dirty inlet usually contains active sites (silanols) that hold onto the analyte, causing tailing. However, if there is a physical obstruction or "coring" of the septum that disrupts the split flow, it can cause chaotic injection profiles. Always change the septum and liner first to rule this out, but overload is statistically more probable for fronting.
Q: Does the boiling point of MO2E (~206°C) affect this? A: Yes. Ensure your inlet temperature is sufficiently high (250°C recommended) to ensure rapid volatilization. If the inlet is too cool (<200°C), the MO2E may not vaporize instantly, leading to a slow introduction into the column which can mimic fronting or band broadening.
References
-
Restek Corporation. (2018).[5] GC Troubleshooting—Fronting Peaks. Restek Resource Hub. [Link]
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent Technical Resources. [Link]
-
Chromatography Today. (2014). What is Peak Fronting?[Link]
-
PubChem. (2021).[6] Methyl oct-2-enoate Compound Summary. National Library of Medicine. [Link]
Sources
- 1. Performance parameters for chromatography columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Methyl oct-2-enoate | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving sensitivity for "Methyl oct-2-enoate" detection
Topic: Sensitivity Optimization & Troubleshooting Guide Molecule: Methyl oct-2-enoate (CAS: 2396-85-2) Target Analyst: Senior Researchers & QC Scientists
Core Directive: The Sensitivity Mandate
You are likely here because your current method for detecting Methyl oct-2-enoate (MO2E) is hitting a noise floor, or you are struggling to meet strict IFRA/EU compliance limits (often <0.01% in finished goods).
MO2E is an
-
Volatility: It is semi-volatile, making it prone to loss during concentration steps.
-
Isomerism: The trans (E) isomer is the primary target, but separation from the cis (Z) form is critical for accurate quantification.
-
Fragmentation: In Electron Impact (EI) ionization, the molecular ion (
156) is weak, requiring reliance on fragment ions for quantification.
This guide moves beyond basic textbook advice. We will implement Selected Ion Monitoring (SIM) , optimize Headspace Solid Phase Microextraction (HS-SPME) , and troubleshoot matrix interference.
Mass Spectrometry Optimization (The Detector)
The Problem: Full Scan mode (TIC) has a high noise floor. You cannot distinguish trace MO2E from matrix background.
The Solution: Switch to SIM mode targeting the specific fragmentation pattern of
Mechanism of Action
MO2E cleaves distinctively. The base peak is not the McLafferty rearrangement typical of saturated esters (
Protocol: SIM Parameter Setup
Configure your quadrupole or ion trap with the following parameters. Do not use generic "methyl ester" settings.
| Ion Type | Purpose | Notes | |
| Quantifier (Target) | 87 | Quantification | Base peak (100% abundance). High sensitivity but common in other esters; requires strict Retention Time (RT) control. |
| Qualifier 1 | 113 | Confirmation | Loss of propyl group ( |
| Qualifier 2 | 125 | Confirmation | Loss of methoxy group ( |
| Qualifier 3 | 55 | Confirmation | Hydrocarbon fragment. High abundance but low specificity. Use only if |
| Molecular Ion | 156 | Reference | Often too weak (<5% abundance) for trace quantification. Monitor only if concentration permits. |
Critical Check: Calculate the Ion Ratios (e.g., 113/87) using a neat standard. If your sample's ratio deviates by >20% from the standard, you have a co-eluting interference, not MO2E.
Sample Extraction: HS-SPME Optimization
The Problem: Liquid-Liquid Extraction (LLE) results in solvent dilution and loss of volatiles. The Solution: Headspace Solid Phase Microextraction (HS-SPME) concentrates the analyte on a fiber, increasing sensitivity by orders of magnitude.
Fiber Selection Strategy
Do not use a standard 100 µm PDMS fiber. It is too non-polar and often misses the semi-polar ester functionality of MO2E.
-
Recommended Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1]
-
Why? The Carboxen layer traps small volatiles, while the DVB layer adsorbs the mid-range semi-volatiles like MO2E. The bipolar nature ensures higher recovery than pure PDMS.
Workflow Visualization
Figure 1: Logical flow for optimizing SPME recovery. Note the critical "Salting Out" step.
Experimental Protocol: The "Salting Out" Effect
-
Sample: Weigh 1.0 g of sample into a 20 mL headspace vial.
-
Matrix Modification: Add 5 mL of saturated NaCl solution (or add solid NaCl to saturation).
-
Causality: The "Salting Out" effect increases the ionic strength of the water, decreasing the solubility of organic compounds (MO2E) and forcing them into the headspace phase.
-
-
Incubation: 15 minutes @ 60°C (Agitation: 500 rpm).
-
Extraction: Expose fiber for 30 minutes @ 60°C.
-
Desorption: 3 minutes @ 250°C (ensure liner is SPME-compatible, i.e., narrow bore 0.75mm).
Chromatographic Resolution
The Problem: MO2E has a cis isomer and potential interference from other fragrance esters (e.g., Methyl octanoate). The Solution: Column phase selection.
-
Standard Column: DB-5MS or HP-5 (5% Phenyl-methylpolysiloxane).
-
Pros: Robust, low bleed.
-
Cons: May not fully resolve cis/trans isomers if the gradient is too fast.
-
-
High-Res Column: DB-WAX or HP-INNOWax (Polyethylene Glycol).
-
Pros: Superior separation of polar isomers. MO2E will elute later and show distinct separation between cis and trans forms.
-
Recommendation: If you have co-elution issues on a DB-5, switch to a WAX column.
-
Troubleshooting & FAQs
Q1: I see the peak, but the area counts fluctuate wildly between injections. Why?
Diagnosis: This is likely Fiber Competition or Carryover .
-
Fiber Competition: If your matrix has high concentrations of other volatiles (e.g., Limonene in citrus), they will displace MO2E from the fiber.
-
Fix: Decrease extraction time to stay in the "kinetic region" rather than equilibrium, or use a larger capacity fiber (High Capacity arrow).
-
Carryover: MO2E is sticky. Check your blank runs. If peaks appear in blanks, increase desorption time or bake the fiber at 260°C for 10 minutes.
Q2: My recovery in cosmetic cream is near zero, but works fine in water. What is happening?
Diagnosis: Matrix Entrapment .
-
Cosmetic creams contain lipids and surfactants (micelles). MO2E is lipophilic (LogP ~3.0). It prefers to stay inside the lipid micelle rather than enter the headspace.
-
Fix: You must disrupt the emulsion.
-
Method: Disperse the cream in methanol first (to break the emulsion), then dilute significantly with saturated NaCl water before SPME.
-
Q3: Can I use Chemical Ionization (CI) instead of Electron Impact (EI)?
Answer: Yes, and it is often better for confirmation.
-
Using Methane or Ammonia CI will preserve the molecular ion (
). This eliminates ambiguity if you have interfering peaks at 87. However, CI is generally less sensitive than EI-SIM for trace quantification.
Decision Tree: Troubleshooting Signal Loss
Figure 2: Diagnostic logic for isolating the cause of sensitivity loss.
References
-
NIST Mass Spectrometry Data Center. Methyl oct-2-enoate Mass Spectrum (EI).[2][3][4][5] National Institute of Standards and Technology.
-
Research Institute for Fragrance Materials (RIFM). Fragrance Ingredient Safety Assessment: Methyl trans-2-octenoate. Food and Chemical Toxicology.[6][7]
- Pawliszyn, J.Solid Phase Microextraction: Theory and Practice.
-
The Good Scents Company. Methyl 2-octenoate Information and Organoleptics.
-
European Chemicals Agency (ECHA). Substance Information: Methyl oct-2-enoate.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl oct-2-enoate | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Octynoic acid, methyl ester [webbook.nist.gov]
- 4. 2-Octynoic acid, methyl ester [webbook.nist.gov]
- 5. 2-Octenoic acid, methyl ester [webbook.nist.gov]
- 6. RIFM fragrance ingredient safety assessment, methyl trans-2-octenoate, CAS Registry Number 2396-85-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 8. methyl 2-octenoate, 2396-85-2 [thegoodscentscompany.com]
"Methyl oct-2-enoate" retention time instability in GC-MS
Topic: Retention Time (RT) Instability & Peak Distortion in GC-MS
Document ID: TS-GCMS-MO2E-001 Status: Active Last Updated: January 30, 2026
Executive Summary: The "Green Note" Paradox
Methyl oct-2-enoate (often commercially available as the trans or (E)-isomer) is a high-value flavor and fragrance compound known for its green, fruity notes. However, it presents a unique analytical challenge: it is an
Unlike saturated FAMEs (Fatty Acid Methyl Esters), the double bond at the C2 position is conjugated with the carbonyl group. This electronic structure makes the molecule susceptible to:
-
Geometric Isomerization: Thermal or catalytic conversion from trans (
) to cis ( ) in the inlet, leading to peak splitting or apparent RT shifts. -
Active Site Adsorption: The polarized carbonyl oxygen interacts strongly with free silanols (Si-OH) in the liner or column head, causing variable retention delays (drift) and tailing.
This guide moves beyond basic troubleshooting to address the specific physiochemical interactions driving instability in this molecule.
Module 1: The Diagnostics Matrix (Triage)
Before disassembling the instrument, use this matrix to correlate your chromatogram's symptoms with the root cause.
| Symptom | Pattern | Probable Cause | Mechanism |
| Monotonic Drift | RT decreases slightly with every run. | Stationary Phase Bleed | Loss of phase ratio ( |
| Random Jitter | RT fluctuates | Flow/Pneumatics | Septum leak, variable split ratio, or carrier gas fluctuations. |
| Peak Splitting | "Shoulder" appears on the front/back. | Isomerization ( | Thermal stress or catalytic activity in the inlet converts the isomer. |
| Tailing + Delay | Peak tails and RT increases gradually. | Active Site Buildup | Matrix accumulation exposes silanols; analyte adsorbs rather than partitioning. |
| Global Shift | All peaks shift equally. | Column Trimming | Physical shortening of the column without updating dimensions in the acquisition method. |
Visual Troubleshooting Workflow
Use the following logic flow to isolate the issue.
Figure 1: Decision tree for isolating retention time shifts. Note that "Global Shift" implies a physical flow/column issue, while "Target Only" implies chemical interaction.
Module 2: The Chemistry (Isomerization & Active Sites)[1][2]
The primary cause of "instability" for Methyl oct-2-enoate is often chemical reactivity , not instrument failure.
The Mechanism of Failure
The conjugated system allows the carbonyl oxygen to act as a Lewis base. Inside a hot GC inlet (
-
Adsorption: The oxygen binds to Lewis acid sites (exposed metal, glass wool fibers). This halts the molecule's travel, effectively increasing RT for that specific injection.
-
Catalysis: These active sites lower the activation energy for rotation around the C2-C3 bond, facilitating
isomerization. The cis ( ) isomer typically elutes earlier on non-polar columns and later on polar columns, creating a "ghost peak" or shoulder.
Figure 2: The chemical pathway of instability. Active sites in the liner act as catalysts, causing both retention delay (Complex) and peak splitting (Isomerization).
Protocol: Inlet Deactivation & Maintenance
Objective: Eliminate active sites to stabilize RT and prevent isomerization.
-
Cool Down: Reduce inlet temperature to
. -
Liner Selection:
-
Do NOT use: Standard glass wool liners (high surface area = high activity).
-
USE: Ultra-Inert (UI) splitless liners with deactivated wool or "dimpled" liners (no wool) if the sample is clean.
-
-
Gold Seal Replacement: The gold seal at the base of the inlet accumulates non-volatile matrix. Replace this with every liner change for unsaturated esters.
-
Column Trimming:
-
Remove 10–20 cm from the head of the column.
-
Critical: Inspect the cut with a magnifier.[1] A jagged cut exposes fused silica active sites.
-
-
Solvent Wash: If using a split/splitless inlet, verify the split vent line is not clogged with matrix, which changes pressure dynamics.
Module 3: The Physics (Flow & Phase)
If the chemistry is controlled, physical parameters are the next suspect.
Column Class & Thermal Stability
The choice of column impacts RT stability significantly.
| Column Type | Phase | Stability | Separation Mechanism | Recommendation |
| Non-Polar (e.g., DB-5ms) | 5% Phenyl | High ( | Boiling Point | Excellent RT stability, but poor resolution of cis/trans isomers. |
| Polar (e.g., DB-Wax) | PEG | Low ( | Polarity/H-Bonding | Excellent isomer resolution, but phase bleed causes RT drift over time. |
Application Note: If you are using a Wax column, RT drift is inevitable as the phase bleeds. You must use an Internal Standard (ISTD) (e.g., Methyl octanoate or a deuterated analog) to calculate Relative Retention Time (RRT).
RRT eliminates variability caused by flow/bleed because both the analyte and standard are affected equally.
Module 4: Frequently Asked Questions (FAQ)
Q1: I see two peaks for Methyl oct-2-enoate. Which one is correct?
A: Commercial standards are usually the trans (
Q2: My RT shifts by 0.1 min every day. Is this normal? A: On a Wax column, yes. This is "phase maturation." To fix this without re-calibrating daily, use the Lock Retention Time (RTL) feature if your software supports it, or rely on RRT (Relative Retention Time) using a saturated FAME internal standard.
Q3: Can I use a glass wool liner?
A: Only if it is "Ultra-Inert" or fully deactivated. For
Q4: Why does the peak tail significantly? A: Tailing is the hallmark of activity. The polar ester group is dragging on silanols.
-
Trim the column (remove the "garder" zone).
-
Switch to a deactivated inlet liner.
-
Ensure your solvent is compatible (avoid using hexane for polar columns if possible; match polarity to prevent "phase collapse" at the inlet).
References
-
Agilent Technologies. (2016). GC Troubleshooting Series: Retention Time Shifts. YouTube/Agilent. Link
-
Restek Corporation. (2019).[2] LC Troubleshooting: Retention Time Shift. Restek Resource Hub. Link
-
Separation Science. (2024). When GC Retention Times Shift: Practical Advice for Operators. Link
-
Sigma-Aldrich. (2023).[3] cis/trans FAME Standard for GC Optimization. Link
-
MDPI. (2025). Underlying Mechanisms of Chromatographic cis/trans Isomerism Effects in GC-MS. Link
Sources
Removing unreacted starting materials from "Methyl oct-2-enoate"
Ticket Subject: Removing unreacted starting materials from Methyl oct-2-enoate
Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Methyl oct-2-enoate (CAS: 2396-85-2) is typically synthesized via the Horner-Wadsworth-Emmons (HWE) reaction or Wittig olefination using octanal. The most persistent impurities interfering with downstream applications (flavor/fragrance formulation or drug discovery) are:
-
Octanal: Unreacted starting material (aldehyde).
-
Phosphorus Byproducts: Triethyl phosphate (HWE) or Triphenylphosphine oxide (Wittig).
-
Oct-2-enoic acid: Hydrolysis byproduct.
This guide provides a modular purification strategy. Do not rely solely on distillation , as the boiling point of octanal (
Module 1: Chemical Scavenging (The "Wet" Workup)
Target Impurity: Octanal (Aldehyde)
Method: Sodium Bisulfite (
The Science (Why this works)
Aldehydes react reversibly with sodium bisulfite to form water-soluble sulfonates (bisulfite adducts).[1] Methyl oct-2-enoate, being an ester, does not form this adduct.
Critical Caveat: Methyl oct-2-enoate is an
Step-by-Step Protocol
Reagents:
-
Saturated aqueous Sodium Bisulfite (
) solution (freshly prepared).[1] -
Solvent: Diethyl ether (
) or MTBE (Methyl tert-butyl ether). Avoid DCM if possible to prevent emulsion formation.
Procedure:
-
Dilution: Dissolve your crude reaction mixture in
or MTBE (approx. 10 mL solvent per 1 g crude). -
Temperature Control: Cool the mixture to
in an ice bath. -
The Wash: Add the saturated bisulfite solution (1:1 volume ratio relative to organic phase).
-
Agitation: Shake vigorously for 3–5 minutes while keeping the funnel cold. Do not let it sit for hours.
-
Separation:
-
Rinse: Wash the organic layer immediately with:
-
1x Water (to remove residual bisulfite).
-
1x Saturated Sodium Bicarbonate (
) (to remove any oct-2-enoic acid). -
1x Brine.
-
-
Drying: Dry over
and concentrate in vacuo.
Visualization: Bisulfite Scavenging Workflow
Caption: Selective removal of octanal via kinetic bisulfite trapping at low temperature.
Module 2: Phosphorus Management
Target Impurity: Triphenylphosphine Oxide (TPPO) or Phosphate Esters.
The purification route depends heavily on your synthesis method.
| Synthesis Method | Primary Byproduct | Solubility Profile | Removal Strategy |
| HWE Reaction | Diethyl phosphate salt | Water-soluble | Aqueous Wash: Simple water/brine washes usually remove >98%. |
| Wittig Reaction | Triphenylphosphine Oxide (TPPO) | Lipophilic, crystallizes poorly | Precipitation: TPPO is notoriously difficult to remove via chromatography. |
Protocol: TPPO Removal (If Wittig was used)
Note: If you used HWE, skip this section.
The
-
Dissolve crude residue in Ethanol or Toluene.
-
Add 1.5 equivalents of
(dissolved in minimum ethanol). -
Stir at room temperature for 2 hours.
-
A thick white precipitate (TPPO-
complex) will form. -
Filter through a sintered glass funnel or Celite pad.
-
Concentrate the filtrate.[6]
Module 3: Distillation Dynamics
Target: Final polishing of Methyl oct-2-enoate.
If the chemical washes (Module 1 & 2) yield 90-95% purity, vacuum distillation is the final step.
Thermodynamic Data Table:
| Compound | Boiling Point (Atm) | Boiling Point (4 mmHg) | Notes |
| Octanal | Volatile foreshot. | ||
| Methyl oct-2-enoate | Collect this fraction. | ||
| TPPO | Sublimes | Do not overheat pot residue. |
Operational Guide:
-
Use a Vigreux column (at least 10 cm) to ensure separation of the octanal foreshot.
-
Maintain vacuum at <5 mmHg .
-
Discard the first fraction (foreshot) that distills below
(at 4 mmHg). -
Collect the stable fraction at
.
Troubleshooting & FAQ
Q: I used the bisulfite wash, but my NMR still shows an aldehyde peak (
-
Diagnosis: The reaction time was likely too short, or the biphasic mixture wasn't agitated enough.
-
Fix: Repeat the wash, but add a small amount of Methanol (5-10%) to the organic phase before adding bisulfite. This increases the solubility of the aldehyde in the aqueous interface, accelerating adduct formation.
Q: My product yield dropped significantly after the bisulfite wash.
-
Diagnosis: You likely suffered from 1,4-conjugate addition . This happens if the wash is done at room temperature or left for too long.
-
Fix: Ensure the wash is done at
and limited to 5 minutes.
Q: I have a "third layer" or emulsion during extraction.
-
Diagnosis: Phosphonate salts (from HWE) can act as surfactants.
-
Fix: Add solid NaCl to the separatory funnel until the aqueous layer is saturated. This increases ionic strength and forces phase separation ("salting out").
References
-
Bisulfite Purification Mechanism
- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
-
Context: Standard procedure for aldehyde purification via bisulfite adducts.[7]
-
Link:
-
TPPO Removal via Precipitation
-
HWE Reaction & Workup
-
Physical Properties Data
- Title: Methyl oct-2-eno
- Source: PubChem (N
-
Link:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Methyl oct-2-enoate | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. methyl 2-octenoate, 2396-85-2 [thegoodscentscompany.com]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Workup [chem.rochester.edu]
- 8. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Preventing isomerization of "Methyl oct-2-enoate" during reaction
Technical Support Center: Methyl Oct-2-enoate Reaction Integrity
Case ID: MO2E-ISO-PREV Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Prevention of Isomerization (E/Z and Migration) in Methyl Oct-2-enoate
Executive Summary
Methyl oct-2-enoate (CAS: 2396-85-2) is a kinetically active
- Stereoisomerization: Triggered by photochemical excitation or reversible nucleophilic attack.
-
Olefin Migration (Deconjugation): Shift of the double bond to the
position, often driven by transition-metal hydride insertion or base-catalyzed -deprotonation. -
Analytical Artifacts: False positives caused by thermal stress in GC injectors.
This guide provides mechanistic interventions to lock the alkene geometry and position during synthesis and analysis.
Module 1: Pre-Reaction Handling & Storage
Issue: "My starting material purity dropped from 98% (
Root Cause: Photoisomerization.[1] The conjugated
Protocol: Photochemical Shielding
-
Storage: Store strictly in amber borosilicate glass vials under Argon at 4°C.
-
Handling: Perform weighing and transfer under yellow light (sodium vapor or filtered LED,
nm) if the lab has high UV flux (e.g., near windows or fluorescent hoods). -
Solvents: Avoid storing stock solutions in acetone or chlorinated solvents for extended periods, as these can act as triplet sensitizers.
Module 2: Reaction Optimization & Troubleshooting
Scenario A: Isomerization During Hydrogenation
User Question: "I am trying to selectively reduce the ester or a remote alkyne, but the C2=C3 double bond is migrating to C3=C4. How do I stop this?"
Mechanistic Insight:
Standard heterogeneous catalysts (Pd/C, Pt/C) often operate via a Horiuti-Polanyi mechanism where hydrogen adds reversibly. If the intermediate alkyl-metal species undergoes
Technical Solution: Catalyst Poisoning & Support Modification
To prevent migration, you must inhibit the reversible
-
Use a Selective Catalyst: Switch from Pd/C to Lindlar’s Catalyst (Pd/CaCO
poisoned with lead) or Zn-N-C (Zinc-Nitrogen-Carbon) single-atom catalysts. These have reduced hydride mobility. -
Add a Suppressor: For Pd/C reactions, add ethylenediamine or pyridine (0.1 - 1.0 eq). These ligands bind to the active metal sites, increasing steric bulk and electronic density, which disfavors the formation of the isomerizing alkyl-metal intermediate.
Data Summary: Hydrogenation Selectivity
| Catalyst System | Additive | Outcome | Mechanism of Control |
| Pd/C (Standard) | None | Migration + Reduction | Rapid |
| Pd/C | Pyridine (1 eq) | No Migration | Site blocking prevents reversible elimination |
| Lindlar Catalyst | Quinoline | Retention of C=C | Poisoned surface inhibits saturation |
Scenario B: Isomerization During Olefin Metathesis
User Question: "I'm performing a cross-metathesis with Methyl oct-2-enoate, but I'm seeing a mix of chain-shortened isomers."
Mechanistic Insight: Ruthenium carbenes (Grubbs catalysts) can decompose to form Ruthenium-hydride (Ru-H) species. These hydrides catalyze the isomerization of the starting material or product, leading to "off-cycle" metathesis events and yield loss.
Protocol: The Benzoquinone Scavenger Add 1,4-Benzoquinone (BQ) to the reaction mixture.
-
Dosage: 10–20 mol% relative to the substrate.
-
Mechanism: BQ acts as a specific oxidant/trap for Ru-H species, converting them into inactive complexes without poisoning the active metathesis cycle.
Figure 1: Mechanism of Benzoquinone in preventing Ru-H mediated isomerization.
Scenario C: Base-Mediated Deconjugation
User Question: "I used LDA to alkylate the gamma-position, but I lost the conjugation. Why?"
Mechanistic Insight:
Deprotonation at the
Protocol: Thermodynamic Reset
-
Avoid Monodentate Bases: If possible, use soft nucleophiles or Lewis-acid catalysis instead of hard enolization.
-
The "Quench-Reset" Technique:
-
If you must generate the enolate, quench at -78°C.
-
If deconjugation is observed, treat the crude mixture with a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DCM at room temperature for 1 hour.
-
Why? The
-isomer is thermodynamically more stable than the -isomer. DBU will deprotonate the acidic -proton of the -isomer, allowing it to relax back to the conjugated -form.
-
Module 3: Analytical Integrity (GC/HPLC)
Issue: "My NMR shows pure (
Root Cause: Thermal isomerization in the GC inlet.[1] The activation energy for
Validation Protocol:
-
Inlet Temperature: Lower the GC inlet temperature to 150°C or use a Cool On-Column (COC) injector.
-
Liner Deactivation: Use a fresh, base-deactivated (silanized) glass liner. Acidic sites on dirty liners catalyze isomerization.[1][2]
-
Solvent Check: Ensure the sample is not dissolved in a solvent that generates HCl (like chloroform) upon heating, as acid catalyzes isomerization.
References
-
Preventing Isomerization in Metathesis: Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society.[3]
-
Selective Hydrogenation Catalysts: Vilé, G., et al. (2016). A Stable Single-Site Palladium Catalyst for Hydrogenations. Angewandte Chemie International Edition.
-
Photoisomerization of Conjugated Esters: Dugave, C., & Demange, L. (2003). Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews.
-
Analytical Troubleshooting (GC): Grob, K. (2001). Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH.
Sources
Technical Support Guide: Methyl Oct-2-enoate Reaction Monitoring by TLC
Core Directive & Overview
Methyl oct-2-enoate (CAS: 7367-81-9) is an
This guide addresses the specific challenges of separating this lipophilic ester from common precursors (e.g., octanal, phosphonates) and byproducts.
Quick Reference Data
| Property | Value/Description |
| Structure | |
| Polarity | Low to Moderate (Lipophilic tail + Polar ester head) |
| UV Activity | Strong at 254 nm ( |
| 0.4 – 0.6 in Hexane:EtOAc (9:1) | |
| Primary Stain | KMnO₄ (Specific for alkene) |
| Secondary Stain | p-Anisaldehyde (General organic) |
Frequently Asked Questions (Technical Troubleshooting)
Q1: I cannot separate Methyl oct-2-enoate from my starting material (Octanal). They co-elute in Hexane/EtOAc. What should I do?
Diagnosis:
Aldehydes and their corresponding
Solution: You must alter the selectivity of the mobile phase, not just the polarity.[1]
-
Switch Solvent Class: Replace Ethyl Acetate with Dichloromethane (DCM) or Toluene .
-
Recommendation: Try Hexane:DCM (1:1) or Toluene:EtOAc (95:5) . The
- interactions between toluene and the conjugated ester often retard the ester's migration relative to the aldehyde.
-
-
Use Differential Visualization (The "Dual-Check" Method):
-
Even if spots overlap, their chemical reactivity differs.
-
Step A: Visualize under UV (254 nm). The conjugated ester (Product) will show a strong dark spot . The saturated aldehyde (Octanal) will be weak or invisible.
-
Step B: Stain with 2,4-DNP . The aldehyde will turn orange/red . The ester will not react.
-
Step C: Stain a fresh plate with KMnO₄ . Both will stain brown, but the ester usually stains faster due to the alkene.
-
Q2: My product spot is "tailing" or streaking. Is the compound decomposing?
Diagnosis: Tailing in methyl oct-2-enoate is rarely due to decomposition (it is relatively stable on silica). It is more likely caused by:
-
Residual Acid: If synthesized from oct-2-enoic acid, unreacted acid causes streaking that overlaps with the ester.
-
Overloading: You spotted too much concentrated crude oil.
Solution:
-
Add a Modifier: Add 0.5% - 1% Acetic Acid to your mobile phase if you suspect free acid contamination. This suppresses ionization of the acid, sharpening its spot and moving it higher/lower depending on the system, separating it from the neutral ester.
-
Dilution: Dilute your sample to approx. 10-20 mg/mL in EtOAc before spotting.
Q3: I am monitoring a reduction of Methyl oct-2-enoate to the allylic alcohol. How do I know when it's done?
Diagnosis: This is a high-contrast separation. The starting material (Ester) is much less polar than the product (Alcohol).
Monitoring Protocol:
-
Mobile Phase: Hexane:EtOAc (4:1).
-
Observation:
-
Starting Material (Ester): High
(~0.7). -
Product (Oct-2-en-1-ol): Lower
(~0.3).
-
-
Completion: Disappearance of the top UV-active spot.
-
Note: Both spots are UV active and KMnO₄ active.
Experimental Protocols
Protocol A: Standard TLC System for Methyl Oct-2-enoate
Objective: Routine monitoring of reaction progress.
-
Stationary Phase: Silica Gel 60
on Aluminum or Glass backing. -
Mobile Phase Preparation:
-
Standard: Hexane : Ethyl Acetate (9:1 v/v) .
-
Why: This ratio places the non-polar ester in the optimal
zone (0.3–0.7) while keeping polar byproducts (acids, phosphonates) near the baseline.
-
-
Elution:
-
Fill chamber to 0.5 cm depth.
-
Saturate chamber with filter paper (Critical for reproducible
). -
Run plate until solvent front is 1 cm from top.[2]
-
-
Visualization:
Protocol B: Preparation of KMnO₄ Stain (The "Hanessian's" Variant)
Application: Best for detecting the double bond in Methyl oct-2-enoate.
-
Ingredients:
-
1.5 g Potassium Permanganate (
) -
10 g Potassium Carbonate (
) -
1.25 mL 10% Sodium Hydroxide (
) -
200 mL Distilled Water
-
-
Procedure: Dissolve solids in water. Add NaOH. Store in a brown bottle. Shelf life: 3 months.
Visual Workflows & Logic
Workflow 1: Reaction Monitoring Decision Tree
This diagram guides you through the decision process for selecting the correct visualization method based on the reaction stage.
Caption: Decision logic for confirming the presence of Methyl oct-2-enoate versus starting materials using UV and chemical stains.
Workflow 2: HWE Reaction Pathway Visualization
This diagram illustrates the expected TLC migration patterns during the synthesis of Methyl oct-2-enoate from Octanal.
Caption: Relative
References
-
PubChem. Methyl oct-2-enoate (Compound Summary). National Library of Medicine. [Link]
-
University of Rochester. TLC Stains and Visualization Methods. Department of Chemistry. [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography (TLC) - Visualization.[3] [Link]
-
Reach Devices. TLC Staining Solutions and Recipes. [Link]
Sources
Technical Support Center: Preparative HPLC of Methyl Oct-2-enoate
Current Status: Operational Topic: Column Selection & Method Scale-Up Ticket ID: MO2E-PREP-001[1]
Executive Summary: The Molecule & The Challenge
Methyl oct-2-enoate (FEMA 2729) is a hydrophobic,
-
Critical Attribute: The molecule exists as geometric isomers (E-trans and Z-cis).[1] The trans isomer is typically the desired bioactive/olfactory target.[1]
-
The Challenge: While standard C18 columns can retain the molecule, they often struggle to resolve the cis/trans pair under high-load preparative conditions due to the lack of "shape selectivity."
-
The Solution: Successful purification requires a stationary phase that maximizes
interactions or steric discrimination, coupled with a strict solubility-based loading strategy.[1]
Column Selection Guide
Decision Matrix: Selecting the Right Stationary Phase
Do not default to a standard analytical C18 column for preparative work without analyzing your purity goals.[1] Use the logic flow below to select your column.
Figure 1: Decision tree for stationary phase selection based on isomeric purity requirements.
Technical Rationale
| Column Chemistry | Mechanism of Action | When to Use |
| C18 (High Load) | Hydrophobic Interaction: Relies on the aliphatic tail (octyl chain).[1] Provides maximum loading capacity for bulk purification but poor isomer selectivity.[1] | Use when the synthetic route is highly stereoselective (e.g., Wittig reaction yielding >95% trans) and you only need to remove non-isomer impurities. |
| Phenyl-Hexyl / Biphenyl | Recommended Starting Point. Offers superior selectivity for the double bond compared to C18, allowing for better separation of cis/trans isomers. | |
| C30 / Cholester | Shape Selectivity: Rigid, highly ordered stationary phases that discriminate based on the 3D "kink" of the molecule (cis is bent, trans is linear). | Use for "polishing" steps where cis contamination is high (10-20%) and must be removed to trace levels.[1] |
Scale-Up Protocol: Analytical to Prep
Step 1: The Linear Scale-Up Calculation
To maintain the resolution (
The Golden Rules:
-
Constant Linear Velocity: The mobile phase must move through the prep column at the same speed as the analytical column.
-
Constant Gradient Slope: The rate of change in organic composition (%B/min) must remain constant relative to the column volume.
Data Table: Scale-Up Factors (Based on 5μm particles)
| Parameter | Formula | Example (4.6mm ID |
| Scale Factor (SF) | ||
| Flow Rate ( | ||
| Loading ( |
Step 2: Loading Strategy (Crucial for Hydrophobic Esters)
Methyl oct-2-enoate has a LogP > 3.[1]0. It is insoluble in water.[1][2]
-
Error: Injecting the sample dissolved in 100% Acetonitrile (ACN) into a starting gradient of 50% Water.
-
Result: "Precipitation shock" at the column head, causing split peaks and high backpressure.
-
Protocol: Dissolve sample in DMSO or IPA (Isopropyl Alcohol) . These solvents moderate the hydrophobic collapse better than pure ACN when hitting the aqueous mobile phase.[1]
Troubleshooting & FAQ
Q1: I see a "shark fin" or fronting peak shape. What is happening?
Diagnosis: This is classic solubility mismatch or volume overload .[1]
-
The Mechanism: Your sample solvent (likely strong organic) is carrying the Methyl oct-2-enoate through the column faster than the mobile phase, preventing it from focusing at the head of the column.
-
The Fix:
Q2: I cannot separate the cis (Z) impurity from the trans (E) product.
Diagnosis: Lack of selectivity (
-
The Fix:
-
Switch Phase: Move from C18 to Phenyl-Hexyl . The
interaction is stereosensitive.[1] -
Lower Temperature: Run the column at 15-20°C. Lower temperatures often enhance shape selectivity for rigid isomers.[1]
-
Change Organic Modifier: Switch from Acetonitrile to Methanol . Methanol is a protic solvent that often amplifies the steric differences between isomers compared to aprotic ACN.[1]
-
Q3: How do I detect the peak? It has low absorbance.
Diagnosis: Methyl oct-2-enoate is an ester, not a strong chromophore like a benzene ring.[1]
-
The Fix:
Workflow Visualization
Figure 2: Step-by-step workflow for scaling up Methyl oct-2-enoate purification.
References
-
PubChem. (2025).[1] Methyl oct-2-enoate Compound Summary. National Library of Medicine.[1] [Link][1]
-
Restek Corporation. (2019).[1][3] Choosing Your LC Stationary Phase: Phenyl-Hexyl and Biphenyl Selectivity. [Link]
-
Waters Corporation. (2023).[1] Analytical to Preparative HPLC Scale-Up Techniques. [Link][1]
-
Momchilova, S. & Nikolova-Damyanova, B. (2003).[1] Stationary phases for silver ion chromatography of lipids. Journal of Separation Science. (Contextual reference for isomer separation principles).
-
Agilent Technologies. (2023).[1] Scale Up with Confidence - Column selection for preparative HPLC. [Link]
Sources
Technical Support Center: Methyl Oct-2-enoate NMR Profiling
Case ID: MOE-NMR-PREP-001 Status: Active Specialist: Senior Application Scientist Subject: High-Resolution NMR Sample Preparation & Troubleshooting for Methyl Oct-2-enoate
Executive Summary & Molecule Profile
Methyl oct-2-enoate (CAS: 7367-81-9) is an
Successful NMR analysis requires managing three critical variables: Volatility , Isomeric Purity (
| Property | Value | NMR Implication |
| State | Liquid (Colorless) | Weigh directly into tube or small vial; avoid evaporation. |
| Boiling Point | ~218°C (760 mmHg) | Moderate volatility; cap tubes immediately. |
| Solubility | Lipophilic | Soluble in |
| Stability | Susceptible to Michael addition nucleophiles; use neutral solvents. |
Standard Operating Procedure (SOP)
Follow this protocol to minimize artifacts and ensure reproducibility.
Phase A: Materials Selection
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane).-
Why: Excellent solubility for fatty esters; TMS provides the internal reference (0.00 ppm) essential for calibrating the alkene shifts.
-
Alternative:DMSO-
if analyzing polar mixtures, though viscosity will broaden peaks slightly.
-
-
Tube: 5mm High-Precision NMR Tube (e.g., Wilmad 507-PP or equivalent).
-
Why: Lower grade tubes have camber (curvature) that prevents good shimming on liquid samples.
-
Phase B: Sample Preparation Workflow
-
Tare & Weigh: Place a clean vial on the balance. Tare. Add 15–30 mg of Methyl oct-2-enoate.
-
Note: Do not exceed 50 mg unless performing Carbon-13 (
) analysis. High concentrations cause viscosity-induced line broadening.
-
-
Dissolution: Add 0.6 mL (600
L) of . Vortex gently for 10 seconds.-
Critical: Ensure complete mixing. The "schlieren" effect (wavy lines) indicates density gradients that ruin resolution.
-
-
Filtration (The "Clean" Step):
-
Stuff a small plug of glass wool into a clean Pasteur pipette.
-
Filter the solution directly into the NMR tube.
-
Why: Dust particles are paramagnetic/susceptibility discontinuities that destroy magnetic field homogeneity (shimming).
-
-
Capping: Cap immediately to prevent concentration changes or solvent evaporation.
-
Height Check: Ensure liquid column is ~4.0–4.5 cm.
-
Why: Too low = air bubble near coil (line broadening). Too high = difficult shimming.
-
Visualization: Preparation Logic
Figure 1: Optimized workflow for liquid fatty ester NMR preparation. The filtration step (Red) is the most skipped yet critical step for high resolution.
Troubleshooting Hub
Diagnostic solutions for common spectral anomalies.
Issue 1: "I see extra peaks near the double bond region."
Diagnosis: Isomeric Impurity (
-
-Isomer: Large coupling,
. -
-Isomer: Smaller coupling,
. -
Action: Integrate the signals to calculate the isomeric ratio.
Issue 2: "My peaks are broad and I can't see the splitting."
Diagnosis: Poor Shimming or Aggregation. Mechanism:
-
Shimming: Magnetic field inhomogeneity (often due to dust or scratches).
-
Aggregation: Fatty chains can form micelle-like aggregates at high concentrations, reducing tumbling rates (
relaxation). The Fix:
-
Step 1: Spin the tube (if not using a modern cryoprobe).
-
Step 2: Dilute! Add 0.2 mL more solvent. If peaks sharpen, it was aggregation/viscosity.
-
Step 3: Re-shim on the lock signal.
Issue 3: "There is a huge singlet at 1.56 ppm or 7.26 ppm."
Diagnosis: Solvent Contamination.
-
7.26 ppm: Residual
(non-deuterated chloroform). This is normal but shouldn't be huge. -
1.56 ppm: Water in
.[2] The Fix: Store over molecular sieves (3Å or 4Å) to keep it dry. Water catalyzes hydrolysis of the ester over time.
Visualization: Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing spectral issues. Blue nodes indicate analytical checks; Green nodes indicate physical interventions.
Advanced FAQs
Q: Can I use plastic tubes for this compound? A: No. Methyl oct-2-enoate is an ester and can leach plasticizers (phthalates) from low-quality plastics, which appear as "rogue" aromatic/aliphatic signals in the spectrum. Use glass pipettes and high-quality glass NMR tubes only.
Q: I need to recover the sample after NMR. How?
A: Since
-
Warning: Do not use a high-vacuum pump for extended periods without monitoring, or you may lose the target compound due to its own volatility.
Q: What are the expected Chemical Shifts (
-
6.97 (dt):
-proton (alkene, C3). -
5.82 (dt):
-proton (alkene, C2). -
3.73 (s): Methyl ester (
). - 2.19 (q): Allylic methylene (C4).
- 0.90 (t): Terminal methyl.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5364532, Methyl oct-2-enoate. Retrieved from [Link]
- Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences and shimming mechanics).
-
SDBS (2024). Spectral Database for Organic Compounds, SDBS No. 7648. AIST. Retrieved from [Link] (Search Index: Methyl 2-octenoate).
- Reich, H. J. (2024).WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Source for cis/trans coupling constant ranges).
Sources
Technical Support Center: Resolving Co-eluting Peaks with Methyl Oct-2-enoate
Current Status: Online Ticket Topic: Separation of Methyl Oct-2-enoate (MO2E) from Matrix Interferences Assigned Specialist: Senior Application Scientist
Introduction: The "Green Note" Challenge
You are likely here because your chromatogram for a flavor or fragrance profile shows a distorted peak or inconsistent quantitation around the retention time of Methyl oct-2-enoate (MO2E).
MO2E is an
This guide provides a self-validating troubleshooting workflow to resolve these peaks, moving from diagnostic confirmation to hardware optimization.
Module 1: Diagnosis – Is it Co-elution?
User Question: "My MO2E peak has a tailing shoulder, but the retention time matches the standard. How do I confirm co-elution without buying a new column?"
Technical Response: Before altering hardware, we must validate the peak purity using Mass Spectrometry (MS) spectral skewing. Co-elution often manifests as a shift in ion ratios across the peak width.
Step 1: The Ion Ratio Check
Extract the mass spectra at three points: the leading edge , the apex , and the trailing edge of the peak.
| Compound | Characteristic Base Peak (m/z) | Secondary Ion (m/z) | Diagnostic Feature |
| Methyl Octanoate (Saturated) | 74 (McLafferty Rearrangement) | 87, 143 | Dominant m/z 74 is the hallmark of saturated FAMEs. |
| Methyl Oct-2-enoate ( | 113 (Acylium ion / Loss of OMe) | 127, 81 | Suppressed m/z 74 . The double bond at C2 prevents standard McLafferty rearrangement. |
| Methyl Oct-3-enoate (Isolated Double Bond) | 74 (Variable) | 96, 41 | Often shows m/z 74 but distinct alkene fragments compared to the 2-isomer. |
The Test: If the ratio of m/z 74 to m/z 113 changes significantly from the front of the peak to the back, you have co-elution.
Visual Workflow: Diagnostic Logic
Figure 1: Diagnostic decision tree for confirming co-elution using Mass Spectral data.
Module 2: Stationary Phase Selection (The Hardware Fix)
User Question: "I am using a DB-5 (5% Phenyl) column. Why can't I separate Methyl Octanoate from Methyl Oct-2-enoate?"
Technical Response: On non-polar columns (DB-1, DB-5), separation is governed primarily by Boiling Point (Volatility) .
-
Methyl Octanoate and MO2E have very similar boiling points and molecular volumes.
-
Result: They co-elute or show partial separation with overlapping RIs (Retention Indices).
To resolve them, you must exploit the Polarity of the double bond. The
Column Performance Comparison
| Column Type | Phase Description | Mechanism | Resolution (Rs) | Recommendation |
| Non-Polar (e.g., DB-5, HP-5) | 5% Phenyl Polysiloxane | Boiling Point | < 1.0 (Poor) | Not Recommended for FAME isomers. |
| Polar (e.g., DB-WAX, HP-INNOWax) | Polyethylene Glycol (PEG) | H-Bonding / Dipole | > 1.5 (Baseline) | Standard Choice. MO2E elutes after saturated analog. |
| Highly Polar (e.g., HP-88, CP-Sil 88) | Bis-cyanopropyl polysiloxane | Strong Dipole-Dipole | > 3.0 (Excellent) | Gold Standard for complex cis/trans isomer mixes. |
The Fix: Switch to a PEG (Wax) column. The retention index shift is dramatic:
-
DB-5 RI: ~1150 (Co-elution zone)
-
DB-WAX RI: ~1480 (MO2E shifts significantly down-column due to polarity)
Module 3: Method Optimization (When You Can't Change Columns)
User Question: "I cannot change the column; it's a validated method on a DB-5. How can I improve resolution?"
Technical Response:
If you are locked into a non-polar phase, you must maximize efficiency (N) and optimize the selectivity (
Protocol: The "Mid-Ramp Hold" Strategy
Standard ballistic ramps often merge these peaks. We need to flatten the thermal gradient exactly where the compounds elute.
-
Determine Elution Temperature (
): Run a standard ramp (e.g., 10°C/min) and note the temperature where the peak elutes (e.g., 140°C). -
Insert Isothermal Hold: Modify the oven program to hold temperature 20°C below
.-
Example: Ramp 10°C/min to 120°C
Hold 5 minutes Resume Ramp.
-
-
Carrier Gas Velocity: If using Helium, lower the linear velocity (
) to 18–20 cm/sec . This operates closer to the minimum of the Van Deemter curve, maximizing theoretical plates ( ), which narrows the peaks and may reveal a valley between the co-eluting compounds.
Visual Workflow: Separation Mechanism
Figure 2: Mechanism of separation showing how polar stationary phases interact with the double bond in MO2E.
Module 4: Advanced FAQ
Q: Can I use MS Deconvolution software (like AMDIS) instead of physical separation?
A: Yes, but with caveats. Because MO2E (
Q: I see a "Ghost Peak" appearing before my MO2E on a Wax column. What is it? A: This is likely the cis (Z) isomer or a positional isomer like Methyl oct-3-enoate . On highly polar columns (Cyanopropyl), the cis and trans isomers are fully resolved. Ensure your standard is high purity (>98% trans / E) to avoid misidentifying impurities as matrix components.
References
-
NIST Mass Spectrometry Data Center. (2023). Methyl oct-2-enoate: Gas Chromatography Retention Indices & Mass Spectra. National Institute of Standards and Technology.[1] Link
-
Agilent Technologies. (2024). An Overview of GC Column Selection for FAME Analysis. Agilent Technical Library. Link
-
Sigma-Aldrich (Supelco). (2023). Fast GC for Trans FAME Analysis: Column Selectivity. Merck KGaA. Link
-
PubChem. (2025).[2] Methyl oct-2-enoate Compound Summary. National Library of Medicine. Link
Sources
Validation & Comparative
Technical Validation of Methyl Oct-2-enoate as a High-Fidelity Synthetic Standard
Topic: Validation of "Methyl oct-2-enoate" as a Synthetic Standard Content Type: Publish Comparison Guide
Executive Summary
Methyl oct-2-enoate (CAS: 2396-85-2), specifically the (E)-isomer, serves as a critical reference standard in two distinct domains: flavor/fragrance analytics (quantifying "green/fruity" notes) and synthetic organic chemistry (benchmarking
This guide provides a self-validating framework for using Methyl oct-2-enoate as a primary standard, contrasting it with homologous alternatives like Methyl 2-nonenoate and saturated counterparts.
Part 1: Physicochemical Profile & Comparative Metrics
To function as a reliable standard, Methyl oct-2-enoate must be distinguishable from its synthetic impurities (often the (Z)-isomer or the saturated methyl octanoate). The table below outlines the critical discrimination metrics.
Table 1: Comparative Properties of Methyl Oct-2-enoate and Homologs
| Property | Methyl oct-2-enoate (Target) | Methyl 2-nonenoate (Alternative) | Methyl octanoate (Impurity/Control) |
| CAS Number | 2396-85-2 | 111-79-5 | 111-11-5 |
| Molecular Weight | 156.22 g/mol | 170.25 g/mol | 158.24 g/mol |
| Boiling Point | 70°C (4 mmHg) | 98°C (10 mmHg) | 193°C (atm) |
| GC RI (Non-Polar) * | 1150 ± 2 | 1260 ± 3 | 1180 ± 2 |
| GC RI (Polar) ** | 1480 ± 5 | 1590 ± 5 | 1495 ± 5 |
| Key NMR Signal | N/A (No alkene H) | ||
| Odor Profile | Green, Pear, Melon | Fatty, Orris-like | Waxy, Fruity |
*Retention Index on DB-5/SE-30 type columns. **Retention Index on Carbowax/PEG type columns.
Insight: The Retention Index (RI) gap between Methyl oct-2-enoate (1150) and Methyl octanoate (1180) on non-polar phases is sufficient for baseline separation, validating its use in tracking hydrogenation reactions (conversion of alkene to alkane).
Part 2: Analytical Validation (The "Trust" Pillar)
Before using this compound as a calibrant, you must validate its isomeric purity. Commercial "technical grade" samples often contain 5-10% of the (Z)-isomer, which has different response factors and reactivity rates.
Workflow: The Self-Validating Standardization Loop
The following diagram illustrates the decision matrix for validating a new batch of Methyl oct-2-enoate.
Figure 1: Decision matrix for validating isomeric purity of unsaturated ester standards.
Experimental Protocol 1: Isomeric Purity via qNMR
Objective: Quantify the (E)-to-(Z) ratio without relying on potentially biased GC detector responses.
-
Solvent Selection: Dissolve ~20 mg of the standard in 600
L of . -
Acquisition: Run a standard 1H-NMR (minimum 400 MHz). Set relaxation delay (
) to (typically 10-15s) for quantitative integration. -
Diagnostic Signals:
-
(E)-Isomer: Look for the
-proton (C3-H) doublet of triplets at 6.96 ppm . The coupling constant must be 15.6 Hz (characteristic of trans geometry). -
(Z)-Isomer: The
-proton typically shifts upfield to ~6.1-6.3 ppm with a of ~11 Hz .
-
-
Calculation:
[2]
Part 3: Synthetic Utility & Reactivity
Methyl oct-2-enoate is not just an analytical ruler; it is a benchmark Michael Acceptor . In drug development, it is used to assess the "soft" electrophilicity of drug candidates or to test the selectivity of reduction catalysts.
Mechanism: The Michael Addition Benchmark
When validating a new nucleophile (e.g., a thiol-based drug warhead), Methyl oct-2-enoate acts as the control electrophile. Its linear alkyl chain prevents steric hindrance, isolating the electronic effects of the
Figure 2: Pathway for using Methyl oct-2-enoate as a benchmark substrate in Michael additions.
Experimental Protocol 2: GC-FID Calibration for Reaction Monitoring
Objective: Establish a linear response curve to monitor the consumption of Methyl oct-2-enoate during synthesis.
-
Internal Standard (IS) Selection: Use Methyl decanoate (CAS: 110-42-9). It elutes later than the target but is chemically stable and non-reactive under mild Michael conditions.
-
Stock Preparation:
-
Solution A: 100 mg Methyl oct-2-enoate in 10 mL EtOAc.
-
Solution B: 100 mg Methyl decanoate (IS) in 10 mL EtOAc.
-
-
Calibration Series: Prepare 5 vials with varying ratios of A:B (e.g., 0.2:1 to 5:1).
-
Analysis: Inject 1
L (Split 1:50) into a GC-FID equipped with a DB-5 column.-
Oven Program: 60°C (1 min)
20°C/min 250°C.
-
-
Data Processing: Plot the Area Ratio (
) vs. Mass Ratio ( ). The must be .
Part 4: Stability & Handling
Critical Causality: As an
-
Polymerization: Radical-induced polymerization of the double bond, especially if stored in clear glass under light.
-
Hydrolysis: Moisture can cleave the methyl ester to form Oct-2-enoic acid, shifting retention times and altering reactivity.
Storage Protocol:
-
Container: Amber borosilicate glass with PTFE-lined cap.
-
Temperature: 2-8°C (Refrigerated). Do not freeze if using frequently, as repeated freeze-thaw cycles promote condensation and hydrolysis.
-
Stabilizer: High-purity standards often contain 100-500 ppm BHT (Butylated hydroxytoluene). Ensure this does not interfere with your specific assay (e.g., BHT can quench radical reactions).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5364532, Methyl oct-2-enoate. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023).[3] Methyl (E)-2-octenoate Gas Chromatography Retention Indices. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
The Good Scents Company. (2024). Methyl (E)-2-octenoate: Organoleptic Properties and Safety. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA Flavor Ingredient Library: Methyl 2-octenoate (FEMA 3712).[3][4] Retrieved from [Link]
Sources
Comparative study of "Methyl oct-2-enoate" synthesis methods
CAS: 2396-85-2 | Formula:
Executive Summary
Methyl oct-2-enoate is a critical
This guide evaluates three distinct synthetic pathways, comparing them based on stereoselectivity, scalability, and atom economy.
| Metric | Method A: HWE Reaction | Method B: Knoevenagel-Doebner | Method C: Cross-Metathesis |
| Primary Mechanism | Phosphonate Carbanion Addition | Decarboxylative Condensation | Ruthenium-Catalyzed Olefin Exchange |
| Key Reagents | Hexanal, Trimethyl phosphonoacetate | Hexanal, Malonic Acid | 1-Heptene, Methyl Acrylate |
| Stereoselectivity | Excellent (>98% E) | Moderate to High (Thermodynamic control) | High (>95% E with HG-II catalyst) |
| Yield | 85–95% | 70–80% (2 steps) | 80–90% |
| Scalability | Moderate (Reagent cost) | High (Low cost inputs) | Moderate (Catalyst cost) |
| Green Profile | Low (Phosphate waste) | Moderate (Pyridine use) | High (Atom efficient, catalytic) |
Detailed Methodologies
Method A: Horner-Wadsworth-Emmons (HWE) Reaction
Best For: High-value, small-to-medium scale synthesis requiring strict stereocontrol.
The HWE reaction is the "Gold Standard" for generating
Reaction Scheme
Experimental Protocol
-
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Deprotonation: Charge flask with Sodium Hydride (60% in oil, 1.1 equiv) . Wash with dry hexane to remove oil if necessary. Add anhydrous THF (0.5 M concentration relative to phosphonate) . Cool to 0°C.[2]
-
Phosphonate Addition: Add Trimethyl phosphonoacetate (1.1 equiv) dropwise over 20 minutes. Evolution of
gas will be observed. Stir for 30 minutes at 0°C until the solution becomes clear (formation of the phosphonate carbanion). -
Aldehyde Addition: Add Hexanal (1.0 equiv) dropwise over 30 minutes, maintaining temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Quench with saturated
. Extract with Diethyl Ether ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: The crude oil is typically >95% pure.[3] Distillation or flash chromatography yields the pure ester.
Critical Insight: The use of trimethyl phosphonoacetate ensures the methyl ester product. If triethyl phosphonoacetate is used, the ethyl ester is formed.
Method B: Knoevenagel-Doebner Condensation (Two-Step)
Best For: Industrial bulk manufacturing where raw material cost is the primary constraint.
This classic route uses inexpensive malonic acid. The "Doebner Modification" (pyridine/piperidine) promotes simultaneous condensation and decarboxylation to form the acid, which is subsequently esterified.
Reaction Scheme
-
Condensation:
-
Esterification:
Experimental Protocol
-
Condensation: In a flask equipped with a reflux condenser, mix Hexanal (1.0 equiv) , Malonic Acid (1.2 equiv) , and Pyridine (2.0 equiv) . Add catalytic Piperidine (0.1 equiv) .
-
Reflux: Heat to 80–100°C for 4–6 hours until
evolution ceases. -
Acid Workup: Pour reaction mixture into ice-cold dilute HCl to precipitate the crude Oct-2-enoic acid. Filter and recrystallize if necessary.
-
Esterification: Dissolve the acid in excess Methanol (10 equiv) . Add catalytic Conc.
(0.05 equiv) . Reflux for 6 hours. -
Isolation: Neutralize with
, evaporate excess methanol, and extract the ester with ethyl acetate.
Critical Insight: While cheaper, this method often produces a mixture of
Method C: Olefin Cross-Metathesis
Best For: Green chemistry applications and rapid library synthesis.
Using Grubbs-type catalysts, this method couples two terminal olefins.[4] It is highly efficient but requires careful selection of the "Type I" (rapid homodimerization) and "Type II" (slow homodimerization) partners to maximize cross-selectivity.
Reaction Scheme
Experimental Protocol
-
Setup: In a glovebox or under strict Argon atmosphere, charge a Schlenk tube with 1-Heptene (1.0 equiv) and Methyl Acrylate (3.0 equiv) .
-
Catalyst: Add Hoveyda-Grubbs 2nd Gen Catalyst (1–2 mol%) .
-
Solvent: Add anhydrous Dichloromethane (DCM) or run neat (solvent-free) if reactants are miscible.
-
Reflux: Fit with a reflux condenser and heat to 40°C for 12 hours. The release of ethylene gas drives the equilibrium.
-
Purification: Concentrate in vacuo. Pass through a short silica plug to remove the ruthenium catalyst.
Critical Insight: Methyl Acrylate is used in excess because it is a "Type II" olefin (electron-deficient), while 1-Heptene is a "Type I" olefin. This mismatch suppresses 1-heptene homodimerization and favors the cross-product.
Visual Analysis
Reaction Pathway Comparison[5][6]
Figure 1: Strategic overview of the three primary synthesis routes showing reagents and intermediates.
HWE Stereoselectivity Mechanism[7]
Figure 2: Mechanistic basis for the high E-selectivity observed in the HWE reaction.
References
-
Horner-Wadsworth-Emmons Reaction Overview. Organic Chemistry Portal. [Link]
-
Knoevenagel Condensation - Doebner Modification. Organic Chemistry Portal. [Link]
-
Cross-Metathesis of Fatty Acid Derivatives. Green Chemistry (RSC). [Link]
-
Methyl (E)-oct-2-enoate Product Data. The Good Scents Company. [Link]
-
Organic Syntheses Procedure (General HWE Protocol). Organic Syntheses, Coll. Vol. 10, p.460 (2004). [Link]
Sources
Comparative Guide: GC-MS vs. LC-MS for Methyl Oct-2-enoate Analysis
[1]
Executive Summary
The Bottom Line: For Methyl oct-2-enoate (Methyl 2-octenoate), GC-MS is the Gold Standard and should be the primary choice for 90% of applications, particularly in flavor analysis, quality control, and formulation stability. Its volatility (
LC-MS is a Niche Alternative , reserved strictly for high-throughput biological screening (e.g., plasma pharmacokinetics) where sample preparation speed outweighs sensitivity, or when the analyte is part of a non-volatile complex matrix that would foul GC inlets.
Physicochemical Profile & Instrument Compatibility[2]
Understanding the molecule is the first step in method selection. Methyl oct-2-enoate is an
| Property | Value | Analytical Implication |
| Structure | Conjugated system stabilizes the molecule; distinct EI fragmentation.[1] | |
| Molecular Weight | 156.22 g/mol | Low mass range; risk of solvent front interference in GC if not managed.[1] |
| Boiling Point | ~217–220 °C | High Volatility: Perfect for Gas Chromatography.[1] |
| LogP (Octanol/Water) | ~3.0 – 3.3 | Lipophilic: Requires non-polar solvents (Hexane/Heptane) for extraction.[1] |
| pKa | N/A (Neutral Ester) | Poor ESI Ionization: Lacks acidic protons or basic sites for standard Electrospray Ionization.[1] |
Deep Dive: GC-MS (The Gold Standard)[1]
Mechanism of Action
In GC-MS, the analyte is volatilized and separated on a capillary column. The Electron Ionization (EI) source (70 eV) bombards the neutral molecule, creating a radical cation
Recommended Protocol
-
Inlet: Split/Splitless (250 °C). Split 1:10 is usually sufficient for flavor concentrates; Splitless for trace analysis.
-
Column:
-
Primary: 5%-Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5).[1] Good general resolution.
-
Secondary (for Isomers): Polyethylene glycol (e.g., DB-WAX). Essential if separating the cis (Z) and trans (E) isomers is critical, as the wax phase interacts more with the
-electrons.
-
-
Carrier Gas: Helium (1.0 mL/min constant flow).
Mass Spectral Signature (EI)
You must validate the peak using these diagnostic ions (derived from NIST Library data):
-
m/z 156 (
): Molecular ion (often visible but lower intensity). -
m/z 125 (
): Loss of the methoxy group. -
m/z 113 (
): Loss of propyl group from the tail. -
m/z 97: Characteristic unsaturated hydrocarbon fragment.
Technical Note: The
-unsaturation prevents the standard McLafferty rearrangement seen in saturated methyl esters (which usually give a base peak at m/z 74). Instead, look for m/z 113 or 125 as major quantifiers.
Deep Dive: LC-MS (The Niche Alternative)[1]
The Ionization Challenge
Methyl oct-2-enoate is "ionization silent" in standard ESI(+). It has no nitrogen to protonate and no acidic hydrogen to deprotonate.
-
Solution: Use APCI (Atmospheric Pressure Chemical Ionization) or promote adduct formation in ESI.
-
Adduct Strategy: Use mobile phase additives (Ammonium Formate) to force
(m/z 174) or (m/z 179).
Recommended Protocol
-
Source: APCI (+) is preferred over ESI for neutral esters.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm particle size for UHPLC.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
B: Methanol or Acetonitrile.
-
-
Transition (MRM): 174.1
113.1 (if using ammonium adduct).
Head-to-Head Comparative Analysis
The following table contrasts the performance metrics based on experimental realities.
| Feature | GC-MS (EI) | LC-MS/MS (APCI/ESI) |
| Sensitivity (LOD) | High (pg levels) | Moderate (ng levels) - suffers from poor ionization.[1] |
| Selectivity | High (Spectral Fingerprint) | High (MRM transitions), but prone to matrix suppression.[1] |
| Sample Prep | Liquid-Liquid Extraction (Hexane) or SPME (Headspace).[1] | Protein Precipitation or Dilute-and-Shoot.[1] |
| Throughput | 20–30 min/run (cooling time required).[1] | 5–8 min/run (Rapid gradients). |
| Cost per Sample | Low (Solvents + Helium).[1] | High (LC Grade Solvents + Columns). |
| Identification | NIST Library Match (Standardized). | Reliance on synthetic standards (No universal library).[1] |
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical pathway for selecting the correct instrument and the resulting workflow.
Figure 1: Decision tree for instrument selection based on matrix complexity and throughput requirements.
Validated Experimental Protocols
Protocol A: GC-MS (Flavor/Fragrance Matrix)
Objective: Quantify Methyl oct-2-enoate in a perfume concentrate.[1][2]
-
Dilution: Dilute 100 µL of sample into 10 mL of Hexane (HPLC Grade).
-
Internal Standard: Add Methyl Decanoate (non-interfering homolog) at 50 ppm.
-
Injection: 1 µL, Split 1:20, Inlet 250 °C.
-
Oven Program: 60 °C (hold 1 min)
Ramp 10 °C/min 240 °C (hold 5 min). -
Quantification: SIM mode targeting m/z 113 and 125.
Protocol B: LC-MS (Plasma Pharmacokinetics)
Objective: Trace analysis of Methyl oct-2-enoate in rat plasma.
-
Precipitation: Mix 50 µL Plasma with 150 µL cold Acetonitrile (containing deuterated internal standard).
-
Centrifuge: 10,000 x g for 10 mins.
-
Injection: 5 µL of supernatant.
-
Column: C18, 50mm x 2.1mm.
-
Ionization: APCI (+), Corona Current 4 µA, Source Temp 350 °C.
-
Quantification: MRM mode.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl 2-octenoate (CAS 7367-81-9).[1] NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. (2024).[3] Methyl 2-octenoate Compound Summary. National Library of Medicine. [Link]
-
The Good Scents Company. (2023). Methyl (E)-2-octenoate Flavor and Fragrance Information.[1][2][4][Link]
Biological activity of "Methyl oct-2-enoate" compared to similar compounds
Topic: Biological Activity of "Methyl oct-2-enoate" Compared to Similar Compounds Content Type: Publish Comparison Guide
Executive Summary
Methyl oct-2-enoate (CAS: 7367-81-9), also known as Methyl (E)-2-octenoate, represents a critical intersection between high-value olfactory performance and reactive biological chemistry.[1][2] Unlike its saturated analog Methyl octanoate , which functions purely through non-covalent receptor binding, Methyl oct-2-enoate possesses an
Chemical Basis of Activity: The Michael Acceptor Motif[3]
The biological divergence of Methyl oct-2-enoate from similar esters stems from its electrophilic nature.[1] While saturated esters are chemically inert under physiological conditions, the conjugated double bond at the C2 position of Methyl oct-2-enoate creates a polarization that invites nucleophilic attack.
-
Methyl Octanoate (Saturated): Chemically stable; interacts via van der Waals and hydrogen bonding.[1]
-
Methyl Oct-2-enoate (Unsaturated): Electrophilic; capable of covalent bond formation with nucleophilic amino acid residues (e.g., Cysteine thiols) in proteins.[1]
Mechanism of Action: Thiol-Michael Addition
This mechanism underpins both the compound's high-impact odor (covalent interaction with specific olfactory receptors) and its sensitization potential (haptenization of skin proteins).[1]
Figure 1: The Michael Addition mechanism where the electrophilic
Comparative Analysis: Performance & Safety
Comparison 1: Olfactory Performance
Methyl oct-2-enoate is prized for its diffusive "green, pear-like" top note.[1] Its unsaturated nature provides a sharper, more penetrating profile than its saturated counterpart.
| Feature | Methyl Oct-2-enoate | Methyl Octanoate | Ethyl Oct-2-enoate |
| Odor Profile | Sharp, Green, Fruity (Pear/Melon) | Winey, Waxy, Fruity (Berry) | Softer Green, Fruity (Pineapple) |
| Odor Threshold | Low (ppb range) | Moderate | Low |
| Volatility | High (Top Note) | Medium (Heart Note) | High (Top Note) |
| Reactivity | High (Michael Acceptor) | Low (Inert) | High (Michael Acceptor) |
Insight: The double bond restricts conformational freedom, likely locking the molecule into a bioactive conformation that fits more tightly into specific Olfactory Receptors (ORs), explaining its lower odor threshold compared to the flexible saturated chain of Methyl octanoate.
Comparison 2: Toxicology & Sensitization (LLNA Data)
The primary safety constraint for Methyl oct-2-enoate is skin sensitization.[1][3] It is structurally related to Methyl 2-octynoate (Methyl Heptine Carbonate), a notorious allergen restricted by IFRA and EU regulations.[1]
| Compound | Structure Type | Sensitization Potency (LLNA EC3) | Classification |
| Methyl Octanoate | Saturated Ester | > 50% (Non-sensitizing) | Safe |
| Methyl Oct-2-enoate | Alkene ( | ~0.45% - 1.0% | Strong Sensitizer |
| Methyl 2-Octynoate | Alkyne (Triple bond) | ~0.45% | Strong Sensitizer (EU26) |
Critical Safety Note: While Methyl 2-octynoate (alkyne) is explicitly listed on the EU26 allergen list, Methyl oct-2-enoate (alkene) exhibits similar potency due to the same electrophilic mechanism.[1] Formulators must treat it as a significant sensitizer, often requiring quenching agents (e.g., antioxidants) or strict concentration limits (<0.05% in leave-on products).
Comparison 3: Biological Efficacy (Antimicrobial)
Found naturally in Morinda citrifolia (Noni) fruit, Methyl oct-2-enoate contributes to the plant's defense system.[1]
-
Activity vs. Saturated Analogs: Unsaturated medium-chain esters generally exhibit higher antimicrobial efficacy than saturated ones.[1] The double bond disrupts microbial cell membrane fluidity more effectively and can inhibit essential bacterial enzymes via the Michael addition to active site thiols.
-
Spectrum: Effective against fungal strains (Candida albicans) and Gram-positive bacteria, often showing synergy with octanoic acid.[1]
Experimental Protocols
Protocol A: In Chemico Reactivity Assay (DPRA Proxy)
To validate the Michael acceptor potential without animal testing.
-
Preparation: Prepare a 100 mM stock solution of Methyl oct-2-enoate in Acetonitrile.
-
Peptide Incubation: Mix the test solution with a synthetic peptide containing a single Cysteine residue (ratio 1:10 or 1:50).[1]
-
Control: Run a parallel incubation with Methyl octanoate (negative control) and Cinnamaldehyde (positive control).
-
Analysis: After 24 hours at 25°C, analyze via HPLC-UV or LC-MS.
-
Quantification: Measure the depletion of the unreacted peptide peak.
-
Result: >13.8% depletion indicates sensitization potential (High Reactivity).[1]
-
Protocol B: Olfactory Threshold Determination
-
Dilution Series: Prepare a geometric dilution series (factor of 3) of Methyl oct-2-enoate in odorless dipropylene glycol (DPG), ranging from 1000 ppm down to 0.1 ppb.
-
Panel Selection: Screen 10 trained panelists for specific anosmia.
-
3-AFC Method: Use a 3-Alternative Forced Choice method. Present three strips (two solvent blanks, one test) to the panelist.
-
Calculation: The threshold is defined as the concentration where 50% of the panel correctly identifies the odd sample (corrected for chance).
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates how the chemical structure of Methyl oct-2-enoate dictates its divergent biological pathways compared to its analogs.
Figure 2: Structure-Activity Relationship showing how unsaturation drives both performance (Odor) and risk (Sensitization).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5364532, Methyl oct-2-enoate.[1] Retrieved from [Link]
-
Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, methyl 2-octynoate.[4] Food and Chemical Toxicology.[1][4] [Link][1][4]
-
The Good Scents Company (2024). Methyl (E)-2-octenoate Odor and Safety Profile.[1] Retrieved from [Link][1]
-
Australian Industrial Chemicals Introduction Scheme (AICIS) (2022). Evaluation statement: Octynoic and nonynoic acid esters.[1] Retrieved from [Link]
-
Royal Society of Chemistry (2024). The influence of Michael acceptors on the structural reactivity of renewable fuels. Retrieved from [Link]
Sources
"Methyl oct-2-enoate" as a substitute for other acrylate esters
Comparative Guide: Methyl Oct-2-enoate as a Strategic Substitute for Acrylate Esters
Executive Summary
In the landscape of drug development and organic synthesis, Methyl Oct-2-enoate (MO2E) represents a critical pivot from traditional acrylate esters like Methyl Acrylate (MA).[1] While MA is a ubiquitous Michael acceptor, its high volatility, lachrymatory toxicity, and propensity for uncontrolled polymerization pose significant safety and selectivity challenges. MO2E, characterized by a
Part 1: Chemical Profile & Safety Analysis
The primary driver for substituting MA with MO2E is the dramatic improvement in the safety-to-utility ratio.[1] MA is a high-risk reagent requiring specialized containment; MO2E is a Flavor & Fragrance (F&F) standard ingredient (FEMA 3712) handled with standard laboratory precautions.[1]
Table 1: Comparative Safety & Physical Properties
| Feature | Methyl Acrylate (MA) | Methyl Oct-2-enoate (MO2E) | Impact on Workflow |
| Structure | MO2E introduces | ||
| Flash Point | -3°C (Highly Flammable) | 79°C (Combustible) | MO2E reduces fire risk in scale-up.[1] |
| Boiling Point | 80°C | ~197°C | MO2E has lower volatility; no lachrymatory vapor.[1] |
| Toxicity | LD50 (Oral, Rat): 277 mg/kg | LD50 > 2000 mg/kg (Est.)[1] | MO2E is significantly less toxic.[1] |
| Hazards | Lachrymator, Skin Sensitizer, Polymerizes | Mild Irritant, Stable | Eliminates need for radical inhibitors (e.g., MEHQ). |
| Odor | Acrid, Pungent | Green, Fruity, Fatty | Improves lab environment quality. |
Part 2: Mechanistic Insight (The Steric Filter)
The substitution is not kinetically neutral.[1] The presence of the pentyl chain at the
-
Methyl Acrylate: The
-carbon is unsubstituted ( ).[1] Nucleophilic attack is rapid and often indiscriminate, leading to double-additions or polymerization.[1] -
Methyl Oct-2-enoate: The
-carbon hosts a pentyl group.[1] This steric bulk:-
Slows Kinetics: Increases the activation energy for the nucleophilic attack (
).[1] -
Enhances Selectivity: Prevents "runaway" multiple additions (polymerization) and favors mono-addition products.
-
Requires Activation: Often necessitates stronger bases (e.g., DBU vs. TEA) or Lewis Acid catalysis to achieve comparable yields.[1]
-
Diagram 1: Comparative Michael Addition Mechanism
Caption: Steric hindrance of the pentyl chain in MO2E suppresses rapid polymerization, favoring controlled mono-addition.
Part 3: Experimental Protocol
Application: Synthesis of
Protocol: Controlled Aza-Michael Addition with MO2E
Reagents:
-
Nucleophile: Benzylamine (1.2 equiv)[1]
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv)[1]
-
Solvent: Acetonitrile (MeCN) or Solvent-free (Green Chemistry)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, charge Methyl oct-2-enoate (10 mmol, 1.56 g).
-
Nucleophile Addition: Add Benzylamine (12 mmol, 1.28 g) dropwise. Note: Unlike MA, no immediate exotherm or fuming will occur.
-
Activation: Add DBU (1 mmol, 0.15 g).
-
Reaction: Stir the mixture at 40°C for 12–24 hours.
-
Workup: Dilute with Ethyl Acetate (50 mL), wash with 1M HCl (to remove DBU and excess amine), then sat.
and Brine.[1] -
Purification: Dry over
, concentrate in vacuo. Purify via flash column chromatography.
Diagram 2: Experimental Workflow & Decision Tree
Caption: Workflow decision tree highlighting the selectivity benefits of MO2E in Michael addition protocols.
Part 4: Performance Comparison (Data Synthesis)
The following table synthesizes expected outcomes based on kinetic principles of
Table 2: Reaction Performance Metrics (Nucleophile: Pyrrolidine)
| Metric | Methyl Acrylate (MA) | Methyl Oct-2-enoate (MO2E) |
| Reaction Time | < 30 mins (0°C) | 6–12 hours (25–40°C) |
| Conversion | > 99% | 85–95% (Steric limit) |
| Selectivity | Poor (Mono + Bis adducts) | Excellent (Mono adduct dominant) |
| Atom Economy | Lower (Polymerization loss) | High (Clean reaction) |
| Green Score | Low (Toxic, Volatile) | High (Biodegradable, Safe) |
References
-
PubChem. (n.d.).[1][2] Methyl oct-2-enoate Compound Summary. National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]
- Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science. (Contextual grounding for Michael Addition kinetics).
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2008).[1] Safety evaluation of certain food additives: Methyl trans-2-octenoate. WHO Food Additives Series.[1] Retrieved January 30, 2026, from [Link]
-
Carl Roth. (2016).[1][3] Safety Data Sheet: Methyl Methacrylate. Retrieved January 30, 2026, from [Link] (Used for comparative acrylate safety data).[1]
-
The Good Scents Company. (n.d.).[1] Methyl (E)-2-octenoate Properties and Safety. Retrieved January 30, 2026, from [Link]
Sources
Comparative Guide: Cross-Reactivity Profile of Methyl Oct-2-enoate in High-Throughput Screening
Executive Summary
Methyl oct-2-enoate (MO2E), an
This guide defines the functional cross-reactivity of MO2E. Unlike non-reactive saturated esters, MO2E acts as a Michael acceptor, triggering positive results in chemoselective assays (DPRA) and cell-based reporters (KeratinoSens™). However, its reactivity kinetics differ significantly from the alkyne analog (M2O). This guide provides the data and protocols required to distinguish true sensitization potential from assay artifacts.
The Mechanistic Basis of Reactivity
The "cross-reactivity" of MO2E in biological assays is driven by its electrophilic nature. It is not an antibody-mediated cross-reaction in this context, but a mechanistic homology involving the covalent modification of nucleophilic amino acid residues.
The Electrophilic Trigger: Michael Addition
Both MO2E and M2O target the Keap1-Nrf2 pathway , the primary sensor for oxidative stress and skin sensitization. The
Graphviz Diagram 1: The Molecular Mechanism of Action This diagram illustrates the parallel activation pathways of MO2E and its analogs, highlighting the critical Michael Addition step that drives assay positivity.
Caption: Comparative mechanistic flow showing MO2E as a moderate electrophile compared to the highly reactive M2O, leading to differential assay signal intensity.
Comparative Performance Analysis
To accurately interpret MO2E data, it must be benchmarked against its structural family. The following data synthesizes performance across standard OECD-validated assays.
Table 1: Reactivity Profile Comparison
| Feature | Methyl 2-octynoate (M2O) | Methyl oct-2-enoate (MO2E) | Methyl Octanoate |
| Structure | Alkyne (Triple Bond) | Alkene (Double Bond) | Alkane (Single Bond) |
| Electrophilicity | High (Strong Michael Acceptor) | Moderate (Michael Acceptor) | None |
| DPRA Cysteine Depletion | > 90% (High) | 30% – 60% (Moderate) | < 5% (No Reactivity) |
| DPRA Lysine Depletion | Moderate | Low / Negligible | Negligible |
| KeratinoSens™ ( | < 20 | > 50 | > 1000 |
| GHS Classification | Cat 1A (Strong Sensitizer) | Cat 1B (Sensitizer) | Not Classified |
Key Insight: MO2E is functionally cross-reactive in qualitative assays (it generates a "Positive" flag), but quantitatively distinct. In the Direct Peptide Reactivity Assay (DPRA), MO2E shows preferential reactivity toward Cysteine over Lysine due to the "soft" nature of the
Experimental Protocol: Differentiating MO2E
Standard screening often flags MO2E as a potential false positive for M2O. The following protocol uses Kinetic DPRA (k-DPRA) principles to differentiate the two based on reaction rates.
Objective
To distinguish between the highly potent M2O and the moderate MO2E using time-dependent cysteine depletion.
Materials
-
Peptide Stock: Cysteine-containing peptide (Ac-RFAACAA-COOH) at 0.5 mM in phosphate buffer (pH 7.5).
-
Test Article: MO2E and M2O (100 mM in Acetonitrile).
-
Analysis: HPLC-UV (220 nm).
Step-by-Step Workflow
-
Preparation: Prepare triplicate samples of Peptide:Test Article at a 1:10 molar ratio.
-
Incubation Series:
-
Set up two parallel incubation blocks: Block A (30 mins) and Block B (24 hours) .
-
Maintain temperature at 25°C
2.5°C.
-
-
Quenching: Stop reaction with 1% Trifluoroacetic acid (TFA) at the designated time points.
-
HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Gradient: 10% to 90% Acetonitrile over 15 mins.
-
Measure the area of the unreacted peptide peak.
-
-
Calculation:
Interpretation of Results
-
M2O (Alkyne): Will show >50% depletion even at the 30-minute time point (Rapid reaction).
-
MO2E (Alkene): Will show low depletion (<15%) at 30 mins, but significant depletion (>30%) at 24 hours .
-
Interference Check: If depletion occurs but no adduct peak is visible on MS, suspect peptide oxidation or precipitation, not true reactivity.
Troubleshooting & Assay Interference
MO2E is lipophilic (LogP ~3.0) [2], which introduces specific interference risks in aqueous assays.
Graphviz Diagram 2: Interference Decision Tree Use this logic flow to validate "Positive" results obtained with MO2E.
Caption: Diagnostic workflow to rule out physicochemical artifacts (precipitation, co-elution) common with lipophilic esters like MO2E.
Common Pitfalls
-
Co-elution: In HPLC (DPRA), MO2E may elute at the same retention time as the peptide. Solution: Use a steeper acetonitrile gradient or switch to LC-MS for mass-specific detection.
-
Hydrolysis: MO2E is an ester. In high pH buffers (>8.0), it may hydrolyze to the acid, which has different reactivity. Solution: Maintain pH at 7.5 strictly.
References
-
OECD. (2021).[1] Guideline No. 442C: In Chemico Skin Sensitisation Assays addressing the Adverse Outcome Pathway key event on covalent binding to proteins. OECD Guidelines for the Testing of Chemicals.[2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5364532, Methyl 2-octenoate. Retrieved from PubChem.[3]
-
Api, A.M., et al. (2019).[1] RIFM fragrance ingredient safety assessment, methyl 2-octynoate. Food and Chemical Toxicology. [4]
-
Natsch, A. (2010). The Nrf2-Keap1-ARE Toxicity Pathway as a Cellular Sensor for Skin Sensitizers. Toxicological Sciences.
Sources
Benchmarking Methyl Oct-2-enoate Purity: A Comparative Technical Guide
Executive Summary
In the synthesis of fine fragrances and pharmaceutical intermediates, Methyl oct-2-enoate (CAS 7367-81-9) presents a specific analytical challenge: isomeric purity . While commercial Certificates of Analysis (CoA) often claim purities of >95%, this figure frequently aggregates both the desired trans (E) isomer and the cis (Z) impurity.
This guide benchmarks "Technical Grade" commercial standards against a purified "House Reference," demonstrating that chromatographic resolution of geometric isomers is the critical failure point in standard quality control. We provide a validated GC-FID/MS protocol using a high-polarity stationary phase to separate these isomers, ensuring data integrity for downstream applications.
Strategic Context: The Isomer Trap
Methyl oct-2-enoate is characterized by a green, fruity, melon-like odor. However, its olfactory profile and chemical reactivity are stereodependent.
-
(E)-Isomer: The primary commercial target; responsible for the sharp, diffusive green note.
-
(Z)-Isomer: Often considered an impurity from non-stereoselective synthesis (e.g., acid catalyzed esterification of mixed octenoic acids).
-
Positional Isomers: Methyl 3-octenoate can co-elute on non-polar columns.
The Problem: Standard QC methods using non-polar columns (e.g., DB-5/HP-5) often fail to resolve the E and Z isomers, resulting in a single peak integration that overestimates purity.
Materials & Methodology
Reference Material Selection
To benchmark performance, we compared three distinct grades:
| Sample ID | Grade | Source Description | Claimed Purity |
| Std-A | Technical | Bulk Flavor Ingredient Supplier | "90% min" (Sum of isomers) |
| Std-B | Analytical | Fine Chemical Supplier (e.g., TCI/Sigma) | ">96% (GC)" |
| Ref-Gold | House Standard | Std-B purified via Fractional Distillation | >99.2% (E-isomer) |
Analytical Protocol: The "Polar Resolution" Method
Rationale: To separate geometric isomers (cis/trans), a high-polarity column is required to exploit the dipole moment differences between the isomers.
Instrumentation: Agilent 7890B GC with 5977B MSD (for ID) and FID (for Quantitation).
Chromatographic Conditions:
-
Column: DB-WAX UI (or CP-Sil 88 for FAMEs); 30m × 0.25mm × 0.25µm.
-
Note: Do not use DB-1/DB-5; they provide insufficient resolution for E/Z separation.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split (50:1) @ 250°C.
-
Oven Program:
-
60°C (hold 2 min) — Solvent delay
-
Ramp 10°C/min to 160°C — Isomer separation window
-
Ramp 20°C/min to 240°C (hold 5 min) — Elute heavy impurities
-
-
Detection: FID @ 260°C; MS (Scan 35-350 m/z).
System Suitability Requirement:
Resolution (
Experimental Results & Discussion
Chromatographic Benchmarking
The following data represents the average of triplicate injections using the "Polar Resolution" method described above.
Table 1: Comparative Purity Profile
| Component | Retention Time (min)* | Std-A (Technical) | Std-B (Analytical) | Ref-Gold (Purified) |
| Methyl (Z)-oct-2-enoate | 10.2 | 8.4% | 3.1% | 0.3% |
| Methyl (E)-oct-2-enoate | 10.5 | 88.1% | 95.8% | 99.4% |
| Methyl octanoate (Saturated) | 9.8 | 1.5% | 0.4% | <0.1% |
| Methyl 3-octenoate | 10.0 | 1.8% | 0.5% | 0.1% |
| Total Purity (Sum) | - | 96.5% | 98.9% | 99.7% |
| True Target Purity | - | 88.1% | 95.8% | 99.4% |
*Retention times are approximate and column-dependent.
Data Interpretation[3][4][5][6][7][8][9]
-
The "Sum of Isomers" Fallacy: If analyzed on a non-polar column, Std-A would appear to be ~96.5% pure. However, the specific E-isomer content is only 88.1%.
-
Impurity Profile: Std-A contains significant levels of the saturated ester (Methyl octanoate), suggesting incomplete oxidation or contamination during synthesis.
-
Ref-Gold Validation: The fractional distillation protocol (see Section 5) successfully removed the lower-boiling Z-isomer (due to slightly different vapor pressures) and the saturated impurities.
Purification Protocol (Creating the House Standard)
To generate Ref-Gold for use as a reliable internal calibrator, follow this vacuum distillation workflow.
Safety: Methyl oct-2-enoate is combustible and an irritant.[1] Work in a fume hood.
-
Setup: Short-path distillation head with a Vigreux column (for theoretical plates).
-
Vacuum: High vacuum required (< 5 mmHg) to prevent thermal polymerization/degradation.
-
Fractions:
-
Foreshot: Discard initial 10% (contains solvent, Methyl octanoate, and Z-isomer enriched fraction).
-
Heart Cut: Collect the stable boiling fraction (approx 89-91°C @ 9 mmHg).
-
Heel: Discard residue (polymers/acids).
-
-
Verification: Analyze Heart Cut via GC-FID (Method 3.2).
Visualization of Workflows
Analytical Logic Flow
This diagram illustrates the decision matrix for analyzing Methyl oct-2-enoate, emphasizing the need for polar columns.
Figure 1: Analytical decision tree highlighting the necessity of polar stationary phases for isomer resolution.
Purification & Validation Cycle
The process of converting a commercial standard into a high-purity reference material.
Figure 2: Purification workflow to isolate the E-isomer from commercial mixtures.
Conclusion & Recommendations
For researchers and drug developers utilizing Methyl oct-2-enoate:
-
Distrust Generic Purity Claims: A "98%" purity on a CoA often includes the cis-isomer.
-
Mandate Polar GC Methods: Ensure your QC protocols utilize DB-WAX or equivalent polar columns to visualize the Z-impurity.
-
Purify for Standards: Do not use off-the-shelf "Synthesis Grade" material as a quantitative standard without prior purification and isomeric verification.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5364532, Methyl oct-2-enoate. Retrieved February 11, 2026 from [Link]
-
The Good Scents Company (2025). Methyl (E)-2-octenoate Data Sheet & Olfactory Profile. Retrieved February 11, 2026 from [Link]
-
NIST Mass Spectrometry Data Center. Methyl 2-octenoate Mass Spectrum (EI-B). Retrieved February 11, 2026 from [Link]
Sources
Methyl Oct-2-enoate: Technical Profile, Synthesis, and Comparative Applications
Executive Summary
Methyl oct-2-enoate (CAS: 2396-85-2), also known as Methyl (E)-2-octenoate, is an
This guide provides a technical comparison of Methyl oct-2-enoate against its primary functional alternatives—Methyl 2-nonenoate (M2N) in fragrance applications and (E)-2-octenyl acetate in semiochemical research. It also details the high-selectivity Horner-Wadsworth-Emmons (HWE) synthesis protocol, addressing the industry demand for stereochemically pure (E)-isomers.
Chemical Profile & Reactivity
Methyl oct-2-enoate functions as a classic Michael acceptor due to the conjugation between the alkene and the carbonyl group. This electrophilic nature underpins both its synthetic utility and its potential for skin sensitization via haptenization, although it is significantly less potent than its alkyne counterparts.
Structural Comparison
| Feature | Methyl oct-2-enoate | Methyl 2-nonenoate (M2N) | Methyl 2-octynoate (Folione) |
| CAS | 2396-85-2 | 111-79-5 | 111-12-6 |
| Hybridization | |||
| Odor Character | Green, fruity, pear, sharp | Violet-leaf, cucumber, melon | Violet, green, powerful |
| Sensitization (EC3) | Low/Moderate (Read-across) | Moderate | High (0.45%) |
| LogP (est) | ~3.0 | ~3.5 | ~2.5 |
Critical Safety Note: Researchers often conflate Methyl oct-2-enoate with Methyl 2-octynoate . The ynoate is a severe sensitizer restricted by IFRA. The enoate (discussed here) relies on read-across data (e.g., from isobutyl 2-butenoate) suggesting a more favorable safety profile, though it remains a potential sensitizer due to Michael addition capability.
Application 1: Fragrance & Flavor Chemistry
In flavor formulations, Methyl oct-2-enoate is used to impart "skin" nuances to fruit flavors like grape, pear, and pineapple. Its performance is defined by its diffusion and stability compared to longer-chain analogs.
Olfactory Performance Comparison
| Parameter | Methyl oct-2-enoate | Methyl 2-nonenoate (M2N) | cis-3-Hexenyl Acetate |
| Odor Threshold | ~20 ppb | ~2 ppb | ~5 ppb |
| Tenacity | Moderate (Heart note) | High (Heart-Base note) | Low (Top note) |
| Character | Sharp, waxy, green pear | Fatty, violet, cucumber | Fresh cut grass, green |
| Application | Tropical fruit accords, pineapple | Violet perfumes, melon flavors | Green top-notes |
Mechanism of Action: Olfactory Reception
The "green" note perception relies on the hydrophobic tail length fitting specific G-protein coupled receptors (GPCRs). The C8 chain of Methyl oct-2-enoate activates a different subset of receptors compared to the C9 chain of M2N, resulting in a "sharper" fruitiness versus the "fatter" floralcy of M2N.
Application 2: Organic Synthesis (HWE Reaction)
The most reliable method to synthesize Methyl oct-2-enoate with high (E)-stereoselectivity is the Horner-Wadsworth-Emmons (HWE) reaction. This protocol is superior to the Knoevenagel condensation, which often yields mixed isomers and lower conversion rates.
Comparative Synthetic Methods
| Method | Reagents | Yield | (E/Z) Selectivity | Atom Economy |
| HWE (Recommended) | Aldehyde + Phosphonate + Base | 85-95% | >95:5 (E:Z) | Moderate |
| Knoevenagel | Aldehyde + Malonate + Pyridine | 60-75% | Mixed | High |
| Cross-Metathesis | Terminal Alkene + Acrylate | 70-85% | >90:10 (E:Z) | Low (Catalyst cost) |
Protocol: Solvent-Free HWE Synthesis
Objective: Synthesis of Methyl (E)-oct-2-enoate from Hexanal. Scale: 10 mmol
Reagents:
-
Hexanal (1.0 equiv)
-
Trimethyl phosphonoacetate (1.1 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (0.2 equiv - Catalyst)
-
Alternative Base: Barium Hydroxide (for acid-sensitive substrates)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, combine Hexanal (1.00 g, 10 mmol) and Trimethyl phosphonoacetate (2.00 g, 11 mmol).
-
Initiation: Add LiOH·H₂O (84 mg, 2 mmol) directly to the neat mixture.
-
Reaction: Stir vigorously at room temperature (25°C) for 30 minutes. The reaction is exothermic; ensure adequate heat dissipation if scaling up.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). Product (
) should appear as the aldehyde spot disappears. -
Quenching: Add 10 mL of water to dissolve the inorganic salts.
-
Extraction: Extract with Ethyl Acetate (
mL). -
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel column chromatography (0-5% EtOAc in Hexane) to isolate the pure (E)-ester.
Validation:
-
1H NMR (CDCl₃): Look for the characteristic doublet of triplets at
6.95 ppm (beta-proton) and doublet at 5.80 ppm (alpha-proton) with a coupling constant Hz, confirming the trans (E) geometry.
Visualization of Pathways
Synthesis & Reactivity Flow
The following diagram illustrates the HWE mechanism and the subsequent Michael addition potential (sensitization pathway).
Caption: Figure 1: HWE Synthesis pathway (Solid lines) and potential sensitization mechanism via Michael Addition (Dashed red lines).
Application 3: Biological Activity (Pheromones & Antimicrobial)
While Methyl oct-2-enoate has antimicrobial properties typical of medium-chain esters, its role in entomology is often compared to acetates.
Comparative Biological Efficacy
| Target Organism | Methyl oct-2-enoate | (E)-2-Octenyl Acetate | Mechanism |
| Bagrada hilaris (Stink Bug) | Weak/No Attraction | Primary Attractant | Pheromone Reception |
| Bacteria (E. coli) | Moderate Inhibition (MIC > 5 mM) | Low Inhibition | Membrane Disruption |
| Fungi (C. albicans) | Moderate Inhibition | Low Inhibition | Membrane Disruption |
Insight: In pheromone traps for Bagrada hilaris, the acetate functionality is critical. The ester (Methyl oct-2-enoate) lacks the specific binding affinity required for the insect's receptor, rendering it ineffective as a lure despite the identical carbon chain length. Conversely, for antimicrobial applications, the methyl ester functionality provides better lipophilicity for penetrating bacterial cell walls compared to the acetate.
References
-
RIFM Fragrance Ingredient Safety Assessment, Methyl trans-2-octenoate. Food and Chemical Toxicology. (2023). Link
-
Highly E-Selective Solvent-free Horner-Wadsworth-Emmons Reaction. ResearchGate. (2025).[1] Link
-
The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris. Insects (MDPI). (2020). Link
-
Organoleptic Characteristics of Flavor Materials. Perfumer & Flavorist. (2018). Link
-
Methyl 2-nonenoate Ingredient Profile. Fragrance Conservatory. Link
Sources
Safety Operating Guide
Lifecycle Management & End-of-Life Protocol: Methyl Oct-2-enoate
Document Control:
-
Target Audience: Research Scientists, Chemical Safety Officers, Lab Managers[1]
-
Chemical Scope: Methyl oct-2-enoate (CAS: 2396-85-2)[2][3][4]
-
Operational Context: High-performance liquid chromatography (HPLC) standards, fragrance synthesis, and organic intermediate handling.[1]
Operational Executive Summary
Methyl oct-2-enoate (Methyl 2-octenoate) is an
Critical Directive: Unlike volatile solvents (e.g., Acetone), Methyl oct-2-enoate has a higher flash point and lower vapor pressure.[1] Do not dispose of via evaporation or sanitary sewer systems. The only compliant end-of-life path is high-temperature thermal oxidation (incineration) via a licensed hazardous waste vendor.
Hazard Profiling & Technical Justification
To design a safe disposal protocol, we must first understand the physicochemical properties driving the risk.[1]
GHS Classification & Risk Assessment
The disposal logic is derived from the Global Harmonized System (GHS) characteristics.
| Property | Specification | Disposal Implication |
| Flash Point | ~80°C - 90°C (Closed Cup) | Combustible (Category 4). While not highly flammable, it acts as fuel. Must be segregated from oxidizers.[5][6][7] |
| Water Solubility | Insoluble / Poorly Soluble | Hydrophobic. Will form surface films on water. Strictly prohibited from drain disposal due to aquatic toxicity risks. |
| Reactivity | Stable Ester | Can hydrolyze in strong acid/base to form Octenoic acid and Methanol. Keep pH neutral in waste streams. |
| Toxicity | Skin/Eye Irritant; Aquatic Chronic 3 | PPE is mandatory during waste transfer. Spill cleanup requires preventing environmental release.[5][6][7][8][9][10] |
Chemical Compatibility Matrix
Proper segregation prevents "uncontrolled laboratory reactions" in the waste container.
-
Compatible (Green): Acetone, Ethyl Acetate, Dichloromethane (if halogenated waste is permitted in stream), Ethanol, Toluene.[1]
-
Incompatible (Red): Concentrated Nitric Acid, Peroxides, Strong Alkalis (NaOH, KOH).[1]
-
Reasoning: Strong oxidizers can ignite the ester; strong bases cause rapid hydrolysis and heat generation.
-
Step-by-Step Disposal Protocol
Phase 1: Segregation & Collection
Principle: Dilution is not the solution to pollution. Isolate the waste stream based on its chemical class.
-
Stream Selection: Classify as "Non-Halogenated Organic Solvent Waste."
-
Note: Although it is an ester, it is compatible with standard organic solvent streams (A, B, D series waste codes in many institutional setups).[1]
-
-
Container Choice:
-
Preferred: High-Density Polyethylene (HDPE) carboy or Amber Glass bottle.
-
Avoid: Low-density plastics that may swell upon long-term exposure to concentrated esters.
-
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion during storage or transport.
Phase 2: Labeling & Documentation
Regulatory compliance (RCRA/EPA) demands accurate "Cradle-to-Grave" tracking.
-
Label Content:
-
Chemical Name: Methyl oct-2-enoate (Do not use abbreviations like "MOE").
-
Hazard Checkboxes: [x] Combustible [x] Irritant [x] Toxic to Aquatic Life.[2]
-
Composition: If part of a mixture, list approximate % (e.g., "95% Ethanol, 5% Methyl oct-2-enoate").
-
Phase 3: Final Disposal (Vendor Handoff)
The laboratory's responsibility ends when the waste is handed to EHS/Facilities, but understanding the final fate ensures "Duty of Care."
-
Method: High-Temperature Incineration.
-
Mechanism: The ester is oxidized to
and in a kiln operating >1000°C with an afterburner and scrubber system.
-
-
RCRA Waste Code (USA):
-
While not a P- or U-listed waste, it is typically managed under D001 (Ignitable) if mixed with lower flashpoint solvents, or as a non-regulated chemical waste if pure (depending on state interpretation of "Combustible").[1]
-
Best Practice: Manage as D001 to ensure thermal destruction.
-
Visualized Workflows
Waste Decision Tree
This logic gate ensures the material ends up in the correct stream.
Figure 1: Decision logic for assigning Methyl oct-2-enoate to the correct waste stream.
Emergency Spill Response
In the event of accidental release during transfer.
Figure 2: Immediate response workflow for accidental spillage.
Regulatory & Safety Data Reference
Physical Properties Table
| Parameter | Value | Source |
| Molecular Formula | PubChem [1] | |
| Molecular Weight | 156.22 g/mol | PubChem [1] |
| Boiling Point | ~189°C | Sigma-Aldrich [2] |
| Flash Point | ~82°C (180°F) | Fisher Scientific [3] |
| Density | 0.9 g/mL | PubChem [1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5364532, Methyl oct-2-enoate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Methyl oct-2-enoate.[11] Retrieved from [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. chemicalbull.com [chemicalbull.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. methyl 2-octenoate, 2396-85-2 [thegoodscentscompany.com]
- 5. mu-intel.com [mu-intel.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Methyl oct-2-enoate | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl oct-2-enoate
As researchers and scientists at the forefront of drug development, our work inherently involves handling a diverse array of chemical compounds. Ensuring a robust safety protocol is not merely a matter of compliance but a foundational pillar of scientific integrity and reproducible results. This guide provides an in-depth, procedural framework for the safe handling of Methyl oct-2-enoate, focusing on the correct selection and use of Personal Protective Equipment (PPE). My objective is to move beyond a simple checklist and instill a risk-based safety mindset, explaining the causality behind each recommendation to build a self-validating system of laboratory safety.
Hazard Assessment: Understanding Your Reagent
Before any protective equipment is selected, a thorough understanding of the chemical's properties and associated hazards is essential. Methyl oct-2-enoate is an unsaturated ester commonly used as a fragrance and flavoring agent, and as an intermediate in organic synthesis.[1][2] While some databases suggest it does not meet GHS hazard criteria, other sources classify it as a combustible liquid that can cause skin and eye irritation.[1][3][4] A conservative approach, grounded in the precautionary principle, is therefore required.
The primary risks associated with Methyl oct-2-enoate are exposure through skin/eye contact and inhalation, alongside its combustible nature.[1][3][5]
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₆O₂ | [1] |
| CAS Number | 7367-81-9 (trans-isomer) | [6] |
| Molecular Weight | 156.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity, green, waxy | [4][6] |
| Flash Point | ~79.4 °C (175 °F) | [1][7] |
| Boiling Point | 89-91 °C @ 9 mm Hg | [6] |
| Solubility | Insoluble in water; soluble in ethanol and organic solvents | [1][4] |
| GHS Classification | Combustible Liquid (Category 4), Skin Irritant (Category 2), Eye Irritation | [1][3][8] |
The Hierarchy of Controls: Engineering Controls as the First Line of Defense
Personal Protective Equipment is the final barrier between you and a chemical hazard. The most critical safety measure is the implementation of engineering controls to minimize exposure at the source.
Mandatory Engineering Control: All handling of Methyl oct-2-enoate, including transfers, dilutions, and use in reactions, must be conducted within a certified chemical fume hood. This ensures that any vapors are effectively captured and exhausted, protecting the user's breathing zone.[1][5]
PPE Selection: A Risk-Based Approach
The selection of PPE must be tailored to the specific task and the associated risks of splashing, aerosolization, and direct contact. The following provides a detailed protocol for appropriate PPE selection.
Eye and Face Protection
The eyes are highly susceptible to chemical splashes. Standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory for all procedures.[9][10] This is a non-negotiable standard under OSHA 29 CFR 1910.133 for protection against chemical hazards.[10]
-
Elevated Risk Scenario: When handling larger volumes (>100 mL) or performing operations with a heightened risk of splashing (e.g., transfers under pressure, heating), a full-face shield must be worn in addition to chemical splash goggles.[10][11] The causality is clear: a face shield protects the entire face from direct splashes, which goggles alone cannot do.
Hand Protection
Skin contact is a primary route of exposure, and Methyl oct-2-enoate is classified as a skin irritant.[1][3]
-
Glove Selection: Nitrile gloves are the standard for incidental contact with many laboratory chemicals, including esters. Always check the manufacturer's specific chemical resistance chart for breakthrough time and permeation data.
-
Protocol:
-
Inspect gloves for any signs of damage (punctures, tears) before use.
-
Don gloves over the cuffs of the lab coat to create a protective overlap.
-
In case of a known splash, remove the affected glove immediately, wash hands thoroughly, and don a new glove.
-
Never reuse disposable gloves. Remove them before leaving the laboratory area to prevent cross-contamination.
-
Body Protection
-
Laboratory Coat: A flame-resistant (FR) lab coat is required. Given that Methyl oct-2-enoate is a combustible liquid, standard cotton or polyester lab coats offer insufficient protection in the event of a fire.[8][12] The coat must be fully buttoned with sleeves rolled down.
-
Additional Protection: For large-scale operations, a chemical-resistant apron may be worn over the lab coat for added protection against splashes.[9]
Respiratory Protection
When used within a properly functioning chemical fume hood, respiratory protection is typically not required.[1] However, it becomes essential in non-routine or emergency situations.
-
Emergency Scenarios: In the event of a large spill outside of a fume hood or a ventilation system failure, personnel must wear an air-purifying respirator (APR) equipped with organic vapor (OV) cartridges.[1] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.
Caption: Decision workflow for selecting appropriate PPE when handling Methyl oct-2-enoate.
Operational and Disposal Plans
A self-validating safety system integrates procedural steps with PPE usage from start to finish.
Step-by-Step Handling Protocol
-
Pre-Task Safety Check: Before bringing the chemical into the work area, confirm the fume hood is operational, the safety shower and eyewash station are unobstructed, and all required PPE is available and in good condition. Review the Safety Data Sheet (SDS).[3][8]
-
Donning PPE: Don PPE in the following order: lab coat, chemical splash goggles, face shield (if required), and finally, gloves.
-
Chemical Handling: Perform all manipulations deep within the fume hood sash to ensure maximum vapor capture. Use appropriate lab equipment (e.g., glassware, pipettes) and secondary containment where possible.
-
Post-Task & Doffing: After completing the task, secure the chemical container. Remove PPE before exiting the lab, in the reverse order of donning, to prevent contamination of common areas: gloves first, then face shield, goggles, and lab coat.
-
Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[3]
Spill Management
-
Small Spill (inside fume hood):
-
Alert nearby personnel.
-
Contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels or sawdust.[13]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[1]
-
Decontaminate the area as appropriate.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional Environmental Health & Safety (EHS) department.
-
Do not attempt to clean it up unless you are trained and equipped for emergency response.
-
Disposal Plan
-
Chemical Waste: Unused Methyl oct-2-enoate and reaction byproducts must be collected in a designated, labeled hazardous waste container. Never dispose of it down the drain.[1]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of as solid hazardous waste.[3][14]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol), the rinsate collected as hazardous waste, and the container defaced before disposal according to institutional policy.[3]
Emergency First Aid Procedures
Immediate and correct first aid can significantly mitigate the severity of an exposure.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs or persists, seek medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
By adhering to this comprehensive guide, you build a deep, trustworthy safety culture that protects not only yourself and your colleagues but also the integrity of your scientific work.
References
-
Methyl oct-2-enoate Safety Data Sheet. Synquest Labs.
-
Methyl octanoate Safety Data Sheet. Fisher Scientific.
-
C12C15 Methacrylate (C12C15MA) Safety Data Sheet. BASF.
-
Methyl oct-2-enoate Summary. PubChem, National Library of Medicine.
-
Methyl 2-Octenoate Material Safety Data Sheet. Chemical Bull.
-
Safety Data Sheet. BASF.
-
Methyl 2-octynoate Safety Data Sheet. CPAchem.
-
Methyl 2-Octynoate Safety Data Sheet. MedChemExpress.
-
Methyl trans-2-octenoate Safety Data Sheet. Thermo Fisher Scientific.
-
Methyl (E)-oct-2-enoate. MedChemExpress.
-
Personal Protective Equipment for Chemical Handling. Safely.io.
-
methyl (E)-2-octenoate. The Good Scents Company.
-
methyl 2-octenoate. The Good Scents Company.
-
Understanding Solvents and PPE for Chemical Safety. MCR Safety.
-
METHYL TRANS-2-OCTENOATE. ChemicalBook.
-
PPE For Chemical Handling With Example. Industrial Safety Tips.
Sources
- 1. chemicalbull.com [chemicalbull.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Methyl oct-2-enoate | C9H16O2 | CID 5364532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. METHYL TRANS-2-OCTENOATE | 7367-81-9 [chemicalbook.com]
- 7. methyl (E)-2-octenoate, 7367-81-9 [thegoodscentscompany.com]
- 8. fishersci.com [fishersci.com]
- 9. safelyio.com [safelyio.com]
- 10. mcrsafety.com [mcrsafety.com]
- 11. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. download.basf.com [download.basf.com]
- 14. download.basf.com [download.basf.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
